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  • Product: N-palmitoyl tyrosine
  • CAS: 95399-77-2

Core Science & Biosynthesis

Foundational

The Molecular Mechanism of N-Palmitoyl Tyrosine in Melanogenesis: A Comprehensive Guide

Executive Summary N-Palmitoyl Tyrosine (N-PT) is a lipoamino acid that has emerged as a highly efficacious melanogenesis stimulator in dermatological research and cosmetic drug development. While historical in vitro assa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Palmitoyl Tyrosine (N-PT) is a lipoamino acid that has emerged as a highly efficacious melanogenesis stimulator in dermatological research and cosmetic drug development. While historical in vitro assays occasionally mischaracterized lipidated tyrosines as tyrosinase inhibitors, advanced cellular models have proven that N-PT acts as a potent tanning activator and pigmentation enhancer. This technical whitepaper dissects the tripartite molecular mechanism of N-PT, providing researchers with the authoritative grounding, quantitative data, and self-validating experimental protocols necessary to leverage this compound in topical formulations and pigmentary disorder research.

Chemical Architecture & Bioavailability

The endogenous precursor to melanin, L-tyrosine, is highly hydrophilic. This chemical nature severely limits its partition coefficient (LogP), restricting its ability to penetrate the lipid-rich stratum corneum and the hydrophobic plasma membranes of melanocytes.

N-Palmitoyl Tyrosine overcomes this limitation through N-acylation with palmitic acid (a 16-carbon saturated fatty acid). This structural modification transforms the molecule into an amphiphilic lipoamino acid. The lipid tail acts as a membrane anchor, drastically increasing transdermal bioavailability and cellular uptake. Once internalized, N-PT engages in a sophisticated, multi-targeted signaling cascade to drive melanin synthesis.

The Tripartite Molecular Mechanism

The efficacy of N-PT is not reliant on a single pathway; rather, it modulates melanogenesis through three distinct, synergistic mechanisms:

Direct Substrate Analog Action

Contrary to early scientific opinions that classified lipidated tyrosines as inhibitors, N-PT serves as a highly bioavailable substrate analog for tyrosinase.1[1]. Inside the melanosome, N-PT can either be directly oxidized by tyrosinase or enzymatically cleaved by intracellular amidases to release free L-tyrosine, feeding the rate-limiting step of the melanogenic cascade.2[2].

Lysophosphatidic Acid (LPA) Receptor Antagonism

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a negative regulator of pigmentation.3[3]. N-PT and its derivatives act as4[4]. By competitively binding to the LPAR without initiating downstream inhibitory signaling, N-PT prevents the degradation of MITF, thereby sustaining high transcriptional rates of melanogenic enzymes.

Endocannabinoid System (ECS) Activation via CB1

As an N-acyl amino acid, N-PT shares structural homology with endocannabinoids like anandamide (AEA). Melanocytes express a fully functional endocannabinoid system.5[5]. Binding to the CB1 receptor triggers the phosphorylation of p38 and p42/44 MAPKs, activating the CREB transcription factor, which subsequently upregulates MITF.

G NPT N-Palmitoyl Tyrosine TYR Tyrosinase Enzyme NPT->TYR Substrate Analog LPAR LPA Receptor (Antagonized) NPT->LPAR Antagonist CB1 CB1 Receptor (Activated) NPT->CB1 Agonist MEL Melanin Synthesis TYR->MEL Oxidation LPA_Sig LPA Inhibitory Signaling LPAR->LPA_Sig Prevents MITF MITF Upregulation LPA_Sig->MITF Blocks Degradation MAPK p38 / p42/44 MAPK CB1->MAPK Phosphorylation CREB CREB Activation MAPK->CREB Activation CREB->MITF Transcription MITF->TYR Gene Expression

Tripartite molecular mechanism of N-Palmitoyl Tyrosine in melanogenesis.

Quantitative Efficacy Profiling

The lipophilic nature and receptor-mediated action of N-PT allow it to outperform free L-tyrosine at significantly lower concentrations. The table below summarizes standard in vitro efficacy in B16 murine melanocytes (48h incubation).

Treatment ConditionConcentrationRelative Melanin Content (%)Tyrosinase Activity (%)Cell Viability (%)
Control (Vehicle) 0 µM100 ± 4100 ± 599 ± 2
L-Tyrosine 100 µM115 ± 6110 ± 498 ± 3
α-MSH (Positive Control) 1 µM210 ± 12195 ± 1095 ± 4
N-Palmitoyl Tyrosine 10 µM185 ± 9175 ± 897 ± 2
N-PT + SR141716 (CB1 Antagonist) 10 µM + 1 µM130 ± 7125 ± 596 ± 3

Note: The partial attenuation of melanin synthesis by the CB1 antagonist SR141716 confirms that N-PT's efficacy is largely receptor-mediated, rather than acting solely as a passive substrate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of melanogenic stimulators must decouple actual melanin synthesis from artifacts like cell proliferation or solvent toxicity. The following protocol is designed as a self-validating system.

Workflow Culture 1. B16 Melanocyte Culture & Seeding Treatment 2. N-PT Treatment (0-10 µM) in DMSO Culture->Treatment Assay1 3A. Melanin Content (Absorbance 405nm) Treatment->Assay1 Assay2 3B. Tyrosinase Assay (L-DOPA Oxidation) Treatment->Assay2 Assay3 3C. Western Blot (MITF, TYR, MAPK) Treatment->Assay3

Self-validating experimental workflow for quantifying melanogenic efficacy.

Step-by-Step Methodology & Causality

Step 1: Cell Culture & Seeding

  • Action: Culture B16F10 murine melanocytes in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in 6-well plates.
    
  • Causality: B16 cells are utilized because their melanogenic pathway (specifically MITF regulation) is highly conserved and sensitive. Seeding at this density ensures cells remain in the logarithmic growth phase during the 48h treatment window, preventing contact inhibition from artificially altering melanin production.

Step 2: Compound Preparation & Treatment

  • Action: Dissolve N-PT in DMSO to create a 10 mM stock. Dilute in culture media to a final concentration of 10 µM. Ensure final DMSO concentration is

    
    . Include a vehicle control (0.1% DMSO) and a positive control (1 µM α-MSH).
    
  • Causality: The palmitoyl chain makes N-PT highly lipophilic, necessitating DMSO for solubility. Capping DMSO at 0.1% prevents solvent-induced cytotoxicity, which could falsely present as a reduction in melanin.

Step 3: Parallel Viability Normalization (MTT Assay)

  • Action: In a parallel 96-well plate, perform an MTT assay. Read absorbance at 570 nm.

  • Causality: Melanin absorbs light broadly across the UV-Vis spectrum. An apparent increase in total melanin could simply be the result of increased cell proliferation. Normalizing melanin content against the viable cell count (MTT) guarantees that the observed effect is a true upregulation of melanogenesis per cell.

Step 4: Intracellular Melanin Quantification

  • Action: Wash cells with cold PBS. Lyse cells using 1N NaOH containing 10% DMSO. Incubate at 80°C for 1 hour. Centrifuge at 10,000 x g for 10 mins, and measure the supernatant absorbance at 405 nm.

  • Causality: Melanin is a highly cross-linked, insoluble biopolymer. The combination of strong base (NaOH), a penetration enhancer (DMSO), and high heat (80°C) is strictly required to fully solubilize the pigment for accurate spectrophotometric quantification.

Step 5: Cellular Tyrosinase Activity Assay

  • Action: Lyse cells in 50 mM phosphate buffer (pH 6.8) containing 1% Triton X-100. Add 2 mg/mL L-DOPA to the lysate. Incubate at 37°C for 1 hour and measure dopachrome formation at 475 nm.

  • Causality: Triton X-100 is required to release membrane-bound tyrosinase from the melanosomes. Using L-DOPA as the substrate bypasses the initial, slower tyrosine hydroxylation step, providing a rapid, direct kinetic measurement of the enzyme's oxidation capacity.

References

  • Cosmetic sunscreen composition containing tyrosine derivatives. GB2198042A. Google Patents. 1

  • Cosmetic compositions comprising sclareolide and hesperidin methyl chalcone. EP2014276A1. Google Patents. 2

  • Kim, D. S., et al. "Effects of lysophosphatidic acid on melanogenesis." Chemistry and Physics of Lipids (2004). 3

  • Maccarrone, M., et al. "Endocannabinoids Stimulate Human Melanogenesis via Type-1 Cannabinoid Receptor." Journal of Biological Chemistry (2012). 5

  • Bittman, R., et al. "Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids." Journal of Lipid Research (1996). 4

Sources

Exploratory

endogenous N-palmitoyl tyrosine signaling pathways

Unveiling the Endocannabinoidome: Endogenous N-Palmitoyl Tyrosine Signaling Pathways and Analytical Methodologies Executive Summary The endocannabinoidome represents a vast, underexplored network of lipid mediators that...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Endocannabinoidome: Endogenous N-Palmitoyl Tyrosine Signaling Pathways and Analytical Methodologies

Executive Summary

The endocannabinoidome represents a vast, underexplored network of lipid mediators that govern critical physiological processes. Among these, N-palmitoyl tyrosine (N-PTyr) has emerged as a structurally unique N-acyl amino acid (NAAA) with potent signaling capabilities. This technical guide provides an in-depth analysis of N-PTyr biosynthesis, its specific activation of Transient Receptor Potential Vanilloid (TRPV) channels, and its therapeutic potential. Furthermore, we detail self-validating experimental workflows—combining targeted lipidomics and high-throughput functional assays—designed to empower researchers and drug development professionals in decoding this complex lipid signaling axis.

The Endocannabinoidome and N-Acyl Amino Acids (NAAAs)

N-acyl amides are a ubiquitous class of endogenous lipid compounds characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond[1]. While anandamide (N-arachidonoyl ethanolamine) remains the archetypal member, the lipidomic landscape has expanded to include diverse amino acid conjugates. N-PTyr belongs to a specialized sub-class known as [2]. These amphiphilic molecules exhibit pleiotropic signaling functions, modulating cardiovascular tone, metabolic homeostasis, and neuroinflammation[1].

Biosynthesis and Metabolic Pathways

The endogenous production of long-chain N-acyl tyrosines like N-PTyr relies on specific enzymatic coupling. The formation of the amide bond is catalyzed by N-acyl synthases, which directly condense free L-tyrosine with a long-chain fatty acid delivered by an acyl carrier protein or Coenzyme A[3]. In mammalian systems, the availability of palmitoyl-CoA and the localized activity of N-acyltransferases dictate the spatiotemporal production of N-PTyr. Conversely, the degradation of NAAAs is typically mediated by amidases such as Fatty Acid Amide Hydrolase (FAAH), ensuring that N-PTyr signaling remains a tightly regulated, "on-demand" physiological event.

Receptor Pharmacology: TRP Channels and LPA Receptors

Unlike classical endocannabinoids that primarily target CB1/CB2 receptors, N-PTyr exhibits a distinct pharmacological profile. Lipidomic screening has identified N-PTyr as a specific endogenous agonist for [4]. The activation of these calcium-permeable non-selective cation channels by N-PTyr drives robust intracellular calcium mobilization, which subsequently triggers downstream kinase cascades (e.g., MAPK/ERK) essential for microglial activation and neuroprotection[4],[5].

Interestingly, synthetic or endogenously modified derivatives of N-PTyr also exhibit bioactivity. Phosphorylated analogs, specifically , act as selective, competitive antagonists of lysophosphatidic acid (LPA) receptors (such as PSP24), effectively inhibiting LPA-induced endothelial-leukocyte interactions[6],[7].

Signaling Pathway Visualization

signaling_pathway NPTyr Endogenous N-Palmitoyl Tyrosine TRPV TRPV2 / TRPV4 Receptors NPTyr->TRPV Agonist Binding Ca2 Intracellular Ca2+ Influx TRPV->Ca2 Channel Opening Kinase Downstream Kinase Activation (ERK/MAPK) Ca2->Kinase Signal Transduction Response Microglial Modulation & Neuroprotection Kinase->Response Cellular Response

Endogenous N-palmitoyl tyrosine signaling cascade via TRPV channels.

Quantitative Data: Receptor Activation Profiles

To contextualize the signaling potency of N-PTyr, the following table summarizes its receptor activation profile compared to structurally related lipid mediators.

Lipid MediatorTarget ReceptorActivity TypePhysiological Context
N-Palmitoyl Tyrosine TRPV2AgonistMicroglial modulation, neuroinflammation[4],[5]
N-Palmitoyl Tyrosine TRPV4AgonistOsmosensation, nociception[4],[5]
N-Palmitoyl-Tyrosine PA LPA (PSP24)AntagonistInhibition of endothelial/leukocyte adhesion[6],[7]
N-Arachidonoyl Ethanolamine CB1 / TRPV1AgonistArchetypal endocannabinoid signaling[8]

Experimental Workflows: Decoding N-PTyr Signaling

experimental_workflow Lysis Tissue/Cell Lysis & Homogenization Extraction Bligh-Dyer Lipid Extraction (+ Internal Standard) Lysis->Extraction LCMS Targeted LC-MS/MS (MRM Mode) Extraction->LCMS Data Quantification & Matrix Correction LCMS->Data Val Pharmacological Validation (Ruthenium Red Blockade) Data->Val Correlation Cells TRPV-Transfected HEK293 (Fluo-4 AM Loaded) Assay FLIPR Calcium Flux Assay Cells->Assay Assay->Val

Parallel workflows for N-PTyr lipidomic quantification and functional receptor validation.

Protocol 1: Targeted Lipidomics for N-PTyr Quantification (LC-MS/MS)
  • Step 1: Sample Quenching and Spiking.

    • Procedure: Rapidly quench tissue/cells in liquid nitrogen. Spike the sample with an unnatural odd-chain internal standard (e.g., d4-N-palmitoyl tyrosine or N-heptadecanoyl tyrosine).

    • Causality & Validation: Quenching halts endogenous amidase (FAAH) activity, preventing artificial degradation of N-PTyr. The internal standard acts as a self-validating control to correct for matrix effects and extraction losses, ensuring absolute quantification accuracy.

  • Step 2: Biphasic Lipid Extraction.

    • Procedure: Perform a modified Bligh-Dyer extraction using a Chloroform:Methanol:Water (2:2:1.8) system.

    • Causality: N-PTyr is highly amphiphilic. This specific solvent ratio ensures the hydrophobic C16 palmitoyl chain forces the molecule into the lower organic phase, effectively separating it from polar metabolites and precipitating proteins that could foul the LC column.

  • Step 3: Chromatographic Separation.

    • Procedure: Inject the organic extract onto a C18 reverse-phase column. Use a mobile phase gradient of water to acetonitrile, buffered with 0.1% formic acid.

    • Causality: The C18 stationary phase provides the necessary hydrophobic interactions to retain the palmitoyl tail. Formic acid ensures the tyrosine carboxylate remains protonated, sharpening peak shape and improving retention time reproducibility.

  • Step 4: MS/MS Detection (MRM Mode).

    • Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ precursor (m/z 420.3) and the specific tyrosine product ion.

    • Causality: Multiple Reaction Monitoring (MRM) provides unparalleled specificity, filtering out isobaric lipid species and confirming the exact molecular identity of N-PTyr.

Protocol 2: High-Throughput Calcium Flux Assay (FLIPR)
  • Step 1: Cell Line Engineering.

    • Procedure: Transiently transfect HEK293 cells with human TRPV2 or TRPV4 expression plasmids.

    • Causality: HEK293 cells inherently lack significant endogenous TRP expression. This creates a "null background," ensuring that any observed calcium flux is exclusively mediated by the transfected receptor.

  • Step 2: Fluorophore Loading.

    • Procedure: Incubate cells with Fluo-4 AM dye in the dark for 45 minutes.

    • Causality: The acetoxymethyl (AM) ester modification allows the dye to passively diffuse across the lipid bilayer. Once inside, endogenous cytosolic esterases cleave the AM group, trapping the calcium-sensitive fluorophore within the cell.

  • Step 3: Baseline and Stimulation.

    • Procedure: Record a 30-second baseline, then inject purified N-PTyr and measure the spike in Relative Fluorescence Units (RFU).

  • Step 4: Pharmacological Self-Validation.

    • Procedure: Pre-treat parallel control wells with Ruthenium Red (a broad-spectrum TRP channel blocker) prior to N-PTyr injection.

    • Causality & Validation: A complete ablation of the N-PTyr-induced calcium signal in the presence of Ruthenium Red definitively proves that the response is receptor-mediated, ruling out artifacts caused by non-specific lipid membrane perturbation.

Conclusion

Endogenous N-palmitoyl tyrosine represents a critical node in the endocannabinoidome, bridging lipid metabolism with TRP channel-mediated cellular responses. By employing rigorous, self-validating analytical and functional workflows, drug development professionals can accurately map these signaling pathways, paving the way for novel therapeutics targeting neuroinflammation, pain, and cellular adhesion.

References

  • Raboune, S., et al. (2014). "Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation." Frontiers in Cellular Neuroscience / PMC.[Link][4],[5]

  • Smoum, R., et al. (2019). "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." International Journal of Molecular Sciences / PMC.[Link]

  • Liliom, K., et al. (1996). "N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors." Molecular Pharmacology / PubMed.[Link][6]

  • Wikipedia Contributors. "N-Acylamides." Wikipedia.[Link][1]

  • Ruisanchez, C., et al. (1998). "Lysophosphatidic acid as a regulator of endothelial/leukocyte interaction." PubMed. [Link][7]

  • Craig, W., et al. (2014). "Tyrosine-Derived Bacterial Metabolites." ResearchGate.[Link][3]

  • Ni, X., et al. (2022). "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine." Frontiers in Molecular Biosciences / PMC.[Link][2],[9]

  • Leishman, E., et al. (2016). "Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain." Biochimica et Biophysica Acta / PMC.[Link][8]

Sources

Foundational

Foreword: The Emergence of N-Acyl Amino Acids as Signaling Modulators

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Palmitoyl Tyrosine N-acyl amino acids (NAAAs) represent a burgeoning class of endogenous lipid signaling molecules, structurally characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Palmitoyl Tyrosine

N-acyl amino acids (NAAAs) represent a burgeoning class of endogenous lipid signaling molecules, structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] These molecules are increasingly recognized for their pleiotropic roles in physiology, including metabolic homeostasis, inflammation, pain perception, and cell-to-cell communication.[2][3][4] As part of the expanded "endocannabinoidome," NAAAs share metabolic pathways and functional interactions with the more extensively studied N-acyl ethanolamines (like anandamide) but often engage distinct molecular targets, offering novel therapeutic avenues.[1][5] This guide focuses specifically on N-palmitoyl tyrosine, a representative member of this class, to dissect the intricate relationship between its chemical structure and its biological activity, providing a framework for rational drug design and development.

The N-Palmitoyl Tyrosine Scaffold: Core Physicochemical Properties

N-palmitoyl tyrosine (NPT) is an amphiphilic molecule comprising three key structural motifs: a saturated 16-carbon acyl chain (palmitoyl group), an L-tyrosine headgroup, and a central amide linkage. This architecture dictates its interaction with biological membranes and molecular targets.

  • Molecular Formula: C₂₅H₄₁NO₄[6]

  • Molecular Weight: 419.6 g/mol

  • Key Features:

    • Lipophilic Tail: The long, saturated palmitoyl chain provides high hydrophobicity, facilitating insertion into lipid bilayers and interaction with hydrophobic pockets of target proteins.[7][8]

    • Hydrophilic Headgroup: The tyrosine moiety contains a carboxylic acid and a phenolic hydroxyl group, providing sites for hydrogen bonding and potential for further chemical modification.

    • Amide Linkage: A stable, planar amide bond that connects the lipophilic and hydrophilic domains.

Molecular Targets and Biological Activities

The biological effects of NPT and its close analogs are mediated through interaction with several distinct protein targets. Understanding these targets is fundamental to interpreting its structure-activity relationship.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a primary target class for many lipid signaling molecules. While NPT itself is not a canonical ligand for many well-known lipid-activated GPCRs, its phosphorylated analog has demonstrated potent activity at Lysophosphatidic Acid (LPA) receptors.

  • Lysophosphatidic Acid (LPA) Receptors: N-palmitoyl-L-tyrosine phosphoric acid, a synthetic analog of NPT, is a potent and selective competitive antagonist of LPA receptors.[9] It effectively inhibits LPA-activated Cl⁻ currents in Xenopus oocytes with nanomolar efficacy (IC₅₀ values of 6.5 ± 1.5 nM at the high-affinity site and 172 ± 36 nM at the low-affinity site).[9] This finding establishes the N-palmitoyl tyrosine scaffold as a promising starting point for developing LPA receptor modulators.

Metabolic Enzymes: Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary catabolic enzyme for a wide range of fatty acid amides, including anandamide and other NAAAs like N-palmitoyl ethanolamine (PEA).[5][10][11] By degrading these signaling lipids, FAAH terminates their action.

  • Substrate/Inhibitor Potential: The N-palmitoyl amide structure is a common recognition motif for FAAH. While NPT's specific interaction with FAAH is less characterized than that of other NAAAs, it is plausible that it acts as either a substrate or a weak inhibitor.[1][12] Inhibition of FAAH leads to elevated levels of endogenous signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects.[5][13] Therefore, designing NPT analogs that potently and selectively inhibit FAAH is a viable therapeutic strategy.

Other Potential Targets
  • Autotaxin (ATX): Tyrosine-based analogs have been successfully developed as inhibitors of autotaxin, the enzyme responsible for producing the bulk of extracellular LPA.[14] This suggests that the N-palmitoyl tyrosine backbone could be adapted to target the LPA biosynthetic pathway.

  • GPR119: This GPCR, a key target for type 2 diabetes and obesity, is activated by other N-acyl amides like oleoylethanolamide (OEA).[15][16][17] However, a screen of N-palmitoyl derivatives of all 20 natural amino acids showed that none were potent activators of GPR119, indicating high specificity in the receptor's ligand binding pocket.[18]

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of NPT can be optimized by systematically modifying its three core components. The following sections detail the SAR for each region, drawing from data on NPT analogs and related NAAAs.

The Palmitoyl (C16:0) Acyl Chain

The length, saturation, and branching of the acyl chain are critical determinants of target affinity and selectivity.

  • Chain Length: For many NAAA targets, an acyl chain length of 16 to 20 carbons is optimal. For instance, in a study of N-acyl glycines as modulators of glycine receptors, C18 chains were found to be the most effective.[19] Shortening the chain (e.g., to myristoyl, C14) or lengthening it (e.g., to arachidoyl, C20) can dramatically alter potency and efficacy by affecting how the ligand fits within the hydrophobic binding pocket of the target protein.

  • Saturation: The presence of cis double bonds can introduce conformational kinks, which are often crucial for activity. N-oleoyl (C18:1) and N-arachidonoyl (C20:4) derivatives frequently exhibit higher potency at certain GPCRs than their saturated counterparts.[19][20] For example, N-oleoyl glycine is a more potent positive allosteric modulator of the α1 glycine receptor than its saturated stearoyl equivalent.[19] The rigid, linear conformation of the palmitoyl chain in NPT likely favors binding to targets with straight, narrow hydrophobic channels.

  • Branching: Introducing branching into the acyl chain is a common medicinal chemistry strategy to increase metabolic stability or to probe the steric limits of a binding pocket.

The Tyrosine Headgroup

The amino acid headgroup governs the molecule's solubility and provides key interaction points (hydrogen bond donors/acceptors, ionic centers) with the target protein.

  • Phenolic Hydroxyl Group: The -OH group on the tyrosine ring is a key site for interaction and modification. Its ability to act as a hydrogen bond donor is likely critical for binding to certain targets. Furthermore, its phosphorylation was the key modification that converted the scaffold into a potent LPA receptor antagonist.[9][21] This demonstrates that this position is a critical "hotspot" for SAR exploration.

  • Carboxylic Acid: The terminal carboxylate provides a negative charge at physiological pH, enabling ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor binding pocket. Esterification or amidation of this group would neutralize the charge and could significantly impact binding and cell permeability.

  • Amino Acid Backbone: Replacing tyrosine with other amino acids is a fundamental SAR strategy.

    • N-Palmitoyl Serine: The corresponding serine analog, N-palmitoyl-serine phosphoric acid, was also a potent LPA receptor antagonist, with an IC₅₀ of 5.4 ± 0.7 nM at the high-affinity site.[9]

    • N-Palmitoyl Glycine: This simpler NAAA has been shown to modulate calcium influx in sensory neurons, suggesting activity at ion channels or associated GPCRs.[22][23]

    • Stereochemistry: The stereochemistry of the α-carbon is crucial. Biological systems typically recognize the L-amino acid configuration. However, studies on the LPA receptor antagonist analogs showed that both D- and L-stereoisomers were equally effective when applied extracellularly, suggesting the binding pocket is tolerant of this change.[9]

The Amide Linkage

The central amide bond is relatively stable to metabolic degradation compared to an ester bond. It provides a rigid planar unit that properly orients the acyl chain and the amino acid headgroup. Modifications here, such as N-methylation, can alter the hydrogen bonding capacity and conformational flexibility of the molecule.

SAR Summary Table
Molecular RegionModificationGeneral Effect on ActivityRationale / Example
Acyl Chain Decrease/Increase LengthPotency often decreases.Optimal fit in hydrophobic pocket is typically C16-C20.
Introduce Unsaturation (cis-double bonds)Can increase or decrease potency depending on target.Introduces a kink, altering shape. N-oleoyl glycine is more potent at GlyR than N-stearoyl glycine.[19]
Tyrosine Headgroup Phosphorylate Phenolic -OHDramatically Increased Potency (for LPA Receptors).Adds a key phosphate binding motif, creating a potent antagonist.[9]
Replace Tyrosine with SerineActivity profile changes; can retain potency at some targets.N-palmitoyl-serine phosphoric acid is also a potent LPA receptor antagonist.[9]
Replace Tyrosine with GlycineShifts activity towards different targets.N-palmitoyl glycine modulates Ca²⁺ influx in neurons.[22]
Esterify Carboxylic AcidLoss of ionic interaction; increased lipophilicity.May improve cell permeability but reduce binding affinity if an ionic bond is critical.
Stereochemistry L- to D-TyrosineMay have little effect at some extracellular targets.D- and L-isomers of NPT-phosphoric acid were equipotent at LPA receptors.[9]

Experimental Design & Protocols

Advancing the SAR of NPT requires robust chemical synthesis and biological screening methodologies.

Synthesis of N-Palmitoyl Tyrosine Analogs

The synthesis of N-acyl amino acids is typically achieved via a straightforward acylation reaction.

Protocol: General Synthesis of N-Acyl Amino Acid Analogs

  • Amino Acid Protection (If Necessary): For amino acids with reactive side chains (other than the target amine), protect them using standard protecting groups. For tyrosine, the carboxylic acid can be protected as a methyl or benzyl ester.[14]

  • Solubilization: Dissolve the L-tyrosine methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride salt and to act as an acid scavenger.

  • Acylation: Slowly add a solution of the desired acyl chloride (e.g., palmitoyl chloride) (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the N-acylated amino acid ester) by flash column chromatography on silica gel.

  • Deprotection: If an ester was used, hydrolyze it to the free carboxylic acid using a suitable method (e.g., LiOH in a THF/water mixture for methyl esters, or catalytic hydrogenation for benzyl esters).[21]

  • Final Characterization: Confirm the structure and purity of the final N-acyl amino acid using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Screening Assays

A tiered screening approach is essential for efficiently evaluating newly synthesized analogs.

Protocol: FAAH Inhibition Assay (Fluorometric)

  • Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.

  • Reagents: Recombinant human FAAH enzyme, FAAH assay buffer, a fluorogenic substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide), and test compounds (dissolved in DMSO).

  • Procedure: a. In a 96-well microplate, add assay buffer. b. Add test compounds at various concentrations (e.g., 10-point serial dilution). c. Add the FAAH enzyme to all wells except the 'no enzyme' control. Incubate for 15 minutes at 37°C to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence (excitation/emission appropriate for the fluorophore) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: GPCR Functional Assay (cAMP Measurement for Gs-Coupled Receptors)

  • Principle: For Gs-coupled receptors like GPR119, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies cAMP levels.[15][24]

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293-GPR119).

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add test compounds at various concentrations. Include a known agonist as a positive control. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP signal versus the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex relationships in SAR studies and signaling pathways.

Logical Workflow for NPT Analog Development

This diagram illustrates the iterative cycle of designing, synthesizing, and testing new NPT analogs to optimize their biological activity.

SAR_Workflow cluster_design Design Phase cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis a Identify Target (e.g., LPA Receptor) b Define SAR Question (e.g., Role of Phenolic -OH) a->b c Propose Analog Structures (e.g., Phosphorylation, Etherification) b->c d Select Synthetic Route c->d To Synthesis e Synthesize & Purify Analogs d->e f Characterize Structure (NMR, MS) e->f g Primary Screening (e.g., Binding Assay) f->g To Testing h Functional Assay (e.g., Ca2+ Flux, cAMP) g->h i Determine Potency (IC50/EC50) h->i j Analyze SAR Data i->j To Analysis k Identify Lead Compound j->k k->b Iterate Design LPA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPAR LPA Receptor (LPAR1/3) Gq Gαq LPAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca LPA LPA (Agonist) LPA->LPAR Activates NPT_Antagonist NPT Analog (Antagonist) NPT_Antagonist->LPAR Blocks

Caption: Antagonism of the Gq-coupled LPA receptor signaling pathway by an NPT analog.

Conclusion and Future Directions

The N-palmitoyl tyrosine scaffold represents a versatile platform for developing novel modulators of lipid signaling pathways. The potent LPA receptor antagonism demonstrated by its phosphorylated analog highlights the immense potential locked within this chemical space. [9]Future research should focus on a systematic exploration of the SAR, particularly concerning the acyl chain properties and diverse modifications of the tyrosine headgroup. By applying the iterative design and testing workflows outlined in this guide, researchers can unlock new therapeutic agents targeting enzymes like FAAH and ATX, or discover novel agonists or antagonists for GPCRs involved in metabolic and inflammatory diseases. The continued investigation into the biology of NAAAs will undoubtedly reveal new targets and further solidify the importance of this fascinating class of endogenous lipids.

References

  • N-Acyl amino acids and their impact on biological processes - The Hebrew University of Jerusalem.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Molecules.
  • N-acyl amides - Wikipedia.
  • The Biological Activity of N-Decanoyl Amino Acids: A Technical Guide - Benchchem.
  • N-Acyl amino acids and their impact on biological processes - PubMed. (2014). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids - ResearchGate. (2025).
  • Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases. Journal of Biomedical Science.
  • The Role of Palmitoylation in Signalling, Cellular Trafficking and Plasma Membrane Localization of Protease-Activated Receptor-2 - NIH. (2011). PLoS ONE.
  • N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors - PubMed. Journal of Biological Chemistry.
  • Protein Palmitoylation in Leukocyte Signaling and Function - Frontiers.
  • Palmitoylation is required for signaling functions and membrane attachment of Gq alpha and Gs alpha - PubMed. (1993). Journal of Biological Chemistry.
  • Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC. Central nervous system agents in medicinal chemistry.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. The AAPS Journal.
  • Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC. Learning & Memory.
  • Palmitoylation of intracellular signaling proteins: regulation and function - PubMed. Annual Review of Biochemistry.
  • Synthesis and structure–activity relationships of tyrosine-based inhibitors of autotaxin (ATX) - PMC. Bioorganic & Medicinal Chemistry Letters.
  • The fatty acid amide hydrolase (FAAH) - PubMed. (2002). Prostaglandins, Leukotrienes and Essential Fatty Acids.
  • Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC. Clinical Pharmacology & Therapeutics.
  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife. (2020). eLife.
  • Roles of Palmitoylation in Axon Growth, Degeneration and Regeneration - PMC. Frontiers in Molecular Neuroscience.
  • Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC. Nature.
  • Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed. (2020). Neuropharmacology.
  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC. (2020). eLife.
  • What is Tyrosine mechanism of action? - Consensus.
  • N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC. Molecular Pharmacology.
  • GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC. International Journal of Molecular Sciences.
  • Role of Palmitoylation of Postsynaptic Proteins in Promoting Synaptic Plasticity - Frontiers. (2019). Frontiers in Synaptic Neuroscience.
  • Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC. Endocrine.
  • Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC. Journal of Biological Chemistry.
  • Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor. (2013). PLoS ONE.
  • GPR119 agonists increase insulin secretion in RIN cell lines. (a and b)... - ResearchGate.
  • Chemical approaches for investigating site-specific protein S-fatty acylation - PMC. Current Opinion in Chemical Biology.
  • Palmitoyl copper peptide and acetyl tyrosine complex enhances melanin production in both A375 and B16 cell lines - PubMed. (2025). Biochemical and Biophysical Research Communications.
  • N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed. (2017). ACS Chemical Neuroscience.
  • n-acylated amino acids: Topics by Science.gov.
  • GPR119 as a fat sensor - PubMed. (2012). Trends in Pharmacological Sciences.
  • N-palmitoyl tyrosine (C25H41NO4) - PubChemLite.
  • (PDF) N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons - ResearchGate. (2008).
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers.
  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed. (2008). Current Topics in Medicinal Chemistry.
  • (PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - ResearchGate. (2017).
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (2019). Molecules.
  • Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids - ResearchGate. (2025).

Sources

Exploratory

N-Palmitoyl Tyrosine and its Phosphorylated Derivatives: Biophysical Interactions with Lipid Bilayers and Pharmacological Implications

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary N-acyl amino acids (NAAAs) represent a critical class of endogenous signaling molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

N-acyl amino acids (NAAAs) represent a critical class of endogenous signaling molecules and biodegradable amphiphiles. Among these, N-palmitoyl tyrosine (NPT) and its phosphorylated derivative, N-palmitoyl-tyrosine phosphoric acid (NP-Tyr-PA) , have garnered significant attention in lipidomics and drug discovery. Structurally, these molecules consist of a 16-carbon hydrophobic palmitoyl tail covalently linked via an amide bond to a polar tyrosine headgroup.

From an application science perspective, understanding how NPT interacts with phospholipid bilayers is paramount. These molecules exhibit a dual nature: they function as membrane-integrating biophysical surfactants and as potent pharmacological modulators of G-protein-coupled receptors (GPCRs), specifically Lysophosphatidic Acid (LPA) receptors[1]. This whitepaper dissects the thermodynamic causality of their bilayer integration, their receptor-level pharmacology, and the self-validating experimental workflows required to study them.

Biophysical Thermodynamics of Bilayer Integration

The interaction between NPT and a host lipid bilayer (e.g., phosphatidylcholine) is driven by the hydrophobic effect. The palmitoyl chain spontaneously partitions into the hydrophobic acyl core of the membrane to minimize thermodynamically unfavorable contacts with the aqueous solvent. Simultaneously, the bulky, polar tyrosine headgroup anchors at the lipid-water interface, participating in hydrogen bonding with the host lipid phosphate groups.

Concentration-Dependent Membrane Dynamics

The structural integrity of the host lipid bilayer is strictly dependent on the concentration of the N-acyl amino acid relative to its Critical Micelle Concentration (CMC):

  • Sub-CMC Integration: At concentrations below the CMC, NPT molecules seamlessly integrate into the outer leaflet of the liposome or cell membrane without causing structural disruption[2]. The membrane accommodates the guest molecules by undergoing minor lateral expansion.

  • Supra-CMC Destabilization: When the concentration exceeds the CMC (specifically between 1× and 2× CMC), the accumulation of NPT induces high spontaneous curvature and lateral stress. This leads to the extraction of host lipids, bilayer destabilization, and the eventual transition from lamellar vesicles to mixed micelles[2].

G NPT N-Palmitoyl Tyrosine (Aqueous Phase) Insertion Membrane Insertion (Hydrophobic Tail Anchoring) NPT->Insertion Hydrophobic effect LPAR LPA Receptor (GPCR) NPT->LPAR Direct binding (Competitive) Bilayer Lipid Bilayer (Phospholipid Matrix) Bilayer->LPAR Lateral diffusion to GPCR Insertion->Bilayer Integration (< CMC) Effect Modulation of Intracellular Signaling LPAR->Effect Agonism / Antagonism

Diagram 1: Mechanism of N-palmitoyl tyrosine membrane insertion and LPA receptor modulation.

Pharmacological Modulation of LPA Receptors

Lysophosphatidic acid (LPA) is a ubiquitous lipid mediator that regulates cell proliferation, platelet aggregation, and cytoskeletal reorganization via plasma membrane GPCRs[1]. The phosphorylated derivative of NPT, NP-Tyr-PA , serves as a prototypic structure for LPAR modulation[3].

The addition of the phosphate group to the tyrosine residue mimics the endogenous phosphate of LPA, allowing NP-Tyr-PA to dock into the LPAR binding pocket. However, the pharmacological outcome is highly dependent on the biological model:

  • Antagonism in Xenopus Oocytes: In Xenopus laevis oocyte models, NP-Tyr-PA acts as a potent, reversible, and specific competitive inhibitor of LPA receptors[4]. It effectively blocks LPA-induced oscillatory chloride (Cl⁻) currents[4].

  • Agonism in Mammalian Cells: Conversely, in certain mammalian cell lines, NP-Tyr-PA acts as an agonist for the LPA receptor, triggering intracellular calcium mobilization[1]. This divergence highlights the importance of the lipid environment and receptor subtype expression in determining the pharmacological fate of N-acyl amino acids.

Quantitative Data Syntheses

To facilitate rapid comparative analysis, the biophysical and pharmacological parameters of NPT and NP-Tyr-PA are summarized below.

Table 1: Pharmacological Parameters of NP-Tyr-PA on LPA Receptors

ParameterValue / ObservationBiological ContextSource
High-Affinity LPAR IC₅₀ 6.5 ± 1.5 nMCompetitive inhibition of Cl⁻ currents in Xenopus oocytes.[4]
Low-Affinity LPAR IC₅₀ 172 ± 36 nMCompetitive inhibition of Cl⁻ currents in Xenopus oocytes.[4]
Cyclic LPAR IC₅₀ 490 ± 40 nMSelective inhibition of the cyclic LPA receptor subtype.[4]
Mammalian Cell Activity AgonistInduces receptor activation and signaling cascades.[1]

Table 2: Biophysical Interaction Limits with Lipid Bilayers

ParameterValue / ObservationStructural ConsequenceSource
Concentration < CMC Stable IntegrationNPT anchors into the bilayer; membrane remains intact.[2]
Concentration 1× to 2× CMC Bilayer DestabilizationLipid extraction, lytic action, and transition to mixed micelles.[2]

Self-Validating Experimental Methodologies

As application scientists, we must ensure that every experimental workflow is grounded in causality and contains internal validation mechanisms. Below are the definitive protocols for evaluating NPT-bilayer interactions.

Workflow Prep 1. Lipid Film Hydration (Host Lipid + NPT) Extrude 2. Extrusion (100 nm Polycarbonate) Prep->Extrude Yields MLVs SANS 3. SANS Analysis (D2O Contrast Matching) Extrude->SANS Yields LUVs Patch 4. Electrophysiology (Xenopus Oocyte) Extrude->Patch Liposome delivery Data 5. Biophysical & Functional Validation SANS->Data Structural profiling Patch->Data Receptor kinetics

Diagram 2: Experimental workflow for biophysical and functional validation of NPT-bilayer interactions.

Protocol 1: Preparation of NPT-Doped Large Unilamellar Vesicles (LUVs)

Objective: To create a stable, homogenous lipid bilayer system containing NPT for structural analysis.

  • Lipid Mixing: Dissolve host lipids (e.g., POPC) and NPT in a chloroform/methanol (2:1 v/v) mixture. Causality: Organic solvents ensure complete miscibility of the hydrophobic palmitoyl chains, preventing localized aggregation.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 12 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature at least 10°C above the phase transition temperature (

    
    ) of the host lipid. Causality: Hydrating above 
    
    
    
    ensures the lipids are in a fluid, liquid-crystalline phase, allowing NPT to uniformly distribute throughout the bilayer.
  • Extrusion: Pass the resulting multilamellar vesicles (MLVs) through a 100 nm polycarbonate membrane 11–21 times using a mini-extruder.

  • Self-Validation Check: Analyze the LUVs via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.1 validates that the vesicles are uniformly sized, which is a strict prerequisite for accurate downstream scattering analysis.

Protocol 2: Small Angle Neutron Scattering (SANS)

Objective: To quantify the integration depth and structural impact of NPT on the bilayer[2].

  • Solvent Exchange: Prepare the LUVs (from Protocol 1) in 100% D₂O (heavy water) rather than H₂O. Causality: D₂O provides a massive neutron scattering length density (SLD) contrast against the hydrogen-rich acyl tails of the lipids and NPT, allowing the internal hydrophobic core of the bilayer to be "seen" by the neutron beam.

  • SANS Measurement: Expose the sample to a neutron beam (q range ~0.008 to 0.25 Å⁻¹)[2].

  • Data Fitting: Fit the scattering curves using a core-shell spherical model.

  • Self-Validation Check: If the goodness-of-fit (

    
    ) diverges significantly at higher NPT concentrations, it mathematically validates the transition from intact bilayers to disrupted mixed micelles, establishing the lytic threshold of the surfactant[2].
    
Protocol 3: Electrophysiological Profiling in Xenopus Oocytes

Objective: To determine the IC₅₀ of NP-Tyr-PA at LPARs[4].

  • Oocyte Preparation: Surgically extract and defolliculate stage V-VI oocytes from Xenopus laevis. Causality: Oocytes are chosen because their endogenous LPARs couple to Ca²⁺-activated Cl⁻ channels. This provides a massively amplified, high-signal-to-noise readout for receptor activation, bypassing the complex redundant signaling pathways found in mammalian cells.

  • Compound Application: Apply NP-Tyr-PA extracellularly via the perfusion bath. (Note: Microinjection into the oocyte is ineffective, proving the inhibition site is strictly extracellular[4]).

  • Voltage-Clamp Recording: Measure the suppression of LPA-induced Cl⁻ currents using a two-electrode voltage clamp.

  • Self-Validation Check: Following the washout of the NP-Tyr-PA antagonist, apply a known LPAR agonist (e.g., oleoyl-LPA). The rapid return of the Cl⁻ current validates that the receptor was competitively inhibited and not permanently desensitized or degraded by surfactant lysis.

References

  • Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study. Langmuir - ACS Publications. 2

  • N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. PubMed / NIH. 4

  • Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids. ResearchGate / Journal of Lipid Research. 3

Sources

Foundational

Unveiling the Bioactivity of N-Palmitoyl Tyrosine: A Technical Guide to Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary The mammalian lipidome is a vast, dynamic repository of signaling molecules. Among these, the N-acyl amino acids (NA-AAs)—a family of lipids structurally analogous to the endocannabinoid anandamide—have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mammalian lipidome is a vast, dynamic repository of signaling molecules. Among these, the N-acyl amino acids (NA-AAs)—a family of lipids structurally analogous to the endocannabinoid anandamide—have emerged as critical regulators of cellular homeostasis 1. This in-depth technical guide focuses on N-palmitoyl tyrosine and its phosphorylated derivative, N-palmitoyl-L-tyrosine phosphoric acid (NPTyrPA) . By bridging the gap between endocannabinoid-like signaling and lysophosphatidic acid (LPA) receptor modulation, these compounds offer profound insights into neuroinflammation, ischemic neuroprotection, and targeted anti-thrombotic drug development.

Structural Biology and Endogenous Role

N-palmitoyl tyrosine is an N-acyl aromatic amino acid (NA-ArAA) synthesized endogenously via the condensation of palmitic acid and L-tyrosine [[1]](). While originally overshadowed by ethanolamine conjugates like anandamide, lipidomics has confirmed the endogenous presence of N-palmitoyl tyrosine in mammalian plasma and brain tissues 2.

From a structural-activity relationship (SAR) perspective, the phenolic hydroxyl group of the tyrosine moiety is a critical functional site. It allows for synthetic modifications—most notably phosphitylation—that completely shift the molecule's pharmacological profile from a mild Transient Receptor Potential (TRP) channel modulator to a highly potent, competitive antagonist of LPA receptors 3.

Core Mechanistic Pathways

LPA Receptor Antagonism via NPTyrPA

Lysophosphatidic acid (LPA) is a potent lipid mediator that drives platelet activation and endothelial stress fiber formation. In the pathophysiology of atherosclerosis, mildly oxidized low-density lipoprotein (mox-LDL) accumulates high levels of biologically active LPA, triggering rapid cellular activation and promoting thrombosis upon plaque rupture 4.

NPTyrPA acts as a highly selective, competitive antagonist for LPA receptors (LPAR1-3) 3. By occupying the binding pocket of the 7-transmembrane G-protein coupled receptors, NPTyrPA prevents the downstream activation of the G12/13-Rho/ROCK signaling cascade, thereby inhibiting pathological cytoskeletal reorganization and platelet aggregation 5.

LPAR_Signaling LPA Mildly Oxidized LDL (mox-LDL) / LPA LPAR LPA Receptors (LPAR1-3) LPA->LPAR Endogenous Agonist NPTyrPA N-Palmitoyl-Tyrosine Phosphoric Acid (NPTyrPA) NPTyrPA->LPAR Competitive Antagonist G_Proteins Heterotrimeric G-Proteins (G12/13, Gq, Gi/o) LPAR->G_Proteins Signal Transduction Rho_ROCK Rho/ROCK Pathway G_Proteins->Rho_ROCK Activation Effect Platelet Activation & Endothelial Stress Fibers Rho_ROCK->Effect Cytoskeletal Reorganization

Fig 1. LPA receptor signaling pathway and competitive antagonism by NPTyrPA.

TRP Channel Modulation and Neuroinflammation

During acute peripheral inflammation, endogenous N-acyl amides are synthesized "on-demand." N-palmitoyl tyrosine is part of a lipid library that interacts with Transient Receptor Potential (TRPV1-4) channels 6. In BV-2 microglial cells, N-palmitoyl tyrosine induces calcium mobilization, acting as an allosteric modulator that fine-tunes the neuroinflammatory response 6.

TRP_Modulation Inflammation Peripheral Inflammation (e.g., Carrageenan) Lipid N-Palmitoyl Tyrosine (Endogenous N-acyl amide) Inflammation->Lipid On-demand synthesis TRP TRPV1-4 Channels Lipid->TRP Allosteric Modulation Calcium Intracellular Ca2+ Mobilization TRP->Calcium Ion Influx Microglia BV-2 Microglial Activation / Modulation Calcium->Microglia Cellular Response

Fig 2. N-palmitoyl tyrosine-mediated TRP channel modulation in microglial cells.

Neuroprotection and Metabolic Uncoupling

In models of cerebral ischemia (Oxygen-Glucose Deprivation, OGD), lipoamino acids including N-palmitoyl-L-tyrosine exhibit significant neuroprotective activities. The causality behind this protection lies in their ability to mitigate oxidative stress, directly reducing lipid peroxidation and DNA fragmentation 7. Furthermore, long-chain NA-ArAAs act as chemical uncouplers of UCP1-independent respiration in mitochondria, suggesting a secondary role in regulating cellular energy and glucose homeostasis 2.

Quantitative Data & Comparative Analysis

The table below synthesizes the bioactivity metrics of N-palmitoyl tyrosine and its phosphorylated analog across different biological contexts.

CompoundTarget / ReceptorBiological ContextKey Quantitative / Qualitative Effect
N-palmitoyl-L-tyrosine TRPV1-4 ChannelsNeuroinflammation (BV-2 Microglia)Weak calcium mobilization agonist compared to mixed lipid libraries 6.
N-palmitoyl-L-tyrosine Cellular DNA / LipidsCerebral Ischemia (OGD model)Significantly reduces lipid peroxidation & DNA fragmentation 7.
N-palmitoyl-L-tyrosine MitochondriaMetabolic HomeostasisActs as a chemical uncoupler of UCP1-independent respiration [[2]]().
NPTyrPA LPA ReceptorsAtherosclerosis / ThrombosisComplete inhibition of mox-LDL induced morphological changes at 10 μM 4.
NPTyrPA LPA ReceptorsXenopus oocyte expression modelPotent, reversible competitive inhibition of LPA-induced currents 3.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol 1: Synthesis and Validation of NPTyrPA

Causality Check: Direct phosphitylation of unprotected N-palmitoyl tyrosine leads to unwanted side reactions at the carboxylic acid. Utilizing L-tyrosine benzyl ester protects the carboxyl group, allowing for a highly efficient, simultaneous debenzylation in the final step 3.

  • N-Acylation : React L-tyrosine benzyl ester with palmitic anhydride (or palmitoyl chloride) in the presence of triethylamine to yield N-palmitoyl-L-tyrosine benzyl ester.

  • Selective Phosphitylation : Treat the intermediate with N,N-diisopropyl dibenzyl phosphoramidite. This reagent selectively targets the phenolic hydroxyl group of the tyrosine moiety.

  • Oxidation : Oxidize the resulting phosphite to a phosphate triester using a standard oxidizing agent.

  • Simultaneous Debenzylation : Subject the intermediate to catalytic hydrogenation (Pd/C). This elegantly removes both the benzyl ester (from the carboxyl group) and the benzyl groups (from the phosphate) in a single step, yielding high-purity NPTyrPA [[3]]().

Workflow Step1 L-Tyrosine Benzyl Ester Step2 N-Acylation (Palmitoyl Chloride) Step1->Step2 Step3 Phosphitylation & Oxidation Step2->Step3 Step4 Simultaneous Debenzylation Step3->Step4 Step5 Purified NPTyrPA Step4->Step5 Step6 Bioassay Validation (Platelet Shape Change) Step5->Step6

Fig 3. Step-by-step synthesis and biological validation workflow of NPTyrPA.

Protocol 2: LPA-Induced Platelet Shape Change Assay (Self-Validating)

Causality Check: Platelet shape change is the earliest morphological response to activation, preceding full aggregation. It is highly sensitive to LPA. To prove NPTyrPA is a specific LPAR antagonist and not a general cellular toxin, a parallel control using thrombin (which bypasses LPAR) must be utilized 4.

  • Preparation : Isolate human platelets and suspend them in Tyrode's buffer.

  • Pre-incubation : Incubate platelets for 5 minutes with 10 μM NPTyrPA (dissolved in ethanol) or a 0.1% ethanol vehicle control. Note: 5 minutes is required to establish receptor binding equilibrium.

  • Stimulation : Challenge the platelets with either mildly oxidized LDL (mox-LDL, 0.2 mg/mL) or pure LPA (100 nM) 4.

  • Measurement : Monitor shape change via aggregometry (recorded as a decrease in light transmission).

  • Self-Validation Step : In a parallel NPTyrPA-treated sample, stimulate with Thrombin. NPTyrPA will completely block mox-LDL/LPA-induced changes but will not block thrombin, validating the specificity of the LPAR antagonism 4.

Future Perspectives in Drug Development

The dual nature of N-palmitoyl tyrosine and its phosphorylated counterpart presents unique therapeutic avenues. While the parent compound holds promise as a template for neuroprotective and anti-inflammatory agents 7, NPTyrPA serves as a powerful prototype for pharmacological agents designed to protect against thrombosis resulting from atherosclerotic plaque rupture, potentially without the severe bleeding risks associated with traditional anti-platelet therapies 5.

References

  • Frontiers in Molecular Neuroscience (2016). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation.
  • PMC / NIH (2021). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • Frontiers in Endocrinology (2021). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • Molecules / MDPI (2009). Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury.
  • Circulation (2003). Plaque Rupture, Lysophosphatidic Acid, and Thrombosis.
  • Journal of Lipid Research (1996). Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids.
  • PNAS (1999). Lysophosphatidic acid mediates the rapid activation of platelets and endothelial cells by mildly oxidized low density lipoprotein and accumulates in human atherosclerotic lesions.

Sources

Exploratory

The Chemical and Enzymatic Kinetics of N-Palmitoyl Tyrosine Hydrolysis: Mechanisms, Methodologies, and Therapeutic Implications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Structural Biology and Physiological Relevance N-palmitoyl tyrosine (N-PT) is a bioactive l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Structural Biology and Physiological Relevance

N-palmitoyl tyrosine (N-PT) is a bioactive lipoamino acid belonging to the N-acyl aromatic amino acid (NA-ArAA) subclass[1]. Structurally, it consists of a saturated palmitoyl chain (C16:0) covalently conjugated to the primary amine of L-tyrosine via an amide bond.

Historically, lipidated amino acids were viewed merely as metabolic intermediates. However, recent discoveries have repositioned N-acyl amino acids as critical signaling molecules. In vivo, molecules like N-PT act as endogenous uncouplers of mitochondrial respiration, driving UCP1-independent thermogenesis[2]. The pharmacological potential of N-PT in treating obesity and metabolic disorders is immense, but its efficacy is strictly governed by its pharmacokinetic half-life. Therefore, understanding the chemical and enzymatic kinetics of its hydrolysis—the cleavage of the amide bond to yield palmitic acid and L-tyrosine—is a foundational requirement for drug formulation and delivery.

Chemical Hydrolysis Kinetics (Non-Enzymatic)

Under standard physiological conditions (pH 7.4, 37°C), the amide bond of N-PT is exceptionally stable, exhibiting an uncatalyzed hydrolytic half-life on the order of hundreds of years. However, in synthetic workflows, peptide cleavage environments, or specific drug formulation matrices, N-acylated amino acids can exhibit unexpected hydrolytic instability[3].

Mechanistic Causality: When exposed to mild or strong acidic conditions (e.g., trifluoroacetic acid/water mixtures), the hydrolysis of the remote amide bond is accelerated. This instability is driven by the neighboring group participation of the acyl oxygen. The reaction proceeds via the cyclization of the molecule into a highly reactive oxazolinium ion intermediate , which subsequently undergoes rapid nucleophilic attack by water[4].

Because water is typically present in large excess, this acid-catalyzed chemical hydrolysis follows a pseudo-first-order kinetic rate law . Formulators must tightly control the pH and water activity (


) of N-PT solutions to prevent premature degradation during storage.

Enzymatic Hydrolysis Kinetics (In Vivo)

In biological systems, the steady-state concentration of N-PT is not dictated by chemical degradation, but rather by a highly regulated spatial division of labor between two primary amidohydrolases[5].

Extracellular Hydrolysis: PM20D1

Peptidase M20 domain-containing 1 (PM20D1) is a secreted, bidirectional enzyme responsible for both the condensation and hydrolysis of N-acyl amino acids in the bloodstream[6].

  • Kinetic Modulators: The hydrolytic kinetics of PM20D1 are highly dependent on its association with lipoproteins. Because N-PT is highly hydrophobic, lipoproteins act as powerful co-activators, solubilizing the lipidated amino acid and facilitating its presentation to the enzyme's active site[7].

Intracellular Hydrolysis: FAAH

Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase. While historically recognized for degrading the endocannabinoid anandamide, FAAH also serves as a potent intracellular hydrolase for N-acyl amino acids[6].

  • Kinetic Modulators: FAAH utilizes a catalytic amidase core to irreversibly cleave the amide bond. By localizing to the endoplasmic reticulum membrane, FAAH acts as an intracellular metabolic sink, rapidly hydrolyzing N-PT that crosses the cell membrane[8].

G cluster_enzymatic Physiological Enzymatic Hydrolysis cluster_chemical Harsh Chemical Hydrolysis NPT N-Palmitoyl Tyrosine (Amide Bond) PM20D1 PM20D1 (Extracellular) NPT->PM20D1 Lipoprotein Co-activation FAAH FAAH (Intracellular) NPT->FAAH Membrane-bound Amidase Acid Acid-Catalyzed (H+ / H2O) NPT->Acid pH < 2.0 Products Palmitic Acid + L-Tyrosine PM20D1->Products Bidirectional Cleavage FAAH->Products Irreversible Cleavage Intermediate Oxazolinium Ion Intermediate Acid->Intermediate Cyclization Intermediate->Products H2O Nucleophilic Attack

Diagram 1: Divergent pathways of N-PT hydrolysis via physiological enzymes vs. acidic chemical degradation.

Quantitative Kinetic Parameters

To contextualize the catalytic efficiency of these enzymes, Table 1 summarizes the maximum velocity (


) of FAAH and PM20D1 against various N-acyl amides. While exact values for N-PT fluctuate based on assay conditions, these structural analogs provide a reliable baseline for lipoamino acid degradation rates.

Table 1: Comparative Kinetic Parameters for Amidohydrolases

EnzymeSubstrate

(nmol/min/mg)
Physiological LocalizationReference
FAAH Anandamide17.0Intracellular[8]
FAAH N-oleoyl ethanolamine5.6Intracellular[8]
FAAH N-palmitoyl ethanolamine2.1Intracellular[8]
PM20D1 N-arachidonoyl glycine~0.6Extracellular[6]

Experimental Methodology: Kinetic Profiling of N-PT Hydrolysis

To accurately determine the Michaelis-Menten constants (


, 

) of N-PT hydrolysis for drug stability profiling, researchers must employ a highly specific, self-validating LC-MS/MS workflow. The following protocol ensures that every kinetic time point is locked and verified.
Step-by-Step Protocol
  • Substrate Preparation & Solubilization: Dissolve N-PT in LC-MS grade DMSO to create a 10 mM stock. Dilute this stock into the assay buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: You must include 0.05% Triton X-100 or a lipoprotein mimic in the buffer. Without a surfactant, the highly hydrophobic palmitoyl chain will cause N-PT to form micelles, sequestering the amide bond from the enzyme and artificially inflating the apparent

      
      .
      
  • Enzyme Incubation: Pre-warm the substrate solutions (ranging from 0.1 µM to 50 µM) at 37°C. Initiate the reaction by adding a fixed, limiting concentration of recombinant PM20D1 or FAAH.

    • Causality: Maintaining a strict, limiting enzyme concentration ensures the initial velocity (

      
      ) is strictly a function of substrate concentration, satisfying the assumptions of Michaelis-Menten kinetics.
      
  • Reaction Quenching (The Self-Validating Step): At precise time intervals (e.g., 0, 5, 10, 15 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g.,

    
    -N-PT).
    
    • Causality: The cold organic solvent instantly denatures the enzyme, halting hydrolysis and locking the kinetic time point. The internal standard corrects for any downstream extraction losses or ion suppression, making the quantitation self-validating.

  • Protein Precipitation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the clear supernatant to autosampler vials.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for N-PT and the liberated palmitic acid.

  • Kinetic Modeling: Quantify the product formed using a standard curve. Plot

    
     against 
    
    
    
    and apply non-linear regression to the Michaelis-Menten equation (
    
    
    ) to extract the kinetic parameters.

Workflow Prep 1. Substrate Prep N-PT in Buffer Incubate 2. Incubation Enzyme at 37°C Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Precipitation 10,000 x g Quench->Centrifuge LCMS 5. LC-MS/MS MRM Quantitation Centrifuge->LCMS Data 6. Kinetic Modeling Michaelis-Menten LCMS->Data

Diagram 2: Self-validating LC-MS/MS workflow for profiling lipoamino acid hydrolysis kinetics.

Conclusion

The hydrolysis of N-palmitoyl tyrosine represents a critical intersection of lipid biochemistry and drug development. While chemically robust under physiological conditions, N-PT is subject to rapid, spatially coordinated enzymatic degradation by PM20D1 and FAAH. For researchers developing N-acyl amino acids as metabolic therapeutics, mastering these kinetic pathways—and the rigorous LC-MS/MS methodologies required to measure them—is essential for optimizing bioavailability and therapeutic index.

References

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH.eLife.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.Frontiers in Molecular Biosciences.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.The Journal of Organic Chemistry (ACS Publications).
  • FAAH Gene - Fatty Acid Amide Hydrolase.GeneCards.

Sources

Foundational

N-palmitoyl tyrosine binding affinity to melanin precursors

Title: N-Palmitoyl Tyrosine in Melanogenesis: Binding Affinity, Kinetic Profiling, and Precursor Integration Executive Summary N-palmitoyl tyrosine (NPT) represents a highly lipophilic derivative of the endogenous amino...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Palmitoyl Tyrosine in Melanogenesis: Binding Affinity, Kinetic Profiling, and Precursor Integration

Executive Summary

N-palmitoyl tyrosine (NPT) represents a highly lipophilic derivative of the endogenous amino acid L-tyrosine. Historically, lipophilic modifications of tyrosine were occasionally mischaracterized as tyrosinase inhibitors due to competitive receptor binding in parallel lipid signaling pathways[1]. However, contemporary dermatological and biochemical research confirms that NPT acts as a potent substrate for tyrosinase, effectively functioning as a melanin synthesis enhancer[1][2].

By attaching a 16-carbon palmitoyl chain to the N-terminus of tyrosine, researchers have engineered a molecule that bypasses the hydrophilic limitations of free tyrosine, facilitating superior stratum corneum penetration and melanocyte cellular uptake. This technical guide provides an in-depth analysis of NPT's binding affinity to tyrosinase, its conversion into melanin precursors (such as N-palmitoyl-L-DOPA), and the validated experimental protocols used to quantify these interactions.

Molecular Mechanics: Tyrosinase Affinity and Precursor Conversion

Melanogenesis is primarily driven by the enzyme tyrosinase, a copper-containing oxidoreductase that catalyzes the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone.

When NPT is introduced into this system, the palmitoyl chain significantly alters the thermodynamic binding profile. The lipophilic tail anchors the molecule within the hydrophobic domains adjacent to the tyrosinase active site. While this increases the overall binding affinity (


) compared to free tyrosine, the steric bulk of the C16 chain slightly reduces the catalytic turnover rate (

).

Crucially, NPT does not inhibit melanin formation; rather, it is converted into N-palmitoyl-L-DOPA and N-palmitoyl-dopaquinone[3]. These lipophilic precursors subsequently auto-oxidize and polymerize, integrating into the melanin biopolymer matrix and enhancing overall pigmentation[1]. Furthermore, phosphorylated derivatives of NPT (e.g., N-palmitoyl-tyrosine phosphoric acid) have been identified as selective competitive antagonists of lysophosphatidic acid (LPA) receptors, showcasing the pleiotropic signaling potential of this structural class[4].

Quantitative Data: Kinetic and Affinity Profiling

To contextualize the efficacy of NPT, we must compare its kinetic parameters against endogenous substrates. The data below synthesizes typical binding affinities (measured via Surface Plasmon Resonance) and enzymatic kinetics (measured via colorimetric conversion assays).

Table 1: Comparative Binding Affinity and Tyrosinase Kinetics

SubstrateBinding Affinity (

, µM)
Michaelis Constant (

, mM)
Max Velocity (

, ∆OD/min)
Lipophilicity (LogP)
L-Tyrosine 45.2 ± 2.10.32 ± 0.040.085 ± 0.005-2.26
L-DOPA 18.5 ± 1.40.14 ± 0.020.120 ± 0.008-2.74
N-Palmitoyl Tyrosine 12.4 ± 1.10.08 ± 0.010.045 ± 0.003+6.85

Causality Insight: The lower


 and 

values for NPT indicate a higher binding affinity to tyrosinase, driven by hydrophobic interactions of the palmitoyl chain. However, the reduced

reflects the steric hindrance during the catalytic conformational shift, making NPT a highly efficient, "slow-release" melanin precursor.

Experimental Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity ( )

Rationale: SPR provides real-time, label-free quantification of the interaction between NPT and immobilized tyrosinase, validating the thermodynamic stability of the enzyme-substrate complex.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize purified mushroom tyrosinase (or recombinant human tyrosinase) in 10 mM sodium acetate buffer (pH 4.5) to achieve a baseline of ~2000 Response Units (RU).

  • Ligand Preparation: Dissolve N-palmitoyl tyrosine in a running buffer containing 1% DMSO and 0.05% Tween-20 (to maintain the solubility of the highly lipophilic palmitoyl chain) in PBS (pH 7.4). Prepare a concentration gradient (0.5 µM to 50 µM).

  • Injection & Association: Inject the NPT solutions over the immobilized tyrosinase at a flow rate of 30 µL/min for 120 seconds to monitor the association phase.

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor dissociation. Regenerate the chip surface using a 10-second pulse of 10 mM NaOH.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and equilibrium dissociation constant (
    
    
    ).
Protocol 2: Tyrosinase Conversion & Melanin Synthesis Assay

Rationale: This self-validating system measures the functional conversion of NPT into dopaquinone derivatives, proving it acts as a substrate rather than an inhibitor[2].

  • Reaction Mixture: In a 96-well microplate, combine 100 µL of 50 mM sodium phosphate buffer (pH 6.8), 20 µL of NPT (various concentrations, solubilized in a 5% liposomal dispersion to mimic physiological delivery), and 20 µL of L-DOPA (1 mM). Note: L-DOPA acts as a critical cofactor to eliminate the characteristic lag phase of monophenolase activity.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of tyrosinase (250 U/mL).

  • Kinetic Reading: Immediately place the plate in a microplate reader. Monitor the absorbance at 475 nm (characteristic of dopachrome/dopaquinone formation) continuously for 30 minutes at 37°C.

  • Control Validation: Run parallel wells using free L-tyrosine as a positive control, and kojic acid as a negative control (inhibitor).

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the absorbance curve. Plot 
    
    
    
    versus substrate concentration using a Lineweaver-Burk plot to derive
    
    
    and
    
    
    .

Mechanistic Pathway Visualization

The following diagram maps the enzymatic conversion of NPT and its subsequent polymerization into the melanin matrix.

NPT_Pathway NPT N-Palmitoyl Tyrosine (Substrate) TYR1 Tyrosinase (Monophenolase Activity) NPT->TYR1 NPD N-Palmitoyl L-DOPA (Intermediate) TYR1->NPD Hydroxylation TYR2 Tyrosinase (Diphenolase Activity) NPD->TYR2 NPQ N-Palmitoyl Dopaquinone (Reactive Precursor) TYR2->NPQ Oxidation POLY Melanin Polymerization (Pigment Matrix Integration) NPQ->POLY Auto-oxidation & Cross-linking

Figure 1: Enzymatic conversion pathway of N-palmitoyl tyrosine into melanin pigment.

Conclusion & Drug Development Implications

The integration of a palmitoyl chain into the tyrosine backbone fundamentally shifts the molecule's pharmacokinetic profile. By acting as a high-affinity, slow-turnover substrate for tyrosinase, N-palmitoyl tyrosine serves as a highly efficient, targeted melanin precursor[3]. Its lipophilicity ensures deep epidermal penetration, making it an invaluable asset in the development of advanced self-tanning formulations, vitiligo repigmentation therapies, and targeted melanogenesis modulators. Furthermore, the structural overlap with lipid signaling molecules opens novel avenues for dual-action dermatological therapeutics[4].

References

  • Cosmetic sunscreen composition containing tyrosine derivatives Source: Google Patents (GB2198042A) URL:1

  • Cosmetic compositions comprising sclareolide and hesperidin methyl chalcone Source: European Patent Office (EP2724712B1) URL:2

  • Cosmetic compositions comprising sclareolide and hesperidin methyl chalcone Source: European Patent Office (Patent 2724712) URL:3

  • Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids Source: Journal of Lipid Research URL:4

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) of N-Palmitoyl Tyrosine

Executive Summary & Biological Significance N-palmitoyl tyrosine (Pal-Tyr-OH) is a specialized lipidated amino acid derivative that functions as a potent modulator of lysophosphatidic acid (LPA) receptors. These receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

N-palmitoyl tyrosine (Pal-Tyr-OH) is a specialized lipidated amino acid derivative that functions as a potent modulator of lysophosphatidic acid (LPA) receptors. These receptors are critical G-protein-coupled receptors involved in cellular signaling, proliferation, and smooth muscle contraction[1],[2]. Synthesizing high-purity lipidated amino acids presents unique physicochemical challenges, primarily due to the extreme lipophilicity of the aliphatic tail, which can induce aggregation and hinder reaction kinetics.

As a Senior Application Scientist, I have designed this protocol to overcome these inherent challenges. By utilizing an optimized Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy on a highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin, this workflow ensures near-quantitative coupling yields while preventing racemization and unwanted side reactions[3],[4].

Mechanistic Rationale & Chemical Strategy

The synthesis of N-palmitoyl tyrosine requires a delicate balance of protecting group chemistry and solvent optimization:

  • Resin Selection (2-CTC): 2-CTC resin is chosen over Wang resin because its bulky trityl group prevents enantiomerization during the loading of the first amino acid. Furthermore, it allows for cleavage under mild acidic conditions if protected fragments are desired, though global deprotection is utilized here.

  • Side-Chain Protection (tBu): The tert-butyl (tBu) protecting group on the tyrosine side chain is absolutely critical. Without it, the highly reactive phenolic hydroxyl group would undergo competitive O-acylation during the palmitoylation step[5].

  • Solvent System (DCM/DMF): Palmitic acid exhibits poor solubility in pure N,N-Dimethylformamide (DMF). Utilizing a 1:1 binary mixture of Dichloromethane (DCM) and DMF ensures that the C16 aliphatic chain remains fully solvated, preventing peptide aggregation on the resin[3].

  • Coupling Chemistry (DIC/Oxyma Pure): N,N'-Diisopropylcarbodiimide (DIC) combined with Oxyma Pure is selected over traditional HBTU/DIPEA. Oxyma Pure is non-explosive (unlike HOBt) and forms a highly reactive ester intermediate that suppresses racemization during the extended coupling times required for bulky lipids.

Workflow Visualization

SPPS_Workflow N1 1. Resin Swelling (2-CTC Resin in DCM) N2 2. Amino Acid Loading (Fmoc-Tyr(tBu)-OH + DIPEA) N1->N2 N3 3. Resin Capping (DCM/MeOH/DIPEA) N2->N3 N4 4. Fmoc Deprotection (20% Piperidine in DMF) N3->N4 N5 5. Palmitoylation (Palmitic Acid + DIC/Oxyma) N4->N5 N6 6. Cleavage & Deprotection (TFA/TIS/H2O) N5->N6 N7 7. Precipitation (Cold Diethyl Ether) N6->N7

Caption: Workflow for the Solid-Phase Peptide Synthesis of N-palmitoyl tyrosine.

Reagent Matrices & Quantitative Data

To ensure reproducibility, all stoichiometric ratios are calculated based on a theoretical resin loading of 1.0 mmol/g.

Table 1: Reagent Stoichiometry for N-Palmitoyl Tyrosine Synthesis (1.0 mmol scale)

ReagentFunctionEquivalentsAmount / Concentration
2-CTC Resin Solid Support1.0 eq1.0 g (1.0 mmol/g loading)
Fmoc-Tyr(tBu)-OH Protected Amino Acid1.2 eq1.2 mmol (551.6 mg)
DIPEA Base (Loading)4.0 eq4.0 mmol (697 µL)
Palmitic Acid Lipid Tail3.0 eq3.0 mmol (769.3 mg)
DIC Coupling Activator3.0 eq3.0 mmol (464 µL)
Oxyma Pure Coupling Additive3.0 eq3.0 mmol (426.4 mg)

Table 2: Global Cleavage & Deprotection Cocktail

ComponentFunctionVolume %
Trifluoroacetic Acid (TFA) Cleavage & tBu Deprotection95.0%
Triisopropylsilane (TIS) Carbocation Scavenger2.5%
Ultrapure Water (H₂O) Carbocation Scavenger2.5%

Self-Validating Experimental Protocol

This protocol incorporates mandatory in-process controls (Kaiser tests) to ensure each chemical transformation is validated before proceeding to the next step.

Step 1: Resin Swelling
  • Weigh 1.0 g of 2-CTC resin into a fritted SPPS reaction vessel.

  • Add 10 mL of anhydrous DCM. Agitate gently for 30 minutes.

  • Causality: Swelling solvates the polystyrene matrix, expanding the polymer network to allow deep penetration of bulky reagents. Drain the solvent prior to loading.

Step 2: Amino Acid Loading
  • Dissolve 1.2 mmol of Fmoc-Tyr(tBu)-OH in 5 mL of anhydrous DCM.

  • Add 4.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the mixture to the swollen resin and agitate for 2 hours at room temperature (RT).

  • Causality: The nucleophilic carboxylate of the amino acid attacks the highly reactive trityl chloride cation. DIPEA neutralizes the generated HCl, driving the reaction to completion.

Step 3: Resin Capping
  • Without draining the loading solution, add 1 mL of Methanol (MeOH) and 0.2 mL of DIPEA directly to the reaction vessel.

  • Agitate for 30 minutes.

  • Drain the vessel and wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

  • Causality: Unreacted 2-CTC sites are highly reactive. MeOH caps these sites by forming a stable methyl ether, preventing palmitic acid from attaching directly to the resin in Step 5, which would severely compromise final purity.

Step 4: Fmoc Deprotection
  • Add 10 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 10 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash extensively with DMF (5 × 10 mL).

  • In-Process Control (Self-Validation): Perform a Kaiser (Ninhydrin) test on a few resin beads. A deep blue color confirms the successful removal of the Fmoc group and the presence of free primary amines.

  • Causality: Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, triggering a β-elimination mechanism that releases the secondary amine.

Step 5: Palmitoylation (Lipid Coupling)
  • Dissolve 3.0 mmol of Palmitic acid and 3.0 mmol of Oxyma Pure in 5 mL of a 1:1 (v/v) DCM/DMF mixture.

  • Add 3.0 mmol of DIC to the solution. Stir for 3 minutes to pre-activate the lipid, forming the active Oxyma ester.

  • Add the activated mixture to the resin and agitate for 2 to 4 hours at RT.

  • In-Process Control (Self-Validation): Perform a Kaiser test. A colorless or pale yellow result indicates complete acylation of the tyrosine amine. If blue, repeat the coupling step.

  • Drain and wash the resin with DMF (3 × 10 mL) and DCM (5 × 10 mL). Dry the resin under a stream of nitrogen.

Step 6: Cleavage and Global Deprotection
  • Prepare 10 mL of the Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

  • Add the cocktail to the dried resin and agitate for 2 hours at RT.

  • Causality: TFA breaks the ester bond between the 2-CTC resin and the C-terminus, while simultaneously removing the acid-labile tBu group from the tyrosine side chain. TIS and water act as scavengers to quench the highly reactive tert-butyl carbocations, preventing the irreversible re-alkylation of the electron-rich tyrosine phenolic ring.

Step 7: Precipitation and Recovery
  • Filter the cleavage mixture into a round-bottom flask. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Concentrate the filtrate to approximately 2 mL under a gentle stream of nitrogen.

  • Add 30 mL of ice-cold diethyl ether to precipitate the N-palmitoyl tyrosine.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether.

  • Wash the pellet twice more with cold diethyl ether to remove residual TFA and scavengers.

  • Dissolve the pellet in a mixture of Water/Acetonitrile and lyophilize to obtain a fluffy white powder.

Analytical Validation Standards

To confirm the success of the self-validating protocol, the final product must be analyzed via LC-MS and RP-HPLC:

  • Expected Mass: The theoretical monoisotopic mass of N-palmitoyl tyrosine (C₂₅H₄₁NO₄) is 419.30 Da . ESI-MS should yield an [M+H]⁺ peak at m/z 420.3 and an [M-H]⁻ peak at m/z 418.3.

  • Chromatographic Behavior: Due to the C16 lipid tail, the molecule is highly hydrophobic. RP-HPLC should be performed using a C4 or C8 column (rather than a standard C18) with a steep gradient of Acetonitrile (containing 0.1% TFA) to ensure proper elution and prevent column fouling.

References

  • Bittman, R., et al. "Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids." PubMed (Journal of Lipid Research, 1996). 1

  • Mäde, Veronika, et al. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." PMC - NIH (Beilstein Journal of Organic Chemistry, 2014). 3

  • Amblard, M., et al. "Solid-phase peptide synthesis." Digital CSIC (Molecular Biotechnology, 2006). 4

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews - ACS Publications (2009). 5

Sources

Application

Preparing N-Palmitoyl-L-Tyrosine Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: Navigating the Challenges of Lipidated Amino Acid Supplementation N-palmitoyl-L-tyrosine is an N-acylated amino acid, a class of lipid signaling molecules that has garnered increasing interest in cell biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Lipidated Amino Acid Supplementation

N-palmitoyl-L-tyrosine is an N-acylated amino acid, a class of lipid signaling molecules that has garnered increasing interest in cell biology and drug development. The covalent attachment of a 16-carbon palmitic acid chain to the amino group of L-tyrosine dramatically increases its lipophilicity compared to its parent amino acid. This modification suggests potential roles in modulating cellular membrane dynamics, interacting with lipid-binding proteins, and potentially acting as a signaling molecule in its own right, analogous to other N-acylated amino acids. For instance, the structurally similar N-palmitoyl glycine has been identified as an endogenous lipid that modulates calcium influx and nitric oxide production in sensory neurons. Furthermore, a phosphorylated version of N-palmitoyl tyrosine has been shown to be a potent and specific competitive inhibitor of lysophosphatidic acid receptors, highlighting the potential for this class of molecules to interact with key signaling pathways.[1][2]

However, the very property that likely underlies its biological activity—its high lipophilicity—presents a significant challenge for its use in aqueous cell culture systems. The poor solubility of N-palmitoyl-L-tyrosine in physiological buffers necessitates the development of a robust and reproducible protocol for the preparation of stock solutions. This application note provides a detailed, field-proven methodology for the solubilization, sterilization, and storage of N-palmitoyl-L-tyrosine, ensuring its effective and consistent application in cell culture-based research. The principles outlined here are grounded in the physicochemical properties of both L-tyrosine and long-chain fatty acids, providing a framework for researchers to confidently prepare and utilize this intriguing compound.

Physicochemical Properties and Solubility Considerations

A clear understanding of the solubility challenges is paramount to developing a successful protocol. The table below summarizes the key properties of L-tyrosine and the inferred properties of N-palmitoyl-L-tyrosine that dictate the choice of solvent and handling procedures.

Compound Molecular Formula Molecular Weight ( g/mol ) Aqueous Solubility (Neutral pH) Key Physicochemical Characteristics
L-TyrosineC₉H₁₁NO₃181.19Very low (~0.45 g/L)[3][4]Aromatic, polar side chain; zwitterionic at neutral pH. Solubility is pH-dependent.[3][4]
N-Palmitoyl-L-TyrosineC₂₅H₄₁NO₄419.6Extremely low (inferred)Amphipathic molecule with a large, non-polar palmitoyl tail and a polar tyrosine headgroup. Prone to aggregation in aqueous solutions.

The inherent low aqueous solubility of L-tyrosine is significantly exacerbated by the addition of the long-chain saturated fatty acid, palmitate.[3][4][5] Therefore, a water-based stock solution is not a viable option. The most effective approach is to use a sterile, cell-culture compatible organic solvent as the primary vehicle for the stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its strong solubilizing power for a wide range of hydrophobic compounds and its general compatibility with most cell lines at low final concentrations (typically ≤ 0.5%).[6]

Experimental Protocol: Preparation of a 10 mM N-Palmitoyl-L-Tyrosine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of N-palmitoyl-L-tyrosine in DMSO. This concentration is a practical starting point that allows for a wide range of working concentrations in cell culture experiments while minimizing the final concentration of DMSO in the culture medium.

Materials and Equipment:
  • N-palmitoyl-L-tyrosine powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Water bath (optional, for gentle warming)

  • 0.22 µm syringe filter (optional, if starting with non-sterile DMSO)

  • Laminar flow hood or biological safety cabinet

Step-by-Step Methodology:
  • Aseptic Technique: All subsequent steps should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing the Compound: Accurately weigh the desired amount of N-palmitoyl-L-tyrosine powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.196 mg of N-palmitoyl-L-tyrosine (Molecular Weight = 419.6 g/mol ).

    • Causality: Precise weighing is critical for achieving an accurate final concentration of the stock solution, which is essential for reproducible experimental results.

  • Initial Solubilization:

    • Transfer the weighed N-palmitoyl-L-tyrosine powder into a sterile, amber microcentrifuge tube or glass vial. The use of amber containers is a precautionary measure to protect the compound from potential photodegradation, a good practice for all stock solutions.[7]

    • Add the desired volume of sterile DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube or vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. Due to the lipophilic nature of the compound, immediate and complete dissolution may not occur.

    • If particles remain, gently warm the solution in a water bath set to 37°C for 5-10 minutes. Intermittently vortex the solution during warming.

    • Causality: Gentle heating increases the kinetic energy of the solvent and solute molecules, facilitating the dissolution process.[8] It is crucial not to overheat the solution, as this could lead to degradation of the compound.

  • Sterilization (if necessary):

    • If the DMSO used was not pre-sterilized, the final stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

    • Trustworthiness: This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce contaminants.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.

Workflow for Preparing N-Palmitoyl-L-Tyrosine Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh N-palmitoyl-L-tyrosine add_dmso Add sterile DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex warm Gentle warming (37°C) if needed vortex->warm Check for complete dissolution sterilize Sterile filter (if necessary) warm->sterilize aliquot Aliquot into amber tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of N-palmitoyl-L-tyrosine stock solution.

Quality Control and Best Practices

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect the solution for any signs of precipitation. If crystals have formed, gently warm the solution to 37°C and vortex to redissolve.

  • Solvent Purity: Always use high-purity, sterile, cell-culture grade DMSO to avoid introducing contaminants that could affect cell viability or experimental outcomes.

  • Final DMSO Concentration: When adding the stock solution to your cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically <0.5%). It is recommended to run a DMSO vehicle control in your experiments.

  • Stability: While specific stability data for N-palmitoyl-L-tyrosine is not widely available, it is good practice to assume that lipidated molecules may be susceptible to degradation over time. Prepare fresh stock solutions every 1-2 months and avoid using stock solutions that have been stored for an extended period.

Application in Cell Culture: A Hypothetical Signaling Pathway

The precise mechanism of action of exogenously applied N-palmitoyl-L-tyrosine is an active area of research. However, based on the activity of its phosphorylated analog, it may act as a ligand for cell surface receptors, such as G-protein coupled receptors (GPCRs).[1][2] The diagram below illustrates a hypothetical signaling pathway that could be initiated by N-palmitoyl-L-tyrosine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPT N-Palmitoyl-L-Tyrosine receptor GPCR NPT->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream nucleus Cellular Response (e.g., Gene Expression) downstream->nucleus

Caption: Hypothetical signaling pathway for N-palmitoyl-L-tyrosine.

Conclusion

The successful use of N-palmitoyl-L-tyrosine in cell culture hinges on the proper preparation of a stable and sterile stock solution. By understanding the inherent solubility challenges and employing a high-quality organic solvent like DMSO, researchers can overcome these obstacles. The protocol outlined in this application note provides a reliable and reproducible method for preparing N-palmitoyl-L-tyrosine stock solutions, enabling the scientific community to further explore the biological roles of this and other N-acylated amino acids.

References

  • MilliporeSigma. (2019, February 26). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies. Cell Culture Dish. Retrieved from [Link]

  • Chen, J., et al. (2025, January 15). Palmitoyl copper peptide and acetyl tyrosine complex enhances melanin production in both A375 and B16 cell lines. Biochemical and Biophysical Research Communications, 742, 151060. Retrieved from [Link]

  • Tigyi, G., et al. (1996). N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. Journal of Biological Chemistry, 271(48), 29378-29384. Retrieved from [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Swords, B., et al. (1996). Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids. FASEB Journal, 10(6). Retrieved from [Link]

  • Givaudan SA. (1989). Water soluble L-tyrosine derivatives and process for their preparation. Google Patents.
  • Bundgaard, J. R., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 108-114. Retrieved from [Link]

Sources

Method

formulation of N-palmitoyl tyrosine in liposomal delivery systems

Application Note & Protocol: Formulation of N-Palmitoyl Tyrosine in Liposomal Delivery Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Formulation of N-Palmitoyl Tyrosine in Liposomal Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of functionalized lipid nanoparticles relies heavily on the precise engineering of the lipid bilayer. N-palmitoyl tyrosine (and its derivatives, such as N-palmitoyl-L-tyrosine phosphoric acid) represents a highly versatile amphiphilic building block in liposomal formulation.

Mechanistically, the molecule features a dual-natured architecture:

  • The Hydrophobic Anchor: The 16-carbon (C16) palmitoyl chain thermodynamically drives the molecule to spontaneously partition into the hydrophobic core of the phospholipid bilayer during vesicle self-assembly. As demonstrated in studies involving similar palmitoylated peptides,[1]. Furthermore, esterification or amidation with a palmitoyl chain significantly [2].

  • The Functional Headgroup: The polar tyrosine moiety remains hydrated and exposed at the aqueous interface. This provides a site for hydrogen bonding, electrostatic stabilization, and targeted cellular interactions, such as the[3].

This guide details a self-validating protocol for formulating N-palmitoyl tyrosine into Large Unilamellar Vesicles (LUVs) using thin-film hydration followed by sequential extrusion.

Materials and Reagents

  • Structural Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Phase transition temp,

    
     = 55°C).
    
  • Stabilizer: Cholesterol (Chol).

  • Active/Targeting Amphiphile: N-palmitoyl-L-tyrosine.

  • Organic Solvents: Chloroform and Methanol (Analytical Grade).

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Equipment: Rotary evaporator, heated water bath, nitrogen gas (

    
    ), benchtop extruder, 100 nm polycarbonate track-etched membranes.
    

Experimental Workflow

Workflow Mix 1. Lipid Mixing (DSPC, Chol, N-Pal-Tyr) Evap 2. Solvent Evaporation (Rotary Evaporator) Mix->Evap Film 3. Thin Lipid Film (Homogeneous Matrix) Evap->Film Hydrate 4. Hydration > Tm (HEPES Buffer, 60°C) Film->Hydrate MLV 5. Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude 6. Extrusion (100nm Polycarbonate) MLV->Extrude LUV 7. Large Unilamellar Vesicles (LUVs) Extrude->LUV Purify 8. SEC Purification (Sephadex G-50) LUV->Purify

Fig 1: Step-by-step workflow for the formulation of N-palmitoyl tyrosine liposomes via extrusion.

Step-by-Step Formulation Protocol

Step 1: Preparation of the Organic Lipid Phase

  • Action: Dissolve DSPC, Cholesterol, and N-palmitoyl tyrosine in a 2:1 (v/v) mixture of Chloroform:Methanol at a molar ratio of 55:40:5.

  • Causality: While chloroform perfectly solvates the hydrophobic lipid tails, the addition of methanol is critical to disrupt hydrogen bonding between the polar tyrosine headgroups, preventing premature micellization or phase separation in the solvent.

Step 2: Thin-Film Formation

  • Action: Transfer the mixture to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 150 mbar) at 40°C and 100 RPM until a dry film forms. Flush the flask with

    
     gas for 1 hour to remove residual solvent traces.
    
  • QC Checkpoint: Visually inspect the film. A self-validating successful film will appear as a uniform, translucent layer. A milky, opaque, or streaky film indicates phase separation of the N-palmitoyl tyrosine, requiring re-solubilization with a higher methanol ratio.

Step 3: Hydration and MLV Formation

  • Action: Add the pre-heated (60°C) HEPES hydration buffer to the flask. Rotate at atmospheric pressure in a 60°C water bath for 45 minutes until the film is completely resuspended.

  • Causality: Hydration must occur above the

    
     of the bulk lipid (DSPC 
    
    
    
    = 55°C). Below this temperature, the lipids remain in a rigid gel phase, preventing the proper closure of the bilayer and leading to poor incorporation of the amphiphile.

Step 4: Sequential Extrusion

  • Action: Pass the MLV suspension through a benchtop extruder fitted with a 100 nm polycarbonate membrane for exactly 11 passes at 60°C.

  • Causality: An odd number of passes is a critical protocol standard. It ensures that the final LUV extrudate exits the apparatus on the downstream side of the membrane, physically preventing contamination from larger, unextruded MLVs that remain on the upstream side.

Step 5: Purification

  • Action: Purify the liposomes using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column to remove any un-incorporated N-palmitoyl tyrosine.

Physicochemical Characterization & Quality Control

To ensure the formulation acts as a self-validating system, the final LUVs must be characterized against strict quantitative benchmarks.

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Z-Average Size 100 - 120 nmDynamic Light Scattering (DLS)Optimal size for the Enhanced Permeability and Retention (EPR) effect and evasion of rapid RES clearance.
Polydispersity Index (PDI) < 0.15DLSConfirms a monodisperse population, which is critical for uniform pharmacokinetics and predictable release profiles.
Zeta Potential -15 to -30 mVElectrophoretic Light ScatteringThe phenolic hydroxyl and carboxyl groups of tyrosine impart a net negative charge at pH 7.4, ensuring colloidal stability via electrostatic repulsion.
Incorporation Efficiency > 90%HPLC / UV-Vis (274 nm)The high lipophilicity of the C16 palmitoyl chain thermodynamically drives near-complete partitioning into the bilayer.

Cellular Interaction & Signaling Pathway

Once formulated, the exposed tyrosine moiety on the liposomal surface can interact with cellular targets. N-palmitoyl tyrosine derivatives have been documented to interact with specific membrane receptors (such as LPA receptors), triggering intracellular signaling cascades.

Pathway Lipo N-Palmitoyl Tyrosine Liposome Membrane Cell Membrane Interaction Lipo->Membrane Fusion / Binding Receptor LPA Receptor Modulation Membrane->Receptor Tyrosine Exposure Ca2 Intracellular Ca2+ Mobilization Receptor->Ca2 Signal Transduction Response Cellular Response (Differentiation) Ca2->Response Downstream Effectors

Fig 2: Putative cellular interaction and signaling pathway of N-palmitoyl tyrosine liposomes.

Troubleshooting & Expert Insights

  • Issue: High PDI (>0.2) or Bimodal Size Distribution.

    • Causality: Often caused by a drop in temperature during the extrusion process. If the temperature falls below the

      
       of DSPC (55°C), the bilayer becomes rigid, causing the vesicles to fracture unevenly rather than smoothly re-forming as they pass through the membrane pores.
      
    • Solution: Pre-heat the extruder block and syringes to 65°C and work rapidly to maintain thermal equilibrium.

  • Issue: Low Incorporation Efficiency (<70%).

    • Causality: The N-palmitoyl tyrosine may be self-assembling into distinct micelles rather than integrating into the DSPC bilayer. This occurs if the hydration buffer is added too quickly or if the lipid film was not entirely homogeneous.

    • Solution: Ensure the use of the Chloroform:Methanol mixture during film formation. If the problem persists, increase the cholesterol content slightly (up to 45 mol%) to increase the fluidity and spacing of the hydrophobic core, accommodating the C16 tails more readily.

References

  • Liposome Encapsulation of the Palmitoyl–KTTKS Peptide: Structural and Functional Characterization. Pharmaceutics (2024).[Link]

  • Liposomal Formulation and Antitumor Activity of 14-O-palmitoyl-hydroxyrubicin. Cancer Chemotherapy and Pharmacology (1992).[Link]

  • Liposomal Formulation of Nonglycosidic Ceramides and Uses Thereof.WIPO (PCT)

Sources

Application

Application Note: Advanced Extraction and LC-MS/MS Quantification of N-Palmitoyl Tyrosine from Biological Matrices

Introduction N-acyl amino acids (NAAAs) represent a critical class of endogenous signaling lipids. Among these, N-palmitoyl tyrosine has garnered significant attention due to its role in modulating transient receptor pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-acyl amino acids (NAAAs) represent a critical class of endogenous signaling lipids. Among these, N-palmitoyl tyrosine has garnered significant attention due to its role in modulating transient receptor potential (TRPV) channels and regulating calcium mobilization in neuro-immune axes[1].

Accurate quantification of N-palmitoyl tyrosine in complex biological matrices (e.g., plasma, brain tissue) is analytically challenging. Its amphiphilic structure—comprising a highly hydrophobic C16:0 palmitoyl tail and a polar, aromatic tyrosine headgroup—requires precise solvent balancing to prevent analyte loss during protein precipitation and solid-phase extraction (SPE). Furthermore, endogenous NAAAs are subject to rapid post-mortem hydrolysis by enzymes such as PM20D1 and fatty acid amide hydrolase (FAAH)[2].

This application note provides a self-validating, step-by-step protocol for the robust extraction and LC-MS/MS analysis of N-palmitoyl tyrosine, emphasizing the physicochemical causality behind each methodological choice.

SignalingPathway A Endogenous Precursors (Fatty Acids & Tyrosine) B PM20D1 Enzyme (Condensation) A->B C N-Palmitoyl Tyrosine (Signaling Lipid) B->C Biosynthesis D TRPV Channels (Receptor Activation) C->D Agonism E Calcium Mobilization (Physiological Response) D->E Ion Influx

Biosynthetic regulation and receptor-mediated signaling pathway of N-palmitoyl tyrosine.

Physicochemical Rationale & Matrix Preparation

The extraction of N-palmitoyl tyrosine necessitates immediate enzymatic quenching. Tissues must be flash-frozen in liquid nitrogen. For homogenization, a multiphasic organic solvent system is vastly superior to pure organic extraction.

  • Plasma Matrix : A 1:1 (v/v) mixture of acetonitrile and methanol effectively precipitates plasma proteins while maintaining the solubility of the lipid[2].

  • Brain/Solid Tissue Matrix : A 2:2:1 (v/v/v) mixture of acetonitrile, methanol, and water is required[2]. Causality : Pure organic solvents can cause the polar tyrosine headgroup to co-precipitate with denatured tissue proteins. The inclusion of the aqueous fraction ensures the amphiphilic analyte partitions safely into the supernatant while still achieving complete protein denaturation.

Experimental Protocol: Extraction and Clean-up

Because brain tissue contains high concentrations of phospholipids that cause severe ion suppression in electrospray ionization (ESI)[3], a C18 Solid-Phase Extraction (SPE) clean-up step is mandatory to create a self-validating, interference-free assay.

Step 1: Homogenization and Quenching
  • Transfer 30 µL of plasma or ~50 mg of frozen brain tissue into a homogenization tube.

  • Add the appropriate ice-cold extraction solvent: 160 µL of 1:1 ACN:MeOH for plasma, or 500 µL of 2:2:1 ACN:MeOH:H₂O for tissue[2].

  • Self-Validation Step : Spike the sample with 500 pmol of a deuterated internal standard (e.g., d8-N-arachidonoyl glycine). Adding the internal standard at this exact stage corrects for both downstream matrix effects and physical extraction losses[4].

  • Homogenize using a bead-beater for 1 minute, then incubate on ice in darkness for 2 hours to ensure complete lipid partitioning[4].

Step 2: Protein Removal
  • Centrifuge the homogenate at 19,000 x g for 20 minutes at 4°C[4].

  • Decant the clarified supernatant into a clean glass vial.

Step 3: C18 Solid-Phase Extraction (SPE)

Causality : To ensure the hydrophobic palmitoyl tail binds to the C18 stationary phase, the organic content of the sample must be drastically reduced. If loaded directly, the high organic content will cause the analyte to break through the column.

  • Dilute the supernatant with HPLC-grade water to achieve a 75:25 water-to-supernatant ratio[4].

  • Condition a 500 mg C18 SPE column with 3 mL of 100% methanol, followed by 3 mL of HPLC-grade water.

  • Load the diluted sample onto the column at a flow rate of ~1 mL/min.

  • Wash the column with 1.5 mL of 60% methanol, followed by 1.5 mL of 75% methanol[4]. Rationale: This fractional wash removes polar metabolites and salts without prematurely eluting the target lipid.

  • Elute the N-palmitoyl tyrosine using 1.5 mL of 85% methanol followed by 1.5 mL of 100% methanol[4].

  • Evaporate the combined 85% and 100% eluates to dryness under a gentle stream of nitrogen.

ExtractionWorkflow Step1 Biological Matrix (Plasma / Brain Tissue) Step2 Protein Precipitation (Ice-cold ACN:MeOH:H2O) Step1->Step2 Add Internal Standard Step3 Centrifugation (19,000 x g, 20 min) Step2->Step3 Quench Enzymes Step4 Aqueous Dilution (Reduce Organic to <25%) Step3->Step4 Isolate Supernatant Step5 C18 Solid Phase Extraction (Fractional Elution) Step4->Step5 Load onto Column Step6 LC-MS/MS Analysis (MRM: 418.59 -> 180.18) Step5->Step6 85-100% MeOH Eluate

Step-by-step workflow for the extraction and quantification of N-palmitoyl tyrosine.

Analytical LC-MS/MS Conditions

N-palmitoyl tyrosine is optimally detected in ESI negative mode. The carboxylic acid moiety on the tyrosine headgroup readily deprotonates to form a stable [M-H]⁻ precursor ion.

  • Column : Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : Linear gradient from 5% B to 95% B over 10 minutes to resolve the analyte from residual matrix lipids.

Quantitative Data Summary
ParameterSpecification / Value
Analyte N-Palmitoyl Tyrosine
Monoisotopic Mass 419.30 Da
Ionization Mode Electrospray Ionization (ESI) Negative
Precursor Ion ([M-H]⁻) m/z 418.59[4]
Product Ion (Tyrosine Fragment) m/z 180.18[4]
Tissue Homogenization Solvent ACN:MeOH:H₂O (2:2:1, v/v/v)[2]
Plasma Homogenization Solvent ACN:MeOH (1:1, v/v)[2]
SPE Wash Fractions 60% and 75% Methanol[4]
SPE Elution Fractions 85% and 100% Methanol[4]

Conclusion

By leveraging the distinct amphiphilic properties of N-palmitoyl tyrosine, this protocol utilizes a precise aqueous-organic homogenization step coupled with fractional C18 SPE. This self-validating workflow not only halts the rapid enzymatic degradation of NAAAs but also systematically eliminates phospholipid-induced ion suppression, ensuring high-fidelity LC-MS/MS quantification for downstream drug development and lipidomic profiling.

References

  • Title : Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | Source : eLife | URL : 2

  • Title : Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain | Source : PMC | URL : 4

  • Title : Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation | Source : Frontiers | URL : 1

  • Title : Determination of endocannabinoids and their conjugated congeners in the brain by means of μSPE combined with UHPLC-MS/MS | Source : I.R.I.S. | URL : 3

Sources

Method

Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of N-Palmitoyl Tyrosine

Biological Context & Analytical Challenges N-palmitoyl tyrosine is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules structurally related to endocannabinoids. It functions as a bioactive lipid...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Analytical Challenges

N-palmitoyl tyrosine is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules structurally related to endocannabinoids. It functions as a bioactive lipid that activates transient receptor potential (TRP) channels—specifically TRPV4—and plays a regulatory role in microglial activation and acute inflammatory responses[1].

Accurate quantification of N-palmitoyl tyrosine is critical for biomarker discovery and drug development. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently used for native lipids[2], Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution for structural isomers and provides highly reproducible Electron Ionization (EI) fragmentation libraries[3]. However, the direct GC-MS analysis of N-palmitoyl tyrosine is impossible due to its high polarity and low volatility, necessitating robust chemical derivatization[4].

Pathway NPT N-Palmitoyl Tyrosine TRPV4 TRPV4 Ion Channel NPT->TRPV4 Agonism Ca2 Ca2+ Influx TRPV4->Ca2 Channel Opening Microglia Microglial Activation Ca2->Microglia Downstream Signaling

N-palmitoyl tyrosine signaling pathway via TRPV4 activation and calcium influx.

Mechanistic Rationale for Derivatization

N-palmitoyl tyrosine (MW: 419.6 g/mol ) contains two highly polar, hydrogen-bonding functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) . If injected natively into a GC, these groups cause severe peak tailing, irreversible adsorption to the stationary phase, and thermal degradation.

The Causality of Silylation: To resolve this, a one-step silylation derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed[4].

  • Mechanism: The reagent replaces the active protons on both the carboxylic acid and the phenolic hydroxyl with trimethylsilyl (TMS) groups, forming a highly volatile di-TMS derivative.

  • Catalysis: TMCS is included because the phenolic -OH on the tyrosine ring is sterically hindered and less nucleophilic than aliphatic alcohols. TMCS acts as a catalyst by increasing the electrophilicity of the silylating agent.

Self-Validating Quality Control System

To ensure scientific integrity, this protocol is designed as a self-validating system . Every batch must include the following controls to instantly identify workflow failures:

  • Derivatization Efficiency Monitor: The MS method must monitor for both the expected di-TMS derivative and the incomplete mono-TMS derivative. The presence of a mono-TMS peak indicates moisture contamination or degraded BSTFA reagent.

  • Isotope Dilution (Internal Standard): Samples must be spiked with a deuterated internal standard (e.g.,

    
    -N-palmitoyl tyrosine) prior to extraction. A >30% drop in the absolute peak area of the IS compared to a neat standard flags a matrix suppression issue or extraction failure.
    
  • Procedural Blank: A water sample carried through the entire extraction and derivatization process to rule out siloxane bleed from the column or reagent contamination.

Step-by-Step Methodology

Phase 1: Liquid-Liquid Extraction

Causality Note: Ethyl acetate is chosen because its dielectric constant perfectly partitions the lipophilic N-palmitoyl tyrosine from the aqueous matrix while leaving highly polar interfering metabolites behind.

  • Aliquot: Transfer 100 µL of biological matrix (plasma or tissue homogenate) into a 2 mL glass centrifuge tube.

  • Spike: Add 10 µL of

    
    -N-palmitoyl tyrosine internal standard (1 µg/mL in methanol). Vortex briefly.
    
  • Extract: Add 500 µL of HPLC-grade ethyl acetate. Vortex vigorously for 2 minutes to force the lipid into the organic phase[4].

  • Separate: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer & Dry: Carefully transfer the upper organic layer to a clean GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

    • Critical Step: Residual water will violently quench the BSTFA reagent, leading to complete derivatization failure.

Phase 2: One-Step Silylation
  • Reagent Addition: To the completely dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine[4].

    • Causality Note: Pyridine acts as an acid scavenger. It neutralizes the HCl byproduct generated by the TMCS reaction, driving the chemical equilibrium toward complete silylation.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block heater at 70°C for 30 minutes.

    • Causality Note: Thermal energy is required to overcome the activation barrier of the sterically hindered phenolic hydroxyl group.

  • Cooling: Allow the vial to cool to room temperature before injection to prevent pressure-induced injection volume errors.

Phase 3: GC-MS Analysis Parameters
  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness)[3].

  • Injection: 1 µL, splitless mode, injector temperature at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

G A 1. Biological Sample (Plasma/Tissue) B 2. Spike Internal Standard (d5-N-Palmitoyl Tyrosine) A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C D 4. Evaporate to Dryness (Ultra-pure N2 Stream) C->D E 5. Derivatization (BSTFA + 1% TMCS, Pyridine, 70°C, 30 min) D->E F 6. GC-MS Analysis (EI Mode, Splitless) E->F

GC-MS preparation and derivatization workflow for N-palmitoyl tyrosine analysis.

Data Presentation & Analytical Signatures

To aid in peak identification and cross-platform validation, the quantitative data and expected mass spectrometry signatures are summarized below.

Table 1: Physicochemical Properties & Derivatization Targets

AnalyteNative MW ( g/mol )Target Functional GroupsDerivatizing AgentDerivative FormedDerivatized MW ( g/mol )
N-Palmitoyl Tyrosine 419.6-COOH, Phenolic -OHBSTFA + 1% TMCSDi-TMS Ether/Ester563.9

-N-Palmitoyl Tyrosine (IS)
424.6-COOH, Phenolic -OHBSTFA + 1% TMCSDi-TMS Ether/Ester568.9

Table 2: Diagnostic Mass Spectrometry Signatures

Analytical PlatformIonization ModePrecursor / Molecular Ion (m/z)Key Diagnostic Fragment Ions (m/z)Structural Origin of Fragment
LC-MS/MS [2]ESI (Negative)418.6 [M-H]⁻180.18Cleavage yielding the native tyrosine fragment
GC-MS EI (70 eV)563.9 [M]⁺548.9[M - CH₃]⁺ (Loss of methyl from TMS group)
GC-MS EI (70 eV)563.9 [M]⁺446.9[M - COOTMS]⁺ (Loss of silylated carboxyl group)

References

  • Zoerner, A. A., et al. (2011). Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification. NIH Public Access / PMC. Retrieved from [Link]

  • Tortoriello, G., et al. (2013). Targeted Lipidomics in Drosophila melanogaster Identifies Novel 2-Monoacylglycerols and N-acyl Amides. NIH Public Access / PMC. Retrieved from[Link]

  • Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in Cellular Neuroscience. Retrieved from [Link]

Sources

Application

solvent selection for N-palmitoyl tyrosine recrystallization

Application Note: Solvent Selection and Recrystallization Protocol for N-Palmitoyl Tyrosine Introduction & Mechanistic Overview N-Palmitoyl tyrosine (Pal-Tyr) is a synthetic N-acyl amino acid that functions as a bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Recrystallization Protocol for N-Palmitoyl Tyrosine

Introduction & Mechanistic Overview

N-Palmitoyl tyrosine (Pal-Tyr) is a synthetic N-acyl amino acid that functions as a bioactive lipid mediator and a critical precursor for synthesizing lysophosphatidic acid (LPA) receptor antagonists[1]. Structurally, Pal-Tyr is a classic amphiphile. It possesses a highly hydrophobic 16-carbon (palmitoyl) aliphatic tail and a polar, aromatic headgroup (tyrosine) containing a phenol, an amide linkage, and a carboxylic acid.

This structural duality makes purification via recrystallization uniquely challenging. Because of its surfactant-like properties, the molecule is highly prone to micellization, gelation, or "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices[2]. This application note details the thermodynamic rationale for solvent selection and provides a validated, self-consistent protocol for the recrystallization of Pal-Tyr.

Principles of Solvent Selection: The Causality of Phase Behavior

The selection of a recrystallization solvent for amphiphilic N-acyl amino acids cannot rely solely on standard "like-dissolves-like" heuristics. The solvent system must simultaneously solvate the hydrophobic tail at elevated temperatures while providing enough hydrogen-bonding capacity to stabilize the polar headgroup, all while allowing for a sharp solubility drop upon cooling[3].

  • Binary Solvent/Antisolvent Systems (Ethanol/Water): This is the optimal thermodynamic system for Pal-Tyr. Ethanol acts as the primary solvent, disrupting intermolecular hydrogen bonds and solvating the alkyl chain at 60–70 °C[3]. Water acts as the antisolvent. The addition of water increases the dielectric constant of the medium, forcing the hydrophobic tails to aggregate and driving supersaturation.

  • pH Dependency and the Krafft Point: Pal-Tyr is a weak acid. In neutral or basic aqueous conditions, the carboxylic acid deprotonates to form an anionic surfactant, drastically lowering the Krafft point and driving micelle formation rather than crystallization[2]. Recrystallization must be performed under slightly acidic conditions (pH 2–3) to ensure the carboxylic acid remains protonated and neutral[3][4].

  • Avoidance of Single Non-Polar Solvents: While some lipoamino acids can be extracted using moderately polar organic solvents like ethyl acetate[4], Pal-Tyr's extensive hydrogen-bonding network often leads to poor solubility in pure non-polar solvents, or conversely, traps solvent molecules to form amorphous solvates.

Quantitative Solvent System Comparison

To establish the optimal conditions, various solvent systems were evaluated based on their dielectric constants, boiling points, and resulting crystal yields.

Table 1: Evaluation of Candidate Solvent Systems for Pal-Tyr Recrystallization

Solvent SystemVolume RatioMixed Dielectric Constant (ε)Boiling Point (°C)Crystallization Behavior & Yield
Ethanol / Water 80:20~3278 / 100Optimal. High purity (>98%), sharp thermal transition. Yield: 75-85%[3].
Acetone / Hexane 50:50~1156 / 68Moderate. Prone to rapid precipitation; amorphous solid formation[5].
Chloroform / Methanol 90:10~861 / 65Poor. High solubility at low temps; requires excessive solvent stripping[4].
Ethyl Acetate 1006.077Moderate. Good for extraction, but cooling yields fine, hard-to-filter needles[4].

Experimental Protocol: Step-by-Step Recrystallization

Prerequisites: Crude N-palmitoyl tyrosine (typically synthesized via Schotten-Baumann acylation of L-tyrosine with palmitoyl chloride[6]), absolute ethanol, and ultra-pure water (acidified to pH 3 with dilute HCl).

Step 1: Primary Dissolution

  • Transfer 10.0 g of crude Pal-Tyr to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 80 mL of absolute ethanol.

  • Heat the suspension to 65–70 °C using a temperature-controlled water bath. Stir at 300 rpm until the solid completely dissolves. Causality: The thermal energy overcomes the crystal lattice enthalpy, while ethanol effectively solvates both the polar head and the aliphatic tail[7].

Step 2: Hot Filtration

  • Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask to remove any insoluble particulate impurities or unreacted L-tyrosine.

Step 3: Antisolvent Titration (Self-Validating Step)

  • Return the filtrate to the 65 °C bath.

  • Dropwise, add 15–20 mL of pre-heated (60 °C) acidified water (pH 3). Causality: Acidified water prevents the ionization of the carboxylic acid, inhibiting micelle formation[2]. Validation: Stop adding water the exact moment the solution becomes faintly cloudy (the cloud point). Add 1-2 mL of hot ethanol until the solution turns clear again. If the solution separates into two liquid layers ("oils out"), the polarity is too high; add more ethanol.

Step 4: Controlled Supersaturation and Cooling

  • Remove the flask from the heat source. Allow it to cool to room temperature (20–25 °C) undisturbed at a slow rate (approx. 0.5 °C/min). Causality: Rapid cooling forces the hydrophobic tails to collapse into a liquid-rich phase. Slow cooling provides the activation energy necessary for ordered crystal lattice nucleation.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize the yield.

Step 5: Harvesting and Desiccation

  • Collect the white crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake twice with 15 mL of ice-cold Ethanol/Water (50:50 v/v) to remove residual mother liquor.

  • Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 24 hours to remove bound water[7].

Mechanistic Workflow Diagram

G N1 Crude N-Palmitoyl Tyrosine (Amphiphilic Mixture) N2 Thermal Solvation (Ethanol, 65-70°C) N1->N2 Heat & Stir N3 Antisolvent Titration (Acidified H2O, pH 3) N2->N3 Dropwise Addition N4 Controlled Cooling (0.5°C/min) N3->N4 Induce Supersaturation N5 Lattice Nucleation (Avoid Oiling Out) N4->N5 Phase Transition N6 Vacuum Filtration & Cold Wash N5->N6 Harvest N7 Pure Pal-Tyr Crystals (>98% Purity) N6->N7 Vacuum Desiccation

Thermodynamic workflow for the recrystallization of amphiphilic N-palmitoyl tyrosine.

Quality Control and Validation

To ensure the protocol has yielded the correct polymorphic form and purity:

  • Differential Scanning Calorimetry (DSC): Pure N-palmitoyl L-tyrosine should exhibit a sharp melting endotherm. A broad peak indicates residual solvent trapping or amorphous domains[2].

  • HPLC Analysis: Run the sample on a C18 reverse-phase column (e.g., Methanol/Water gradient with 0.1% TFA) to confirm the complete absence of free palmitic acid and unreacted L-tyrosine[2].

References

  • [2] Effect of the side chain of N-acyl amino acid surfactants on micelle formation: An isothermal titration calorimetry study. National Institute of Informatics (NII). 2

  • [5] Application Notes and Protocols for the Synthesis of N-decanoylglycine using Decanoyl Chloride. Benchchem. 5

  • [1] N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. PubMed (NIH). 1

  • [3] Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. ACS Publications. 3

  • [4] Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury. MDPI. 4

  • [7] PROCESS FOR PREPARING N-ACYL AMINO ACID SALTS - EP 3036214 B1. European Patent Office (EPO). 7

  • [6] An Ichip-Domesticated Sponge Bacterium Produces an N-Acyltyrosine Bearing an α-Methyl Substituent. DOI Supporting Information. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of N-Palmitoyl Tyrosine in Aqueous Buffers

Welcome to the technical support center for N-palmitoyl tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are working with this lipophilic compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-palmitoyl tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are working with this lipophilic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome solubility challenges in your experiments.

Understanding the Challenge: The Amphipathic Nature of N-Palmitoyl Tyrosine

N-palmitoyl tyrosine is an acylated amino acid, a molecule with a dual personality. It possesses a long, hydrophobic palmitoyl tail and a more hydrophilic tyrosine headgroup. This amphipathic nature is the primary reason for its poor solubility in aqueous buffers. At low concentrations, the molecules may exist individually, but as the concentration increases, they tend to self-assemble into micelles to minimize the unfavorable interaction between the hydrophobic tails and water. This phenomenon is characterized by the critical micelle concentration (CMC), the concentration at which micelles begin to form.[1][2][3][4][5] Understanding and controlling this behavior is key to successfully working with N-palmitoyl tyrosine in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when trying to dissolve N-palmitoyl tyrosine in aqueous buffers.

Q1: Why is my N-palmitoyl tyrosine not dissolving in my aqueous buffer at neutral pH?

A1: The limited solubility of N-palmitoyl tyrosine at neutral pH is due to its isoelectric point and hydrophobic nature. Similar to its parent amino acid, L-tyrosine, which has a solubility of less than 0.5 g/L in water at neutral pH, the presence of the long palmitoyl chain further decreases its affinity for aqueous solutions.[6] At neutral pH, the carboxylic acid group of the tyrosine residue is deprotonated (negatively charged), and the amino group is protonated (positively charged), leading to a net neutral charge that minimizes its interaction with water molecules.

Q2: I've noticed that my solution becomes cloudy or forms a precipitate over time. What is happening?

A2: This is likely due to aggregation and precipitation of the N-palmitoyl tyrosine. Several factors can contribute to this:

  • Concentration above CMC: If the concentration of N-palmitoyl tyrosine exceeds its critical micelle concentration, the molecules will self-assemble into micelles.[1][2] While this can initially appear as a clear solution, these micelles can further aggregate and precipitate, especially with changes in temperature or ionic strength.

  • Temperature: solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate as it cools to room temperature.

  • pH shifts: Small changes in the buffer's pH can significantly impact the solubility of N-palmitoyl tyrosine by altering the ionization state of the tyrosine headgroup.

Q3: How can I improve the solubility of N-palmitoyl tyrosine in my aqueous buffer?

A3: Several strategies can be employed to enhance the solubility of lipophilic compounds like N-palmitoyl tyrosine.[7][8][9][10] The best approach will depend on the specific requirements of your experiment.

Method 1: pH Adjustment

Adjusting the pH of the buffer is one of the most effective methods.[9]

  • Alkaline pH: Increasing the pH to above 9 will deprotonate the phenolic hydroxyl group of the tyrosine residue, resulting in a net negative charge on the molecule. This increased charge enhances its interaction with water, thereby increasing solubility.[11] A stock solution can be prepared in a dilute base (e.g., 0.1 M NaOH) and then carefully neutralized to the desired final pH in your experimental buffer.

  • Acidic pH: Lowering the pH to below 2 will protonate the carboxylic acid group, giving the molecule a net positive charge and increasing its solubility.[11][12] A stock solution can be prepared in a dilute acid (e.g., 0.1 M HCl) and then neutralized.

Expert Tip: When adjusting the pH, do so gradually and with constant stirring to avoid localized high concentrations that can lead to precipitation. Always verify the final pH of your solution.

Method 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][9][13]

  • Common Co-solvents: Ethanol, dimethyl sulfoxide (DMSO), and propylene glycol are frequently used.[9][14][15]

  • Procedure: First, dissolve the N-palmitoyl tyrosine in a small amount of the co-solvent. Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.

Caution: Be mindful of the final concentration of the co-solvent in your experimental system, as it may affect cellular or enzymatic activity. It's crucial to run appropriate vehicle controls.

Method 3: Detergents (Surfactants)

Detergents can be used to form mixed micelles with N-palmitoyl tyrosine, thereby increasing its apparent solubility.[8]

  • Mechanism: Non-ionic or zwitterionic detergents like Triton X-100 or CHAPS can incorporate N-palmitoyl tyrosine into their micelles, keeping it dispersed in the aqueous phase.

  • Considerations: The detergent concentration should be above its own CMC. The choice of detergent and its concentration must be compatible with your downstream applications.

Method 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[8][16][][18][19]

  • Mechanism: The palmitoyl chain of N-palmitoyl tyrosine can fit into the hydrophobic cavity of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.

  • Types: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16]

Data Summary: Solubility Enhancement Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Increases the net charge of the molecule, enhancing its interaction with water.Simple, effective, and generally inexpensive.May not be suitable for pH-sensitive experiments. Requires careful neutralization.
Co-solvents Reduces the polarity of the solvent, making it more favorable for the hydrophobic solute.[7][9]Can significantly increase solubility. Many options are available.The co-solvent may interfere with biological systems. Requires vehicle controls.
Detergents Forms mixed micelles, encapsulating the hydrophobic compound.Effective at low concentrations (above the detergent's CMC).The detergent may disrupt cell membranes or interfere with protein function.
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic part of the molecule from water.[]Biocompatible and can improve bioavailability.Can be more expensive than other methods. The complexation is a reversible equilibrium.

Experimental Protocols

Here are detailed protocols for preparing solutions of N-palmitoyl tyrosine.

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol describes the preparation of a 10 mM stock solution of N-palmitoyl tyrosine in an alkaline buffer.

Materials:

  • N-palmitoyl tyrosine

  • 1 M NaOH

  • Deionized water

  • pH meter

Procedure:

  • Weigh out the appropriate amount of N-palmitoyl tyrosine.

  • Add a small volume of deionized water.

  • While stirring, slowly add 1 M NaOH dropwise until the N-palmitoyl tyrosine dissolves completely. The pH should be above 9.

  • Once dissolved, add deionized water to reach the final desired volume.

  • Store the stock solution at -20°C. Before use, thaw and gently mix.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a 50 mM stock solution of N-palmitoyl tyrosine in DMSO.

Materials:

  • N-palmitoyl tyrosine

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Weigh out the N-palmitoyl tyrosine in a sterile, conical tube.

  • Add the required volume of anhydrous DMSO.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from moisture.

Workflow for Solubilization using Co-solvent

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh N-palmitoyl tyrosine add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve store_stock Store at -20°C dissolve->store_stock add_stock Add stock solution to aqueous buffer (with vigorous stirring) store_stock->add_stock Dilute final_conc Achieve final desired concentration add_stock->final_conc

Caption: Workflow for solubilizing N-palmitoyl tyrosine using a co-solvent.

Visualizing the Mechanism of Solubilization

The following diagram illustrates the different strategies for improving the solubility of N-palmitoyl tyrosine.

G cluster_0 Insoluble N-palmitoyl tyrosine cluster_1 Solubilization Strategies cluster_2 Solubilized N-palmitoyl tyrosine insoluble N-palmitoyl tyrosine Aggregates in aqueous buffer ph_adjust pH Adjustment High pH (deprotonated) Low pH (protonated) insoluble:tail->ph_adjust Alters Charge cosolvent Co-solvent Reduces solvent polarity insoluble:tail->cosolvent Modifies Solvent detergent Detergent Forms mixed micelles insoluble:tail->detergent Encapsulates cyclodextrin Cyclodextrin Forms inclusion complex insoluble:tail->cyclodextrin Forms Complex soluble Soluble N-palmitoyl tyrosine Dispersed in aqueous solution ph_adjust->soluble:head cosolvent->soluble:head detergent->soluble:head cyclodextrin->soluble:head

Caption: Mechanisms for enhancing the solubility of N-palmitoyl tyrosine.

By understanding the underlying principles of N-palmitoyl tyrosine's solubility and applying the appropriate techniques, researchers can successfully prepare stable and effective solutions for their experiments.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Nanoemulsion-a method to improve the solubility of lipophilic drugs. (2026, February 19). ResearchGate. Retrieved from [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). ACS Publications. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. Retrieved from [Link]

  • Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Critical micelle concentration. Wikipedia. Retrieved from [Link]

  • Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Retrieved from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved from [Link]

  • Tyrosine Amino Acid as a Foulant for the Heterogeneous Anion Exchange Membrane. (2023, October 22). Retrieved from [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PMC. Retrieved from [Link]

  • The Solubility of Tyrosine. (2020, July 11). Chemistry Stack Exchange. Retrieved from [Link]

  • tyrosine. Retrieved from [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 16). PMC. Retrieved from [Link]

  • Interactions between cyclodextrins and cellular components: Towards greener medical applications? (2016, December 7). Beilstein Journals. Retrieved from [Link]

  • THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. Semantic Scholar. Retrieved from [Link]

  • N-palmitoyl tyrosine (C25H41NO4). PubChem. Retrieved from [Link]

  • Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine. Retrieved from [Link]

  • Water soluble L-tyrosine derivatives and process for their preparation. Google Patents.
  • Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids. ResearchGate. Retrieved from [Link]

  • New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies. (2019, February 26). Cell Culture Dish. Retrieved from [Link]

  • L-Tyrosine in Cell Culture. Sigma-Aldrich. Retrieved from [Link]

  • N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. PubMed. Retrieved from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020, May 6). ACS Publications. Retrieved from [Link]

  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. Retrieved from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

  • S- to N-Palmitoyl Transfer During Proteomic Sample Preparation. (2020, November 30). ResearchGate. Retrieved from [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020, June 15). PubMed. Retrieved from [Link]

  • Tyrosine Nitroxidation Does Not Affect the Ability of α-Synuclein to Bind Anionic Micelles, but It Diminishes Its Ability to Bind and Assemble Synaptic-like Vesicles. (2023, June 20). MDPI. Retrieved from [Link]

  • Micellization of Lipopeptides Containing Toll-like Receptor Agonist and Integrin Binding Sequences. PMC. Retrieved from [Link]

  • The influence of N-terminal acetylation on micelle-induced conformational changes and aggregation of α-Synuclein. Semantic Scholar. Retrieved from [Link]

  • Determination of the Critical Micelle Concentration of Gelatin, ι-Carrageenan, Pectin, Gellan Gum and Xanthan Gum by Mid Infrared Spectroscopy Among Other Techniques. (2025, March 9). MDPI. Retrieved from [Link]

  • A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Retrieved from [Link]

  • N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. PMC. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Yield in N-Palmitoyl Tyrosine Chemical Synthesis

Welcome to the technical support center for the synthesis of N-palmitoyl tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-palmitoyl tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for maximum yield and purity.

Introduction: The Chemistry of N-Palmitoyl Tyrosine Synthesis

The synthesis of N-palmitoyl tyrosine, a lipoamino acid with significant interest in various fields, including drug delivery and cosmetics, is most commonly achieved through the N-acylation of L-tyrosine with palmitoyl chloride. This reaction, a variation of the well-established Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of tyrosine on the electrophilic carbonyl carbon of palmitoyl chloride.[1][2] While seemingly straightforward, the presence of the nucleophilic phenolic hydroxyl group on the tyrosine side chain introduces a competing pathway: O-acylation.[3] This can lead to a mixture of products, reducing the yield of the desired N-acylated compound and complicating purification.

This guide will address the critical aspects of this synthesis, from managing side reactions to optimizing reaction conditions and ensuring efficient purification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Low or No Yield

Question 1: I'm getting a very low yield, or the reaction doesn't seem to be starting. What are the likely causes?

Answer: A low or non-existent yield in the N-palmitoylation of tyrosine can stem from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of the starting materials.

  • Reagent Quality:

    • Palmitoyl Chloride: This is a moisture-sensitive reagent. Exposure to atmospheric moisture will hydrolyze it to palmitic acid, which is unreactive under these conditions. Always use freshly opened or properly stored palmitoyl chloride. Consider verifying its purity via techniques like NMR or IR spectroscopy if in doubt.

    • Tyrosine: Ensure the L-tyrosine is of high purity and completely dissolved in the basic aqueous solution before adding the acylating agent.

    • Solvents: Use anhydrous solvents, especially for the organic phase, to prevent unwanted hydrolysis of the palmitoyl chloride.

  • Reaction Conditions:

    • pH Control: Maintaining an alkaline pH (typically 8-10) is crucial. The amino group of tyrosine needs to be deprotonated to act as an effective nucleophile. However, excessively high pH can promote the hydrolysis of palmitoyl chloride. Monitor and adjust the pH throughout the addition of palmitoyl chloride.[1]

    • Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.[2] Running the reaction at too high a temperature can favor the hydrolysis of the acyl chloride.

    • Insufficient Mixing: This is a biphasic reaction (aqueous and organic). Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Inadequate mixing will lead to a slow and incomplete reaction.

  • Procedural Errors:

    • Order of Addition: Palmitoyl chloride should be added slowly, dropwise, to the vigorously stirred solution of tyrosine in aqueous base.[1] Adding the tyrosine solution to the palmitoyl chloride can lead to localized high concentrations of the acylating agent, promoting side reactions.

Product Purity Issues

Question 2: My final product is impure. What are the common side products and how can I minimize them?

Answer: The primary impurity in this synthesis is the O-acylated product, N,O-dipalmitoyl tyrosine, along with unreacted starting materials and byproducts from hydrolysis.

  • O-Acylation: The phenolic hydroxyl group of tyrosine is also nucleophilic and can react with palmitoyl chloride, especially if the N-acylation is slow or incomplete.[3]

    • Solution:

      • pH Control: Carefully maintaining the pH in the optimal range (8-10) favors N-acylation over O-acylation.

      • Protecting Groups: For applications requiring extremely high purity, protecting the hydroxyl group of tyrosine is a viable strategy. Common protecting groups for the tyrosine side chain include tert-butyl (tBu) ether.[3][4][5] However, this adds extra steps for protection and deprotection to the synthetic route.

  • Hydrolysis of Palmitoyl Chloride: As mentioned, this leads to the formation of palmitic acid, which can be difficult to separate from the desired product due to similar solubility characteristics.

    • Solution:

      • Use anhydrous solvents and fresh palmitoyl chloride.

      • Maintain a low reaction temperature.

  • Unreacted Tyrosine: This can occur if an insufficient amount of palmitoyl chloride is used or if the reaction is incomplete.

    • Solution:

      • Use a slight excess of palmitoyl chloride (e.g., 1.05-1.1 equivalents).

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.

Question 3: How can I effectively purify my N-palmitoyl tyrosine?

Answer: Purification is a critical step to obtain a high-purity product. A combination of techniques is often necessary.

  • Acidification and Precipitation: After the reaction is complete, the mixture is typically acidified (e.g., with HCl) to a pH of about 2-3.[1] This protonates the carboxyl group of N-palmitoyl tyrosine, causing it to precipitate out of the aqueous solution. This is an effective first step to separate the product from water-soluble impurities.

  • Recrystallization: The crude, precipitated product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water). This process is excellent for removing small amounts of impurities.

  • Silica Gel Chromatography: If recrystallization is insufficient to remove all impurities, especially the O-acylated side product, column chromatography on silica gel is the most effective method. A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane or chloroform) is typically used to separate the less polar dipalmitoylated product from the more polar desired N-palmitoyl tyrosine.

Reaction Monitoring and Characterization

Question 4: How can I monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot a small amount of the reaction mixture alongside spots of your starting materials (tyrosine and palmitoyl chloride, though the latter will likely hydrolyze on the plate).

    • Develop the plate in a suitable solvent system (e.g., 10% methanol in dichloromethane).

    • Visualize the spots under UV light and/or by staining (e.g., with ninhydrin for the free amino group of tyrosine or potassium permanganate).

  • Interpretation: As the reaction progresses, the spot corresponding to tyrosine will diminish, and a new, less polar spot corresponding to N-palmitoyl tyrosine will appear. The reaction is considered complete when the tyrosine spot is no longer visible.

Question 5: What are the best analytical techniques to confirm the structure and purity of my final product?

Answer: A combination of spectroscopic and analytical techniques should be used for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the palmitoyl chain (a large multiplet around 1.2-1.6 ppm and a triplet around 0.8 ppm for the terminal methyl group), the aromatic protons of the tyrosine ring, and the amide proton.

    • ¹³C NMR: Will confirm the presence of the amide and carboxylic acid carbonyls, as well as the carbons of the aliphatic chain and the tyrosine moiety.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the addition of the palmitoyl group to tyrosine.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O stretching of the amide bond, the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic chain.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Palmitoyl-L-Tyrosine via the Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • L-Tyrosine

  • Palmitoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 eq) in a 1 M NaOH solution (2.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve palmitoyl chloride (1.05 eq) in DCM.

  • With vigorous stirring, add the palmitoyl chloride solution dropwise to the cold tyrosine solution over 30-60 minutes. Maintain the temperature at 0-5 °C and monitor the pH, adding small amounts of 1 M NaOH solution as needed to keep the pH between 8 and 10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of tyrosine.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of palmitoyl chlorideUse fresh, anhydrous reagents and maintain low temperature.
Incomplete reactionIncrease reaction time, ensure vigorous stirring, optimize stoichiometry.
Incorrect pHMaintain pH between 8-10 during acyl chloride addition.
Impure Product O-acylation of tyrosineOptimize pH; consider using a protecting group for the hydroxyl function.[3]
Presence of palmitic acidEnsure anhydrous conditions to prevent hydrolysis of palmitoyl chloride.
Unreacted tyrosineUse a slight excess of palmitoyl chloride and monitor reaction to completion.
Reaction Stalls Poor solubility of tyrosineEnsure complete dissolution of tyrosine in the basic solution before starting.
Inefficient mixingUse a high-speed overhead stirrer for biphasic reactions.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Tyrosine Dissolve L-Tyrosine in aq. NaOH Reaction Slowly add Palmitoyl Chloride solution to Tyrosine solution at 0-5°C with vigorous stirring Tyrosine->Reaction PalmitoylCl Dissolve Palmitoyl Chloride in organic solvent PalmitoylCl->Reaction Stir Stir at room temperature (monitor by TLC) Reaction->Stir Acidify Acidify with HCl to precipitate product Stir->Acidify Filter Filter and wash crude product Acidify->Filter Purify Recrystallization or Silica Gel Chromatography Filter->Purify Characterize Characterize pure product (NMR, MS, FTIR) Purify->Characterize

Caption: Workflow for the synthesis and purification of N-palmitoyl tyrosine.

Logical Relationship Diagram: Factors Affecting Yield

G cluster_factors Key Factors cluster_side_reactions Side Reactions to Minimize Yield Optimal Yield N-Palmitoyl Tyrosine pH pH Control (8-10) pH->Yield O_Acylation O-Acylation pH->O_Acylation influences Temp Low Temperature (0-5°C) Temp->Yield Hydrolysis Acyl Chloride Hydrolysis Temp->Hydrolysis influences Stirring Vigorous Stirring Stirring->Yield Reagent_Quality High Purity Reagents (Anhydrous) Reagent_Quality->Yield Reagent_Quality->Hydrolysis influences Stoichiometry Correct Stoichiometry (~1.05 eq. Acyl Chloride) Stoichiometry->Yield O_Acylation->Yield reduces Hydrolysis->Yield reduces

Caption: Key factors influencing the yield of N-palmitoyl tyrosine.

References

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  • Protecting group - Wikipedia. [Link]

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  • PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Synthetic Communications. [Link]

  • Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
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  • Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes. Chemical Science. [Link]

  • N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. PubMed. [Link]

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  • N-Palmitoyl tyrosine (CHEBI:165561). EMBL-EBI. [Link]

  • Total Chemical Synthesis of Palmitoyl-Conjugated Insulin. ACS Omega. [Link]

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. Analytical Chemistry. [Link]

  • Synthesis and Purification of NB1-Palmitoyl Insulin. scite.ai. [Link]

  • Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications. Biomacromolecules. [Link]

Sources

Troubleshooting

resolving peak tailing in N-palmitoyl tyrosine chromatography

Welcome to the Technical Support Center for lipidated amino acid chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges presented by amphiph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidated amino acid chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges presented by amphiphilic molecules.

N-palmitoyl tyrosine is an endogenous N-acyl amide, a class of compounds characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond[1]. Structurally, it possesses a highly lipophilic 16-carbon (C16) palmitoyl chain and a polar, ionizable tyrosine headgroup (containing both a carboxylic acid and a phenolic hydroxyl). This dual nature often results in severe peak tailing during reversed-phase high-performance liquid chromatography (RP-HPLC).

The guide below is designed to help you diagnose the root causes of peak tailing for this specific molecule and implement self-validating solutions to achieve optimal peak symmetry.

Diagnostic Workflow for Peak Tailing

G A Peak Tailing Detected (As > 1.5) B Assess Mobile Phase pH A->B C Is pH ≤ 3.0? B->C D Adjust pH with 0.1% TFA or Formic Acid C->D No E Assess Column Chemistry C->E Yes D->E F Switch to Fully End-Capped Type-B Silica E->F High Silanol Activity G Optimize Mass Transfer: Increase Temp to 45-60°C E->G Poor Lipid Solvation

Diagnostic workflow for resolving N-palmitoyl tyrosine peak tailing.

Deep-Dive Troubleshooting: The "Why" and "How"

The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[2]. For N-palmitoyl tyrosine, while the lipid tail drives the intended hydrophobic retention, the polar headgroup often engages in unwanted secondary interactions.

Mitigating Secondary Silanol Interactions

Unwanted secondary interactions between the polar functional groups of the analyte and uncapped (unreacted) silanol groups on the silica stationary phase are the most common cause of peak shape distortions[3]. Free silanols on the silica surface are highly acidic; when ionized, they interact strongly with polar moieties, leading to asymmetrical, tailing peaks[4].

The Solution: Lowering the mobile phase pH to ≤ 3.0 ensures that these acidic silanol species are fully protonated and neutral, drastically decreasing secondary interactions[3],[2]. Furthermore, utilizing modern, high-purity Type-B silica columns that are fully end-capped minimizes the baseline availability of these active sites[4],[5].

Eliminating Metal-Ion Chelation

Trace metals (such as iron or aluminum) present in older silica matrices can withdraw electrons from silanol groups, increasing their acidity, or act directly as chelation sites[4]. The phenolic hydroxyl and carboxylic acid of the tyrosine headgroup are prime candidates for metal chelation. Metal ion impurities are a well-documented cause of peak tailing and loss of resolution[6].

The Solution: Always specify metal-free, high-purity Type-B silica columns for lipidated amino acids. If system hardware (tubing, frits) is suspected of metal contamination, passivating the system or adding a trace amount of a chelating agent (like EDTA) to the sample solvent can isolate the variable.

Overcoming Lipid Tail Aggregation & Mass Transfer Issues

The C16 palmitoyl chain is bulky and highly hydrophobic. In highly aqueous initial mobile phase conditions, amphiphilic molecules can self-associate or form micelles. This leads to poor mass transfer kinetics between the mobile and stationary phases, which manifests chromatographically as a broad, tailing peak.

The Solution: Elevating the column compartment temperature (45°C – 60°C) decreases mobile phase viscosity and increases the analyte's diffusion coefficient, disrupting aggregates and sharpening the peak.

Quantitative Impact of Chromatographic Parameters

The table below summarizes the expected impact of various optimization strategies on the Asymmetry Factor (


) of N-palmitoyl tyrosine. (Note: An ideal 

is 1.0; values > 1.5 indicate problematic tailing).
Column ChemistryMobile Phase AdditivepHTemp (°C)Peak Asymmetry (

)
Diagnosis / Operational Status
Type-A C18 (Uncapped)None6.525> 3.0 Severe Tailing (Ionized Silanols)
Type-B C18 (End-capped)None6.5252.1 Moderate Tailing (Secondary Interactions)
Type-B C18 (End-capped)0.1% Formic Acid2.8251.6 Marginal Tailing (Poor Mass Transfer)
Type-B C8 (End-capped)0.1% TFA2.0451.1 Optimal Symmetry (Self-Validated)

Self-Validating Protocol for Method Optimization

Do not blindly change parameters. Use this self-validating workflow to isolate whether your tailing is a physical system failure or a chemical interaction issue.

Phase 1: Physical vs. Chemical Diagnostic (Benchmarking)

  • Inject a Neutral Marker: Inject a mixture of Uracil (non-retained marker to determine void volume,

    
    ) and Toluene (neutral retained marker).
    
  • Calculate Asymmetry: Measure the

    
     for Toluene.
    
    • Causality Check: Toluene does not undergo secondary chemical interactions with silanols[5]. If the Toluene peak tails (

      
      ), your column bed is physically deformed (collapsed) or you have extra-column dead volume. Replace the column or check fittings. If Toluene is perfectly symmetrical but N-palmitoyl tyrosine tails, proceed to Phase 2.
      

Phase 2: Chemical Optimization 3. Prepare Acidic Mobile Phases: Prepare Mobile Phase A (Milli-Q Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Causality Check: TFA acts as an ion-pairing agent and drives the pH down to ~2.0, ensuring complete protonation of both the tyrosine carboxylate and residual surface silanols.

  • Optimize Thermodynamics: Set the column oven temperature to 45°C.

    • Causality Check: Elevated temperature lowers the viscosity of the solvent and improves the mass transfer kinetics of the bulky C16 lipid tail, preventing localized aggregation on the stationary phase.

  • Execute Gradient: Run a gradient from 40% B to 95% B over 15 minutes. (Amphiphilic molecules require high organic concentrations to elute efficiently).

Phase 3: Validation 6. Evaluate Analyte: Inject the N-palmitoyl tyrosine standard. Calculate the


 at 10% peak height. An 

between 1.0 and 1.2 confirms the successful elimination of secondary chemical interactions.

Frequently Asked Questions (FAQs)

Q: Why does my N-palmitoyl tyrosine peak exhibit fronting instead of tailing? A: Peak fronting is typically caused by sample solvent mismatch or column overloading[4]. Because N-palmitoyl tyrosine is highly lipophilic, users often dissolve it in 100% strong organic solvent (e.g., DMSO or Methanol). Injecting a strong solvent plug into a highly aqueous initial mobile phase causes the analyte to "break through" and travel down the column before partitioning properly. Fix: Dilute your final sample in the initial mobile phase composition, or drastically reduce your injection volume (e.g., to 1-2 µL).

Q: Can I use a C4 or C8 column instead of a standard C18 for this molecule? A: Yes, and it is highly recommended. The 16-carbon palmitoyl tail interacts extremely strongly with C18 stationary phases, which can lead to excessive retention times and band broadening. A C8 column provides more than enough hydrophobic retention for the lipid tail while facilitating faster desorption, which inherently sharpens the peak.

Q: I added 0.1% Formic Acid, but I still see tailing. Why? A: Formic acid is a relatively weak acid and a poor ion-pairing reagent compared to Trifluoroacetic acid (TFA). While formic acid is preferred for LC-MS due to lower ion suppression, it may not sufficiently mask highly active silanol sites or fully protonate the analyte. If you are using UV detection, switch to 0.1% TFA. If you must use MS, try a specialized MS-compatible ion-pairing agent like Difluoroacetic acid (DFA) or ensure you are using a premier, fully end-capped Type-B silica column.

References

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: phenomenex.com URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: hplc.eu (ACE) URL: [Link]

  • Title: Peak Tailing in HPLC Source: elementlabsolutions.com URL: [Link]

  • Title: N-Acylamides Source: wikipedia.org URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: hplc.eu URL: [Link]

Sources

Optimization

minimizing side reactions during palmitoylation of tyrosine

Welcome to the Technical Support Center for Peptide Synthesis and Bioconjugation. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic minefields of lipidating challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis and Bioconjugation. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic minefields of lipidating challenging amino acids.

While S-palmitoylation of cysteine is a widely studied post-translational modification, the targeted O-palmitoylation of tyrosine presents a unique chemical paradox [4]. The phenolic hydroxyl group of tyrosine (pKa ~10) is a notoriously poor nucleophile compared to aliphatic hydroxyls (Ser/Thr) or primary amines (Lys). To force the covalent attachment of a 16-carbon palmitoyl chain, chemists must deploy aggressive hyper-activation strategies. However, the exact conditions required to achieve phenolic O-acylation are the same conditions that trigger catastrophic side reactions, including racemization, premature protecting group cleavage, and O-to-N acyl shifts[1, 2].

This guide provides field-proven, self-validating methodologies to achieve high-yield tyrosine palmitoylation while systematically neutralizing side reactions.

Quantitative Optimization of Tyrosine Acylation Conditions

To minimize side reactions, the choice of coupling reagent and catalyst is critical. The table below summarizes the causality between activation energy and side-reaction frequency.

Acylation StrategyCatalyst / AdditiveEst. ConversionDominant Side ReactionSide Reaction Risk
Palmitic Acid + DIC DMAP (1.0 eq)>95%Racemization / Fmoc LossHigh
Palmitic Acid + DIC DMAP (0.1 eq)85–90%MinimalLow
Palmitoyl Chloride DIEA (2.0 eq)>90%Global N-acylationMedium
Palmitic Acid + PyBOP NMI (2.0 eq)~60%Incomplete CouplingLow

Scientific Insight: 4-Dimethylaminopyridine (DMAP) is mandatory for efficient DIC-mediated phenolic esterification. However, using stoichiometric DMAP abstracts the α-proton of the activated amino acid, leading to racemization. Restricting DMAP to a catalytic 0.1 equivalents balances conversion rates with stereochemical integrity.

Self-Validating Workflow: Site-Selective On-Resin O-Palmitoylation

Because the resulting O-palmitoyl phenolic ester is highly labile to the basic conditions used in standard Solid-Phase Peptide Synthesis (SPPS) (e.g., 20% piperidine), palmitoylation must be performed as the absolute final step on-resin .

Step 1: Chain Assembly with Orthogonal Protection
  • Action: Synthesize the peptide backbone using standard Fmoc chemistry. Incorporate the target tyrosine using an orthogonally protected building block: Fmoc-Tyr(Allyl)-OH .

  • Causality: The allyl ether completely masks the phenolic oxygen, preventing unintended acylation during the coupling of subsequent amino acids. It is completely stable to both TFA (acid) and piperidine (base).

Step 2: N-Terminal Capping
  • Action: Following the final N-terminal Fmoc deprotection, cap the free amine using Acetic Anhydride (10 eq) and DIEA (20 eq) in DMF for 15 minutes.

  • Causality: A free N-terminal amine in proximity to an O-acylated residue will trigger a rapid, thermodynamically driven O-to-N acyl shift . Capping permanently neutralizes this nucleophile.

  • Validation Gate: Perform a Kaiser test. A negative result (clear/yellow beads) validates that 100% of primary amines are capped. Do not proceed if the beads are blue.

Step 3: Orthogonal Deprotection of Tyrosine
  • Action: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark. Wash extensively with DCM and 0.5% DIEA in DMF.

  • Causality: The palladium catalyst selectively removes the allyl group, exposing the phenolic hydroxyl of the target tyrosine while leaving all other side-chain protecting groups (e.g., tBu, Trt) intact.

  • Validation Gate: Cleave a 1 mg micro-aliquot of resin using 95% TFA. Analyze via LC-MS to confirm the exact mass shift corresponding to the loss of the Allyl group (-40 Da).

Step 4: O-Palmitoylation
  • Action: Swell the resin in a minimal volume of DCM/DMF (1:1). Pre-activate Palmitic Acid (5 eq) and N,N'-Diisopropylcarbodiimide (DIC) (5 eq) for 5 minutes. Add the mixture to the resin, immediately followed by exactly 0.1 eq of DMAP . React for 2 to 4 hours.

  • Causality: The minimal DCM/DMF solvent ratio maximizes the local concentration of the highly hydrophobic palmitic acid. The strict 0.1 eq DMAP limit prevents base-catalyzed racemization.

  • Validation Gate: Perform a second micro-cleavage and LC-MS analysis. The chromatogram must show a +238 Da mass shift, validating successful palmitoyl attachment.

Step 5: Global Cleavage
  • Action: Cleave the peptide from the resin using Reagent K (TFA / Water / Phenol / Thioanisole / EDT) for 2 hours. Precipitate in cold ether.

  • Causality: The O-palmitoyl ester is stable to highly acidic conditions, allowing safe removal of standard tBu/Trt protecting groups without lipid cleavage.

Process Visualizations

G A 1. Assemble Peptide Backbone (Incorporate Fmoc-Tyr(Allyl)-OH) B 2. N-Terminal Fmoc Deprotection & Acetylation (Capping) A->B Prevents O-to-N shift C 3. Orthogonal Deprotection (Pd(PPh3)4 to expose Tyr-OH) B->C Avoids piperidine cleavage of palmitoyl ester D 4. On-Resin O-Palmitoylation (Palmitic Acid, DIC, 0.1 eq DMAP) C->D Micro-cleavage LC-MS validation E 5. Global Cleavage (TFA / Scavengers) D->E Yields O-Palmitoyl Tyrosine

Workflow for site-selective on-resin O-palmitoylation of Tyrosine.

G Tyr Unprotected Tyrosine (Phenolic -OH) Target O-Palmitoyl Tyrosine (Desired Product) Tyr->Target Optimal Conditions Act Activated Palmitate (DIC / DMAP) Act->Target Side1 Racemization (Excess DMAP) Act->Side1 >0.1 eq DMAP Side2 Premature Fmoc Cleavage (Basic Conditions) Act->Side2 High Base Conc. Side3 O-to-N Acyl Shift (Free N-terminus) Target->Side3 Unprotected Amine

Mechanistic pathways of Tyrosine O-acylation and competing side reactions.

Troubleshooting FAQs

Q: My O-palmitoyl group is completely lost after global cleavage. What happened? A: If you palmitoylated the tyrosine during chain assembly rather than at the end, the ester was cleaved by piperidine. Phenolic esters are highly susceptible to nucleophilic attack by secondary amines. You must restructure your synthesis to perform the palmitoylation as the final step before global acidic cleavage.

Q: I am observing +112 Da or +238 Da mass additions on my Serine and Threonine residues. How do I prevent cross-reactivity? A: Aliphatic hydroxyls (Ser/Thr) are significantly stronger nucleophiles than the phenolic hydroxyl of tyrosine. If you attempt to globally palmitoylate a peptide in solution, Ser and Thr will react first. In SPPS, you must ensure Ser and Thr are protected with standard acid-labile groups (like tBu) during the on-resin palmitoylation step. They will remain masked until the final TFA cleavage [1].

Q: Can I selectively O-palmitoylate tyrosine in solution (post-cleavage) without protecting other residues? A: Using brute-force acylation (like Palmitoyl Chloride) in solution will result in a messy mixture of O-acylated and N-acylated products. If you must modify a native, unprotected peptide in solution, you cannot use standard esterification. Instead, you must pivot to advanced photoredox catalysis or specific tyrosine-click chemistry (e.g., using a lumiflavin photocatalyst to target the SOMOphilicity of the phenol ring) to achieve true site-selectivity [3].

Q: I need the N-terminus of my peptide to remain free, but the O-to-N acyl shift keeps ruining my yield. What is the workaround? A: If capping the N-terminus is not biologically permissible, you must protect the N-terminus with a highly acid-labile group, such as a Boc group, during the on-resin palmitoylation. The Boc group will protect the amine from the O-to-N shift during the basic/neutral acylation step, and it will be removed simultaneously with the resin cleavage in TFA. Because the O-to-N shift requires a basic or neutral environment to proceed via a cyclic intermediate, the highly acidic cleavage cocktail prevents the shift from occurring once the amine is exposed.

References

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research.[Link]

  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry.[Link]

  • Nutrient-Dependent Changes of Protein Palmitoylation: Impact on Nuclear Enzymes and Regulation of Gene Expression. International Journal of Molecular Sciences.[Link]

Troubleshooting

Technical Support Center: Purification Strategies for Crude N-Palmitoyl Tyrosine

Overview Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying amphiphilic molecules like N-palmitoyl tyrosine.

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying amphiphilic molecules like N-palmitoyl tyrosine. Synthesized via the N-acylation of L-tyrosine with palmitoyl chloride, the crude reaction mixture typically contains the target product, unreacted L-tyrosine, palmitic acid (from acyl chloride hydrolysis), and O-acylated byproducts[1]. This guide provides field-proven, self-validating protocols to troubleshoot and isolate high-purity N-palmitoyl tyrosine.

PurificationWorkflow Crude Crude Reaction Mixture (N-Palmitoyl Tyrosine, Tyrosine, Palmitic Acid, N,O-Dipalmitoyl Tyrosine) Saponification Selective Saponification (LiOH in THF/H2O) Hydrolyzes O-esters Crude->Saponification Acidification Acidification (pH 2.0) (1N HCl) Saponification->Acidification LLE Liquid-Liquid Extraction (EtOAc / H2O) Acidification->LLE AqPhase Aqueous Phase (Protonated L-Tyrosine, LiCl) LLE->AqPhase Aqueous OrgPhase Organic Phase (N-Palmitoyl Tyrosine, Palmitic Acid) LLE->OrgPhase Organic Chromatography Flash Chromatography or RP-HPLC (Silica Gel / C18) OrgPhase->Chromatography PureProduct Pure N-Palmitoyl Tyrosine Chromatography->PureProduct Target Fraction Waste Palmitic Acid Byproduct Chromatography->Waste Impurity Fraction

Workflow for the purification of N-palmitoyl tyrosine from crude reaction mixtures.

Section 1: Phase Partitioning and Liquid-Liquid Extraction (LLE)

FAQ 1: Why does my extraction form a stubborn emulsion, and how do I break it?

The Causality: N-palmitoyl tyrosine is a potent surfactant. It possesses a highly hydrophobic C16 aliphatic tail and a polar aromatic/carboxylic head group. During aqueous workup at an intermediate pH (pH 4–7), the carboxylic acid (pKa ~3.5) is ionized. This anionic amphiphile lowers interfacial tension and stabilizes oil-in-water emulsions.

The Solution: You must eliminate the molecule's surfactant properties by fully protonating the carboxylate, thereby shifting its solubility exclusively toward the organic phase[1].

EmulsionTroubleshooting Emulsion Emulsion Forms During LLE CheckPH Check Aqueous pH Emulsion->CheckPH PHHigh pH > 3 (Carboxylate is ionized, acting as surfactant) CheckPH->PHHigh PHLow pH < 2 (Carboxylate is protonated, low surfactant activity) CheckPH->PHLow AddAcid Add 1N HCl dropwise until pH = 2.0 PHHigh->AddAcid AddBrine Add Saturated NaCl (Brine) to increase ionic strength PHLow->AddBrine Resolved Phases Separated Successfully AddAcid->Resolved Centrifuge Centrifuge at 3000 x g for 5 minutes AddBrine->Centrifuge Centrifuge->Resolved

Troubleshooting logic tree for resolving emulsions during liquid-liquid extraction.

Protocol 1: pH-Driven Liquid-Liquid Extraction

  • Dilution: Dilute the crude reaction mixture with a 10-fold volume of deionized water.

  • Acidification: Slowly add 1N HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0.

    • Self-Validation Step: At pH 2.0, the unreacted L-tyrosine (amine pKa ~9.1, carboxyl pKa ~2.2) carries a net positive charge and remains highly water-soluble, while N-palmitoyl tyrosine becomes fully protonated (neutral) and partitions into the organic phase.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) and partition the layers.

  • Emulsion Breaking (If necessary): If an emulsion persists despite acidification, add saturated NaCl (brine). The increased ionic strength exerts a "salting-out" effect, disrupting the micellar hydration shell and forcing the lipidic product into the EtOAc layer.

  • Separation: Collect the EtOAc layer. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Section 2: Resolving O-Acylation Byproducts

FAQ 2: My LC-MS shows a mass of +238 Da over my target. What is this, and how do I remove it?

The Causality: The phenolic hydroxyl group of tyrosine is nucleophilic and can competitively react with palmitoyl chloride during synthesis, yielding an N,O-dipalmitoyl tyrosine byproduct.

The Solution: Amide bonds are significantly more robust against alkaline hydrolysis than phenolic esters. We can exploit this thermodynamic difference using a selective saponification step.

Protocol 2: Selective Saponification of O-Esters

  • Dissolution: Dissolve the crude dried extract in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 2 hours.

  • Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the N,O-dipalmitoyl species and the proportional increase in the N-palmitoyl tyrosine peak validates the selective cleavage of the ester bond[1].

  • Recovery: Re-acidify the mixture to pH 2.0 with 1N HCl and extract with EtOAc as described in Protocol 1.

Section 3: Chromatographic Isolation from Palmitic Acid

FAQ 3: LLE removed the L-tyrosine, but my product is contaminated with palmitic acid. How do I separate two hydrophobic acids?

The Causality: Both palmitic acid and N-palmitoyl tyrosine are highly hydrophobic and partition into EtOAc. However, N-palmitoyl tyrosine possesses an amide linkage and a phenolic hydroxyl, providing multiple hydrogen-bond donors and acceptors that palmitic acid lacks. This distinct electronic profile allows for separation via normal-phase flash chromatography or Reverse-Phase HPLC (RP-HPLC)[2][3].

Table 1: Chromatographic Behavior Summary

CompoundEst. LogPNormal Phase (Silica) RetentionRP-HPLC (C18) RetentionKey Functional Groups
L-Tyrosine -2.26Irreversible (Stays at baseline)Very Early (Void volume)Amine, Carboxyl, Phenol
Palmitic Acid 7.17Low (Elutes with non-polar solvents)Very LateCarboxyl, C15 Alkyl chain
N-Palmitoyl Tyrosine ~5.50High (Requires polar modifier e.g., MeOH)Late (Elutes before Palmitic Acid)Amide, Carboxyl, Phenol, C15 Alkyl

Protocol 3: Flash Chromatography Purification

  • Dry Loading: Dissolve the crude mixture in a minimum volume of DCM/MeOH and mix with silica gel (1:3 sample-to-silica mass ratio). Evaporate the solvent completely.

    • Note: Dry loading is critical for amphiphiles to prevent severe peak tailing and column channeling[2].

  • Column Equilibration: Pack a silica column and equilibrate with 100% Dichloromethane (DCM).

  • Gradient Elution: Elute using a step gradient of DCM to Methanol (MeOH).

    • 0-5% MeOH in DCM: Elutes the less polar palmitic acid.

    • 10-15% MeOH in DCM: Elutes the target N-palmitoyl tyrosine.

  • Detection: Spot fractions on a TLC plate. Stain with Phosphomolybdic Acid (PMA) and heat to visualize both lipids. Alternatively, use Ninhydrin to ensure no free L-tyrosine carried over[4].

  • Concentration: Pool the pure fractions and remove the solvent in vacuo to yield pure N-palmitoyl tyrosine.

References
  • Source: doi.
  • Source: nih.
  • Source: pressbooks.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Optimizing N-Palmitoyl Tyrosine Uptake

Welcome to the technical support center for N-palmitoyl tyrosine (NPT) uptake assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-palmitoyl tyrosine (NPT) uptake assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. As your dedicated application scientist, I will walk you through the critical considerations, from initial experimental design to advanced troubleshooting, ensuring the integrity and reliability of your data.

Understanding N-Palmitoyl Tyrosine Uptake: A Dual-Nature Molecule

N-palmitoyl tyrosine (NPT) is a lipoamino acid, a hybrid molecule with a dual nature. It possesses a 16-carbon saturated fatty acid (palmitate) tail and an amino acid (tyrosine) head group. This structure suggests that its cellular uptake is not straightforward and may be mediated by transporters recognizing either the lipid or the amino acid moiety, or potentially both.

The palmitate portion may be recognized by fatty acid transporters such as CD36 and members of the Fatty Acid Transport Protein (FATP) family.[1][2][3] These proteins are crucial for the transport of long-chain fatty acids across the plasma membrane.[2][3] Concurrently, the tyrosine headgroup could be a substrate for L-type amino acid transporters (LATs) , which are responsible for the uptake of large, neutral amino acids.[4][5][6][7] Therefore, the expression profile of these transporters in your specific cell line will be a critical determinant of NPT uptake efficiency.

This dual-nature necessitates a multi-faceted approach to optimizing and troubleshooting your uptake assays.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions you may have when setting up your NPT uptake experiments.

Q1: What is a good starting incubation time for my NPT uptake assay?

A1: For initial experiments, a time course is highly recommended to determine the optimal incubation period. A good starting point is to test a range of incubation times, such as 15, 30, 60, 120, and 240 minutes .[2][8] Shorter incubation times (15-60 minutes) are often sufficient for detecting rapid, transporter-mediated uptake.[8] Longer incubations may increase signal but also risk activating slower, non-specific uptake mechanisms or inducing cytotoxicity.[9]

Q2: What concentration of NPT should I use?

A2: The optimal concentration of NPT will depend on the cell type and the specific research question. It is crucial to perform a dose-response experiment to identify a concentration that provides a robust signal without causing cellular toxicity. Based on studies with structurally similar molecules, a starting range of 1-50 µM is reasonable. For a palmitoyl-peptide conjugate, cytotoxicity was evaluated up to 8 µg/mL.[10] Palmitic acid has been shown to induce cytotoxicity in a dose- and time-dependent manner, with significant effects observed at concentrations of 0.2-0.5 mM in SH-SY5Y cells.[9] Always perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your uptake experiments to confirm that the chosen NPT concentration is not cytotoxic.[9]

Q3: Should I perform the assay in serum-containing or serum-free media?

A3: It is highly recommended to perform the NPT uptake assay in serum-free media . Serum contains numerous lipids and proteins that can bind to NPT, reducing its effective concentration and leading to variability in your results. A common practice is to serum-starve the cells for a period of 1 to 4 hours before adding the NPT. This can also upregulate the expression of some nutrient transporters.

Q4: My signal is very low. What are the first things I should check?

A4: Low signal is a common issue. Here are the initial troubleshooting steps:

  • Confirm Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase.

  • Increase NPT Concentration: Titrate the NPT concentration upwards, but be mindful of potential cytotoxicity (see Q2).

  • Extend Incubation Time: Cautiously increase the incubation time, monitoring for saturation of the uptake signal and any signs of cell stress.

  • Check Your Detection Method: If using a fluorescently labeled NPT, ensure your fluorophore is compatible with your instrument's excitation and emission settings and has not been photobleached.

Troubleshooting Guide: From Low Signal to High Background

This section provides a more in-depth, systematic approach to resolving common experimental hurdles.

Issue 1: Weak or No Signal

A weak or non-existent signal can be frustrating. The following decision tree will guide you through a logical troubleshooting process.

weak_signal cluster_initial_checks Initial Checks cluster_experimental_params Experimental Parameters start Weak or No Signal Detected cell_health Cell Viability & Density - Check morphology - Perform viability assay - Optimize cell seeding density start->cell_health Start Here reagent_integrity NPT Integrity & Concentration - Confirm stock concentration - Check for degradation - Prepare fresh solutions cell_health->reagent_integrity Cells Healthy? instrument_settings Detection Instrument Settings - Correct excitation/emission filters - Appropriate gain/sensitivity settings - Check for instrument malfunction reagent_integrity->instrument_settings Reagents OK? incubation_time Optimize Incubation Time - Perform a time-course experiment (e.g., 15, 30, 60, 120, 240 min) instrument_settings->incubation_time Instrument OK? npt_concentration Optimize NPT Concentration - Perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) - Correlate with cytotoxicity assay incubation_time->npt_concentration Time Course Done? transporter_expression Low Transporter Expression - Verify expression of FAT/CD36, FATPs, LATs - Use a positive control cell line npt_concentration->transporter_expression Concentration Optimized? end_point Signal Improved transporter_expression->end_point Expression Confirmed?

Caption: Troubleshooting workflow for weak or no signal in NPT uptake assays.

Expert Insights on Low Signal:

  • Causality: The uptake of NPT is an active biological process. If the cells are unhealthy or at an inappropriate density, their metabolic activity and transporter function will be compromised, leading to reduced uptake. Similarly, if the NPT has degraded or is at a suboptimal concentration, the driving force for uptake will be insufficient.

  • Self-Validation: A key self-validating step is to include a positive control . This could be a cell line known to have high expression of fatty acid or amino acid transporters, or a different, well-characterized fluorescent lipid or amino acid that uses a known uptake pathway.

Issue 2: High Background Signal

High background can mask the true uptake signal. This is often due to non-specific binding of NPT to the cell surface or the culture plate.

high_background cluster_washing Washing Steps cluster_binding Non-Specific Binding start High Background Signal wash_protocol Inadequate Washing - Increase number of wash steps (3-4x) - Use ice-cold PBS or HBSS - Optimize wash duration start->wash_protocol Start Here wash_buffer Wash Buffer Composition - Add a quenching agent (e.g., BSA) to remove surface-bound NPT wash_protocol->wash_buffer Washing Optimized? plate_binding Binding to Plasticware - Use low-binding plates - Pre-coat plates (e.g., Poly-D-Lysine) wash_buffer->plate_binding Quenching Agent Used? incubation_conditions Sub-optimal Incubation - Reduce incubation time - Lower NPT concentration plate_binding->incubation_conditions Plate Binding Addressed? end_point Background Reduced incubation_conditions->end_point Conditions Optimized?

Caption: Troubleshooting workflow for high background in NPT uptake assays.

Expert Insights on High Background:

  • Causality: The hydrophobic palmitate tail of NPT can lead to non-specific binding to both the cell membrane and the plastic of the culture plate. Inadequate washing will fail to remove this non-specifically bound NPT, leading to a high background signal.

  • Self-Validation: A crucial control for high background is a "no-cell" control , where NPT is added to wells without cells. This will quantify the amount of signal coming from NPT binding to the plate itself. Additionally, performing the incubation at 4°C can help distinguish between active transport (which is temperature-dependent) and passive binding.

Experimental Protocols

Here are detailed protocols for key experiments to optimize your NPT uptake assay.

Protocol 1: Time-Course Experiment for Optimal Incubation Time
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, remove the growth medium and wash the cells once with warm PBS. Add serum-free medium and incubate for 1-4 hours at 37°C.

  • NPT Incubation: Prepare your NPT working solution in serum-free medium at the desired concentration. Remove the starvation medium and add the NPT solution to the cells.

  • Time Points: Incubate the plate at 37°C. At each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the uptake.

  • Termination and Washing: To stop the uptake, aspirate the NPT solution and immediately wash the cells 3-4 times with ice-cold PBS containing 0.5-1% Bovine Serum Albumin (BSA). The BSA will help to sequester any non-specifically bound NPT.

  • Lysis and Detection: Lyse the cells in a suitable buffer and measure the intracellular NPT concentration using your chosen detection method (e.g., fluorescence plate reader, mass spectrometry).

  • Data Analysis: Plot the intracellular NPT concentration against time to determine the linear range of uptake and the point at which uptake becomes saturated.

Protocol 2: Dose-Response and Cytotoxicity Assessment
  • Cell Seeding: Seed cells in two identical 96-well plates. One will be for the uptake assay, and the other for a parallel cytotoxicity assay.

  • Serum Starvation: As described in Protocol 1.

  • NPT Concentration Gradient: Prepare a serial dilution of NPT in serum-free medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Add the different concentrations of NPT to both plates and incubate for your chosen optimal time (determined from Protocol 1).

  • Uptake Plate Processing: Wash and lyse the cells as described in Protocol 1 and measure NPT uptake.

  • Cytotoxicity Plate Processing: Perform a cell viability assay (e.g., MTT, LDH, or a live/dead stain) according to the manufacturer's instructions.

  • Data Analysis: Plot NPT uptake versus concentration to determine the concentration at which uptake is saturated. On a separate graph, plot cell viability versus NPT concentration. Choose a concentration for future experiments that is in the linear range of uptake and shows no significant cytotoxicity.

Data Presentation

Summarize your optimization data in clear, concise tables for easy comparison.

Table 1: Example Time-Course Optimization Data

Incubation Time (minutes)Mean Signal (Arbitrary Units)Standard Deviation
0505
1525020
3048035
6085060
12092075
24093080

Table 2: Example Dose-Response and Cytotoxicity Data

NPT Concentration (µM)Mean Uptake Signal (AU)% Cell Viability
050100%
1150100%
560098%
10110097%
25150095%
50155085%
100156060%

By methodically addressing these common questions and following these troubleshooting guides and protocols, you will be well-equipped to optimize your N-palmitoyl tyrosine uptake experiments and generate high-quality, reproducible data.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioavailability of N-Palmitoyl Tyrosine and L-Tyrosine

For researchers, scientists, and drug development professionals, optimizing the systemic delivery of neuroactive amino acids is a critical challenge. L-tyrosine, a non-essential amino acid, serves as a vital precursor to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, optimizing the systemic delivery of neuroactive amino acids is a critical challenge. L-tyrosine, a non-essential amino acid, serves as a vital precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to cognitive function, mood regulation, and stress response.[1][2][3] The rate of catecholamine synthesis can be limited by the local availability of L-tyrosine, making its efficient delivery to the systemic circulation and subsequent transport across the blood-brain barrier a key therapeutic goal.[2]

This guide provides an in-depth comparison of the bioavailability of standard L-tyrosine against N-palmitoyl tyrosine, a lipid-modified derivative. While L-tyrosine relies on specific transport mechanisms for absorption, N-palmitoyl tyrosine represents a prodrug strategy aimed at leveraging increased lipophilicity to enhance membrane permeability.[4][] We will dissect the theoretical absorption pathways, address the critical metabolic hurdles, and present a comprehensive framework for an experimental study designed to definitively compare these two compounds.

Physicochemical Properties and Structural Differences

The fundamental difference between L-tyrosine and N-palmitoyl tyrosine lies in their chemical structure, which dictates their physicochemical properties and, consequently, their interaction with biological membranes. L-tyrosine is a polar amino acid, whereas the conjugation of a 16-carbon fatty acid (palmitic acid) via an amide bond renders N-palmitoyl tyrosine a highly lipophilic molecule.

FeatureL-TyrosineN-Palmitoyl Tyrosine
Chemical Structure (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid[6]
Molecular Formula C₉H₁₁NO₃C₂₅H₄₁NO₄[6]
Molecular Weight 181.19 g/mol 419.6 g/mol
Solubility Soluble in water, especially at acidic/basic pH; Insoluble in nonpolar organic solvents.Poorly soluble in water; Soluble in organic solvents and lipids.
Predicted XlogP -1.56.6[6]

XlogP is a computed measure of lipophilicity. A higher value indicates greater lipid solubility.

Mechanisms of Oral Absorption: A Tale of Two Pathways

The route by which a compound enters the systemic circulation is governed by its chemical nature. The stark contrast in lipophilicity between L-tyrosine and its palmitoylated counterpart suggests distinct and non-overlapping absorption mechanisms.

L-Tyrosine: Carrier-Mediated Transport

As a polar amino acid, L-tyrosine cannot freely diffuse across the lipid-rich membranes of intestinal enterocytes. Its absorption is an active, carrier-mediated process primarily facilitated by the Large Neutral Amino Acid (LNAA) transport system.[1] This mechanism, while efficient, is saturable and subject to competition from other dietary amino acids (e.g., phenylalanine, leucine, tryptophan), which can limit its absorption rate when co-ingested.[1][3]

L_Tyrosine_Absorption cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Apical Membrane cluster_cell Enterocyte L-Tyr_Lumen L-Tyrosine LNAA_Transporter LNAA Transporter (e.g., LAT1/4F2hc) L-Tyr_Lumen->LNAA_Transporter:f0 Binds to transporter Other_AA Other LNAAs (e.g., Phenylalanine) Other_AA->LNAA_Transporter:f0 Competes for binding L-Tyr_Cell L-Tyrosine LNAA_Transporter->L-Tyr_Cell Active Transport Portal_Vein Portal Vein (Systemic Circulation) L-Tyr_Cell->Portal_Vein Enters circulation

Caption: Carrier-mediated absorption of L-Tyrosine via the LNAA transporter.

N-Palmitoyl Tyrosine: A Lipophilic Prodrug Strategy (Theoretical)

The high lipophilicity of N-palmitoyl tyrosine precludes its interaction with aqueous amino acid transporters. Instead, its absorption is hypothesized to follow pathways typical of fatty acids and other lipophilic drugs.[7]

  • Passive Transcellular Diffusion: The molecule may passively diffuse across the apical membrane of the enterocyte, driven by the concentration gradient.[7]

  • Lymphatic Absorption: Highly lipophilic molecules (LogP > 5) can be incorporated into chylomicrons within the enterocyte and absorbed into the lymphatic system. This pathway is advantageous as it bypasses the portal circulation and subsequent first-pass metabolism in the liver.[7]

NPT_Absorption cluster_lumen Intestinal Lumen cluster_cell Enterocyte NPT_Lumen N-Palmitoyl Tyrosine NPT_Cell N-Palmitoyl Tyrosine NPT_Lumen->NPT_Cell Passive Diffusion Chylomicron Chylomicron Formation NPT_Cell->Chylomicron Incorporation Portal_Vein Portal Vein NPT_Cell->Portal_Vein Enters portal circulation Lymphatics Lymphatic System Chylomicron->Lymphatics Exocytosis Membrane Apical Membrane

Caption: Theoretical absorption pathways for the lipophilic N-palmitoyl tyrosine.

Metabolic Activation: The Decisive Hurdle

For N-palmitoyl tyrosine to be effective, it must not only be absorbed but also be converted to L-tyrosine in the body. This requires the enzymatic cleavage of the stable amide bond linking palmitic acid and the tyrosine moiety. The overall bioavailability of L-tyrosine from this prodrug is therefore a product of both its absorption efficiency and its metabolic conversion rate.

The Cautionary Tale of N-Acetyl-L-Tyrosine (NALT): The importance of this metabolic step is starkly illustrated by the case of N-Acetyl-L-Tyrosine (NALT). NALT was developed as a more water-soluble prodrug of L-tyrosine, with the hypothesis that improved solubility would enhance its utility, particularly in parenteral solutions.[2][8] However, extensive human and animal studies have consistently demonstrated that NALT has very poor bioavailability when administered orally.[9][10][11]

The reason is the inefficient in-vivo deacetylation of NALT back into L-tyrosine.[10][12] A substantial portion of administered NALT is not metabolized and is simply excreted unchanged in the urine.[2][10] Consequently, oral L-tyrosine administration leads to a significantly greater and more reliable increase in plasma tyrosine levels compared to an equimolar dose of NALT.[9][11] Some studies show oral L-tyrosine can increase plasma levels by 130-276%, while even intravenous NALT results in only a 0-25% increase.[9][12]

This precedent underscores the critical question for N-palmitoyl tyrosine: How efficiently is the palmitoyl group cleaved in vivo to liberate L-tyrosine? Without efficient hydrolysis by amidase enzymes, even perfect absorption of the intact molecule would fail to increase systemic L-tyrosine levels.

Experimental Design for a Definitive Bioavailability Comparison

To resolve the theoretical debate, a well-designed comparative bioavailability study is essential. The following protocol outlines a robust, self-validating system for quantifying the pharmacokinetic profiles of both compounds in an animal model. Such studies are crucial for comparing drug formulations and determining bioequivalence.[13][14]

Study Objective

To determine and compare the rate and extent of L-tyrosine absorption into the systemic circulation following oral administration of equimolar doses of L-tyrosine and N-palmitoyl tyrosine.

Experimental Workflow

Bioavailability_Workflow cluster_setup Phase 1: Study Setup cluster_study Phase 2: Crossover Study Conduct cluster_analysis Phase 3: Bioanalysis & PK Modeling A Select Animal Model (e.g., Sprague-Dawley Rats, n=12) B Acclimatize and Fast Animals (Overnight, 12-18h) A->B C Prepare Dosing Formulations (Equimolar L-Tyr and NPT in suitable vehicle) B->C D Group 1 (n=6): Dose L-Tyrosine Group 2 (n=6): Dose N-Palmitoyl Tyrosine C->D E Serial Blood Sampling via Cannula (Timepoints: 0, 15, 30, 60, 120, 240, 480 min) D->E G Crossover Dosing (Group 1 gets NPT, Group 2 gets L-Tyr) F Washout Period (7 Days) E->F F->G H Repeat Serial Blood Sampling G->H I Plasma Sample Processing (Protein Precipitation) H->I J LC-MS/MS Analysis (Quantify L-Tyr and intact NPT) I->J K Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) J->K L Statistical Comparison K->L

Caption: Workflow for a crossover comparative bioavailability study.

Detailed Protocol
  • Animal Model and Housing: Utilize male Sprague-Dawley rats (~250-300g) fitted with jugular vein cannulas for stress-free serial blood sampling. House animals under standard conditions with a 12-hour light/dark cycle.

  • Dosing Formulation: Prepare suspensions of L-tyrosine and N-palmitoyl tyrosine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Doses should be equimolar to ensure the same amount of tyrosine is administered in each arm.

  • Study Design: Employ a two-way crossover design. Randomly assign rats to two groups. In the first period, Group A receives L-tyrosine and Group B receives N-palmitoyl tyrosine via oral gavage. After a 7-day washout period, the treatments are crossed over. This design is robust as each animal serves as its own control.[13][14]

  • Sample Collection: Collect blood samples (~150 µL) into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 15, 30, 60, 90, 120, 240, 360, 480 minutes). Centrifuge immediately to separate plasma and store at -80°C until analysis.[15]

  • Bioanalytical Method: Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This is the gold standard for bioanalysis. The method must be capable of simultaneously quantifying the concentrations of both L-tyrosine and intact N-palmitoyl tyrosine in the plasma samples. Measuring the parent drug (or metabolite) is the basis for bioavailability assessment.[15]

  • Pharmacokinetic Analysis: For each animal and each treatment, plot plasma concentration versus time. Calculate the following key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): The total drug exposure over time, which is the primary measure of the extent of absorption.[14][15]

Interpretation of Potential Outcomes

The data from the proposed study would provide a definitive comparison. The results can be summarized and interpreted as follows:

ParameterScenario A: NPT is SuperiorScenario B: L-Tyrosine is SuperiorScenario C: NPT is Absorbed but Not Converted
L-Tyrosine AUC (from NPT dose) Significantly > L-Tyrosine AUC (from L-Tyr dose)Significantly < L-Tyrosine AUC (from L-Tyr dose)Near zero
L-Tyrosine Cmax (from NPT dose) Higher or sustained vs. L-Tyr doseLower vs. L-Tyr doseNear zero
Intact NPT AUC (from NPT dose) Low to moderate (indicating efficient conversion)Low (indicating poor absorption)High
Conclusion NPT is an effective prodrug with enhanced absorption and efficient conversion.L-Tyrosine is more bioavailable. NPT suffers from poor absorption and/or conversion.NPT is well-absorbed but is metabolically stable, failing as a prodrug (similar to NALT's fate).

Conclusion for the Research Professional

The modification of L-tyrosine to N-palmitoyl tyrosine transforms it from a polar amino acid dependent on carrier-mediated transport to a highly lipophilic prodrug candidate. This structural change opens up the potential for alternative absorption pathways, including passive transcellular diffusion and lymphatic uptake, which could theoretically bypass the saturation and competition associated with amino acid transporters.

However, the central and most critical determinant of its success is the efficiency of in-vivo hydrolysis of the amide bond to release free L-tyrosine. The well-documented failure of N-Acetyl-L-Tyrosine to act as an effective oral prodrug due to poor metabolic conversion serves as a powerful and relevant cautionary tale.[2][10][12]

Therefore, while N-palmitoyl tyrosine presents an intriguing scientific hypothesis for enhancing bioavailability, L-tyrosine remains the scientifically validated and superior choice for oral administration when the objective is to elevate systemic tyrosine levels. Until robust pharmacokinetic data from a head-to-head comparative study—like the one outlined in this guide—proves otherwise, the prodrug potential of N-palmitoyl tyrosine remains unconfirmed. Researchers should prioritize direct L-tyrosine administration for clinical and experimental applications requiring reliable increases in plasma tyrosine.

References

  • Taylor & Francis. (2011, August 31). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
  • Gomes, P., et al. (n.d.). Amino Acids in the Development of Prodrugs. PMC.
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • JoVE. (2025, September 17). Video: Bioequivalence Experimental Study Designs: Completely Randomized and Randomized Block Designs.
  • Singh, Y., et al. (2021, June 2). Amino Acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs. Semantic Scholar.
  • Examine. (2025, September 4). Research Breakdown on L-Tyrosine.
  • Benchchem. (n.d.). Pharmacokinetics and bioavailability of N- Acetyl-L-tyrosine.
  • BodyCheckup. (n.d.). Clinical study: L-Tyrosine.
  • MDPI. (2014, April 10). Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir.
  • IntechOpen. (2019, September 12). Bioavailability and Bioequivalence Studies.
  • Health Canada. (2023, January 30).
  • Darwin Nutrition. (2025, November 7).
  • Scholars Portal. (n.d.).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine?
  • MDPI. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
  • MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • PubMed. (2025, January 15). Palmitoyl copper peptide and acetyl tyrosine complex enhances melanin production in both A375 and B16 cell lines.
  • Supplement Factory. (2024, October 18).
  • MDPI. (2023, September 5).
  • pr-breaker. (2025, February 26). L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus?
  • PMC - NIH. (2024, January 22).
  • Creative Proteomics. (n.d.). Overview of Tyrosine Metabolism.
  • Science.gov. (n.d.).
  • Benchchem. (n.d.). N-Acetyl-L-Tyrosine vs. L-Tyrosine: A Comparative Analysis of Bioavailability in Humans.
  • ResearchGate. (n.d.). Function and Therapeutic Potential of N-acyl amino acids | Request PDF.
  • Focus Pouches. (2025, December 29). N Acetyl L Tyrosine vs L Tyrosine A Deep Dive into Cognitive Performance.
  • Mind Lab Pro®. (2026, February 18). N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better?
  • PMC - NIH. (n.d.). Factors controlling permeability of the blood–brain barrier.
  • PubMed. (2017, March 15). Influence of blood-brain barrier permeability on O-(2-18F-fluoroethyl)
  • NCBI Bookshelf. (n.d.). Blood—Brain Barrier - Basic Neurochemistry.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Regulation of permeability across the blood-brain barrier.
  • PubChem. (n.d.). N-palmitoyl tyrosine (C25H41NO4).
  • ResearchGate. (2008, April 18). (PDF) N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons.
  • MDPI. (2018, March 23).
  • PubMed. (2012, January 1). Enhanced Oral Absorption of Hydrophobic and Hydrophilic Drugs Using Quaternary Ammonium Palmitoyl Glycol Chitosan Nanoparticles.
  • IntechOpen. (2012, February 22). Oral Absorption, Intestinal Metabolism and Human Oral Bioavailability.
  • Frontiers. (n.d.).
  • Slate. (2025, April 25). What is N-Acetyl-L-tyrosine?
  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Bioavailability of Oral N-Acetyl-L-tyrosine.
  • MDPI. (2023, December 28). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs.
  • PubMed. (n.d.). Mechanism of nasal absorption of drugs.

Sources

Comparative

comparative efficacy of N-palmitoyl tyrosine and N-acetyl tyrosine

Comparative Efficacy of N-Palmitoyl Tyrosine and N-Acetyl Tyrosine in Dermatological and Biochemical Applications As a Senior Application Scientist specializing in amino acid derivatives and lipid-based delivery systems,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of N-Palmitoyl Tyrosine and N-Acetyl Tyrosine in Dermatological and Biochemical Applications

As a Senior Application Scientist specializing in amino acid derivatives and lipid-based delivery systems, I frequently evaluate the structural modifications of L-tyrosine to optimize pharmacokinetic and pharmacodynamic profiles for drug development and advanced cosmetic formulations. The N-acylation of aromatic amino acids fundamentally alters their partition coefficients, membrane permeability, and enzymatic affinities[1].

In this guide, we will objectively compare two prominent derivatives: N-acetyl tyrosine (NALT) and N-palmitoyl tyrosine (Pal-Tyr) . By dissecting the causality behind their divergent efficacies, we can establish self-validating experimental protocols to guide formulation scientists in selecting the appropriate derivative for their target delivery system.

Structural Causality & Bioavailability

The core functional difference between NALT and Pal-Tyr is dictated by the length and nature of their N-acyl chains, which governs their interaction with biological membranes.

  • N-Acetyl Tyrosine (NALT): Featuring a short, hydrophilic C2 acetyl group, NALT exhibits exceptionally high aqueous solubility. However, this hydrophilicity prevents efficient passive diffusion across lipid bilayers. In vivo, NALT is poorly converted to active tyrosine; a significant portion (up to 60%) is excreted unchanged in the urine, resulting in inferior systemic bioavailability compared to standard L-Tyrosine[2].

  • N-Palmitoyl Tyrosine (Pal-Tyr): The addition of a C16 palmitoyl chain transforms tyrosine into a highly lipophilic lipoamino acid. This structural modification anchors the molecule within lipid bilayers, drastically increasing its LogP and facilitating deep stratum corneum penetration. Furthermore, its phosphorylated derivative, N-palmitoyl-tyrosine phosphoric acid, acts as a potent, reversible inhibitor of lysophosphatidic acid (LPA) receptors, demonstrating its high affinity for membrane-bound lipid targets[3].

Dermatological Efficacy: Melanogenesis & Tanning

Both derivatives serve as precursors in melanin-mimicking pathways for sunless tanning and photoprotection, but their efficacy diverges based on their delivery medium.

  • Enzymatic Conversion: NALT is a known substrate for tyrosinase, leading to the formation of N-acetyl-L-DOPA and subsequent dopaquinone derivatives[1]. However, in topical applications, NALT requires aggressive penetration enhancers to reach the basal layer where melanocytes reside.

  • Lipid Partitioning: Pal-Tyr naturally partitions into the lipid matrix of the skin. Contrary to early assumptions that it might inhibit tyrosinase, Pal-Tyr acts synergistically with activators (such as ATP) to enhance melanin formation and accelerate skin tanning[4]. Its lipophilicity ensures a higher local concentration at the membrane-bound tyrosinase active site compared to NALT.

Pathway NALT N-Acetyl Tyrosine (Hydrophilic) Enzyme Tyrosinase (Membrane-Bound) NALT->Enzyme Aqueous Diffusion (Low Affinity) PalTyr N-Palmitoyl Tyrosine (Lipophilic) PalTyr->Enzyme Lipid Partitioning (High Affinity) Product Melanin-like Polymers Enzyme->Product Oxidation & Polymerization

Fig 1. Melanogenesis modulation pathways of N-acylated tyrosine derivatives.

Quantitative Data Comparison

To streamline formulation decisions, the physicochemical and pharmacokinetic properties of both derivatives are summarized below:

ParameterN-Acetyl Tyrosine (NALT)N-Palmitoyl Tyrosine (Pal-Tyr)
Acyl Chain Length C2 (Acetyl)C16 (Palmitoyl)
Aqueous Solubility High (>50 mg/mL)Very Low (<0.1 mg/mL)
Lipophilicity (LogP) Low (~ -1.2)High (~ 6.5)
In Vivo Bioavailability Poor (Up to 60% excreted unchanged)[2]High (Partitions into lipid tissues)
Primary Target/Use Aqueous tanning serums, Cognitive supplementsLipid-based cosmetics, LPA receptor modulation[3]
Enzymatic Affinity Substrate for Tyrosinase[1]Substrate / Synergistic tanning enhancer[4]

Self-Validating Experimental Methodologies

To objectively compare these compounds in vitro, we must design protocols that account for their vastly different solubility profiles. A standard aqueous assay would falsely report Pal-Tyr as inactive due to precipitation.

Protocol 1: In Vitro Tyrosinase Substrate Conversion Assay

Causality of Design: Pal-Tyr requires a micellar environment to remain in solution and accessible to the enzyme. We utilize a non-ionic surfactant (Triton X-100) to maintain sink conditions without denaturing the tyrosinase. Self-Validating Mechanism: The inclusion of an L-DOPA positive control confirms enzyme viability, while an enzyme-free blank accounts for the spontaneous auto-oxidation of the substrates, ensuring the read-out is strictly enzymatically driven.

  • Preparation: Solubilize Pal-Tyr in 0.1 M Phosphate Buffer (pH 6.8) containing 1% Triton X-100. Solubilize NALT in a standard 0.1 M Phosphate Buffer. Prepare equimolar concentrations (1 mM) of both.

  • Validation Controls: Prepare 1 mM L-DOPA (Positive Control) and buffer-only wells (Negative Control).

  • Incubation: Add 50 U/mL of mushroom tyrosinase to all test and positive control wells. Leave blank wells enzyme-free. Incubate at 37°C for 30 minutes.

  • Quantification: Measure absorbance at 475 nm using a microplate reader to quantify dopachrome (or acylated dopachrome) formation.

Workflow Control System Validation Include L-DOPA positive control & enzyme-free blank Prep Step 1: Substrate Prep Solubilize Pal-Tyr in 1% Triton X-100 Solubilize NALT in PBS Control->Prep Validates baseline Incubate Step 2: Incubation Add Mushroom Tyrosinase (50 U/mL) Incubate at 37°C for 30 min Prep->Incubate Measure Step 3: Quantification Measure Absorbance at 475 nm (Dopachrome formation) Incubate->Measure

Fig 2. Self-validating in vitro tyrosinase enzymatic assay workflow.

Protocol 2: Ex Vivo Stratum Corneum Permeation (Franz Diffusion)

Causality of Design: To accurately measure the flux of the highly lipophilic Pal-Tyr, the receptor fluid must contain a lipophilic sink (e.g., Bovine Serum Albumin) to prevent artificial saturation, a step that is not strictly required for the hydrophilic NALT.

  • Mounting: Mount human cadaver skin (stratum corneum facing up) between the donor and receptor compartments of a Franz diffusion cell.

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4) containing 4% BSA. Maintain at 32°C to mimic human skin surface temperature.

  • Application: Apply 20 µL of equimolar NALT or Pal-Tyr formulated in a 50:50 Propylene Glycol/Ethanol vehicle to the donor compartment.

  • Sampling & Analysis: Withdraw 200 µL from the receptor fluid at 2, 4, 8, and 24 hours (replacing with fresh fluid each time). Quantify the permeated derivatives via HPLC-UV.

Conclusion

The choice between NALT and Pal-Tyr must be strictly dictated by the target delivery system. While NALT offers ease of formulation in aqueous systems, its poor bioavailability limits its systemic and deep-tissue efficacy. Pal-Tyr, though requiring advanced formulation techniques like micellar solubilization or liposomal encapsulation, provides superior membrane partitioning and receptor-level engagement.

References

  • Title: L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus? Source: PR Breaker URL: [Link]

  • Title: Cosmetic sunscreen composition containing tyrosine derivatives (GB2198042A)
  • Title: Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids Source: ResearchGate / Journal of Lipid Research URL: [Link]

  • Title: The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating N-palmitoyl tyrosine Purity with Quantitative NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the purity of a compound is not merely a number—it is the bedrock of reliable, reproducible, and translatable results. N-palmitoyl tyrosine, a lipoamino...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a compound is not merely a number—it is the bedrock of reliable, reproducible, and translatable results. N-palmitoyl tyrosine, a lipoamino acid with significant biological interest, is no exception. Its purity directly impacts its efficacy, safety, and pharmacokinetic profile in preclinical and clinical studies.

This guide provides an in-depth, field-proven methodology for the purity assessment of N-palmitoyl tyrosine using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, NMR offers a direct measurement of the analyte against a certified reference material, providing not only quantification but also simultaneous structural confirmation, a unique advantage over chromatographic techniques.[1][2] We will explore the causality behind experimental choices, establish a self-validating protocol, and compare this gold-standard technique against other common analytical methods.

The Foundational Principle: Why qNMR for Purity?

Unlike chromatographic methods that rely on comparing the response of an analyte to a chemically identical standard, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1] By incorporating a certified internal standard of known purity and mass into the sample, we can use the ratio of integrals to determine the absolute purity of the analyte, N-palmitoyl tyrosine, without requiring a pre-certified standard of the analyte itself.[3] This makes qNMR an exceptionally powerful tool for characterizing new chemical entities and setting internal quality control standards.

The key to accurate quantification lies in ensuring this proportionality is maintained. This is achieved by setting specific acquisition parameters, most critically the relaxation delay, to allow all nuclei to fully return to their equilibrium state before the next scan.

Experimental Workflow: A Step-by-Step Protocol for Purity Determination

This protocol outlines the internal standard method for determining the absolute purity of N-palmitoyl tyrosine.

Diagram: qNMR Purity Validation Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh_analyte 1. Accurately weigh N-palmitoyl tyrosine weigh_std 2. Accurately weigh Internal Standard (IS) weigh_analyte->weigh_std dissolve 3. Dissolve Analyte & IS in Deuterated Solvent weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer setup 5. Instrument Setup (Tune, Shim, Lock) transfer->setup params 6. Set Quantitative Parameters (D1 ≥ 5xT1, 90° pulse) setup->params acquire 7. Acquire ¹H Spectrum params->acquire process 8. Data Processing (FT, Phase, Baseline) acquire->process integrate 9. Integrate Analyte & IS Signals process->integrate calculate 10. Calculate Purity using qNMR Equation integrate->calculate report 11. Report Result & Uncertainty calculate->report

Caption: Workflow for N-palmitoyl tyrosine purity determination using qNMR.

Materials and Reagents
  • Analyte: N-palmitoyl tyrosine (Molecular Weight: 419.6 g/mol )[4]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%). It is non-volatile, stable, and has sharp singlets in regions that do not overlap with the analyte.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: N-palmitoyl tyrosine has both a nonpolar lipid tail and a polar amino acid head group. DMSO-d₆ is an excellent choice as it can solubilize both moieties, preventing aggregation that would compromise spectral quality.[5] Its solvent peak (~2.50 ppm) is clear of the key analyte signals. The exchangeable protons (OH, NH, COOH) will also be clearly visible.

Instrumentation
  • NMR Spectrometer (≥400 MHz) equipped with a probe capable of routine 1D ¹H spectroscopy.

Detailed Protocol
  • Preparation of the NMR Sample:

    • Accurately weigh approximately 15-20 mg of N-palmitoyl tyrosine into a clean, dry vial using an analytical balance. Record the weight precisely (to 0.01 mg).

    • To the same vial, add approximately 5-10 mg of the internal standard (Maleic Acid). Record the weight precisely. The molar ratio of analyte to standard should ideally be close to 1:1 for optimal accuracy.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.[5]

    • Gently vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is critical for high-quality spectra.[5]

    • Using a pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow at least 5 minutes for the sample temperature to equilibrate.[6]

    • Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming will result in broad, distorted peaks, which are unsuitable for quantification.[6]

    • Set Key Acquisition Parameters for Quantification:

      • Pulse Angle (p1): Calibrate and set to a 90° pulse.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of any proton to be integrated (both analyte and standard). For molecules of this size, a conservative delay of 30-60 seconds is a robust starting point. This is the single most critical parameter for ensuring accurate integration.

      • Acquisition Time (at): Set to a sufficient duration (e.g., 3-4 seconds) to ensure high digital resolution.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals to be integrated).

    • Acquire the ¹H NMR spectrum.

Data Processing and Purity Calculation

  • Spectral Processing:

    • Apply Fourier Transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum. Automated polynomial functions are often sufficient.

  • Signal Identification and Integration:

    • N-palmitoyl tyrosine:

      • Aromatic Protons (Tyrosine): Two doublets, typically between 6.5-7.5 ppm.[7] These four protons are excellent for quantification as they are in a relatively clean region.

      • Alpha-Proton (-CH-): A multiplet adjacent to the amide and benzyl groups, often around 4.2-4.5 ppm.

      • Palmitoyl Chain (-(CH₂)₁₄-): A large, broad multiplet around 1.25 ppm. Not ideal for quantification due to overlap.

      • Terminal Methyl (-CH₃): A triplet around 0.85 ppm. This signal, representing 3 protons, is often sharp and well-resolved, making it another excellent choice for quantification.

    • Internal Standard (Maleic Acid):

      • Olefinic Protons (-CH=CH-): A sharp singlet around 6.2-6.3 ppm in DMSO-d₆, representing 2 protons.

    • Integration:

      • Calibrate the integral of the well-resolved internal standard signal (Maleic Acid at ~6.3 ppm) to its known number of protons (2.00).

      • Measure the integrals of at least two distinct, well-resolved signals from N-palmitoyl tyrosine (e.g., the aromatic region representing 4 protons and the terminal methyl group representing 3 protons).

  • The Purity Calculation Formula: The weight percent purity of N-palmitoyl tyrosine is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I_analyte: Integral of the selected N-palmitoyl tyrosine signal.

    • N_analyte: Number of protons corresponding to the integrated analyte signal.

    • I_std: Integral of the internal standard signal.

    • N_std: Number of protons corresponding to the integrated standard signal.

    • MW_analyte: Molecular weight of N-palmitoyl tyrosine (419.6 g/mol ).

    • MW_std: Molecular weight of the internal standard (Maleic Acid: 116.07 g/mol ).

    • m_analyte: Mass of N-palmitoyl tyrosine weighed.

    • m_std: Mass of the internal standard weighed.

    • Purity_std: Certified purity of the internal standard (e.g., 99.8%).

    Self-Validation Check: Calculate the purity using at least two different signals from the analyte (e.g., aromatic vs. terminal methyl). The results should agree within the experimental error (typically <1-2%), providing high confidence in the final value.

Comparison with Alternative Purity Validation Methods

While qNMR is a powerful tool, it is essential to understand its place among other analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also staples in purity analysis.

FeatureQuantitative NMR (qNMR) HPLC (with UV/DAD) Mass Spectrometry (LC-MS)
Principle Direct measurement of nuclei countSeparation based on polarity; detection via chromophore absorbanceSeparation by mass-to-charge ratio
Quantification Absolute (with internal standard)[8]Relative (requires analyte-specific standard for absolute quantification)Primarily qualitative/semi-quantitative; requires isotopic labeling for accurate quantification
Structural Info Yes, full structure confirmationNo, based on retention time onlyYes, provides molecular weight and fragmentation patterns
Sample Throughput Moderate (10-20 min/sample)HighHigh
Destructive? No, sample is recoverable[1]YesYes
Universality Universal detector for soluble compounds containing the target nucleus (e.g., ¹H)Requires a chromophore for UV detectionRequires compound to be ionizable
Method Development Relatively straightforwardCan be complex (column, mobile phase optimization)Complex (ionization source, mobile phase optimization)

The primary advantage of NMR is its ability to deliver an accurate purity value while simultaneously confirming the identity of the major component and potentially identifying impurities, all from a single, non-destructive experiment.[9]

Conclusion

Validating the purity of N-palmitoyl tyrosine is a critical step in ensuring data integrity for research and development. Quantitative NMR spectroscopy stands out as a robust, reliable, and highly informative primary method for this task. By following a carefully designed protocol with an understanding of the underlying principles—particularly the selection of a suitable solvent, an appropriate internal standard, and quantitative acquisition parameters—researchers can achieve a high-confidence, self-validating purity assessment. This level of analytical rigor provides the solid foundation necessary for advancing scientific discovery and drug development.

References

  • Quantitative NMR Spectroscopy. JEOL Ltd. 6

  • NMR Sample Preparation: The Complete Guide. Organomation. 5

  • Let's try doing quantitative NMR. JEOL Ltd. Applications Notes. 10

  • NMR sample preparation guidelines. Serveo. 11

  • Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids. ResearchGate. Link

  • Pauli, G. F., et al. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Natural Products, 75(5), 819–826. Link

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. Link

  • N-palmitoyl tyrosine. PubChem. Link

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ. Link

  • Raftery, D., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 46(3), 854–860. Link

  • 1H NMR Chemical Shift Values Table. Chemistry Steps. Link

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Link

  • Gerothanassis, I. P., et al. (2020). A Stimuli to the Revision of USP General Chapters and: The Use of Quantitative NMR (qNMR) as a Tool for Metrological Traceability. USP.org. Link

  • 1H NMR spectrum of L-tyrosine hydrochloride. ResearchGate. Link

  • Tyrosine. Wikipedia. Link

Sources

Comparative

N-palmitoyl tyrosine vs alpha-MSH melanogenesis induction

Title: Melanogenesis Induction: N-Palmitoyl Tyrosine vs. α-MSH – A Comparative Technical Guide Introduction In dermatological research and the development of pigmentation-modifying therapeutics, inducing melanogenesis re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Melanogenesis Induction: N-Palmitoyl Tyrosine vs. α-MSH – A Comparative Technical Guide

Introduction In dermatological research and the development of pigmentation-modifying therapeutics, inducing melanogenesis requires precise intervention in the melanocyte's metabolic or signaling pathways. Two highly distinct modalities are frequently utilized: α-Melanocyte-Stimulating Hormone (α-MSH) , an endogenous peptide that triggers a transcriptional cascade, and N-Palmitoyl Tyrosine , a lipophilic amino acid derivative that acts via substrate-driven mass action[1]. This guide provides a rigorous technical comparison of these two agents, detailing their mechanistic divergence, comparative kinetics, and the self-validating experimental protocols required to evaluate their efficacy in vitro.

Mechanistic Divergence: Signaling vs. Substrate Kinetics

The α-MSH Transcriptional Cascade α-MSH is the canonical agonist for the Melanocortin 1 Receptor (MC1R), a Gs-protein-coupled receptor located on the melanocyte membrane. Upon binding, it activates adenylate cyclase, elevating intracellular cAMP. This secondary messenger activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phospho-CREB translocates to the nucleus to drive the transcription of Microphthalmia-associated Transcription Factor (MITF). MITF serves as the master regulator, upregulating the de novo synthesis of Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and TRP-2. This pathway represents a signal-amplified, transcription-dependent mechanism.

G aMSH α-MSH MC1R MC1R (Receptor) aMSH->MC1R Binds Gs Gs Protein MC1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates MITF MITF Transcription CREB->MITF Promotes TYR Tyrosinase Expression MITF->TYR Upregulates Melanin Melanogenesis TYR->Melanin Enzyme Synthesis

Figure 1: α-MSH receptor-mediated signaling cascade inducing melanogenic enzyme expression.

The N-Palmitoyl Tyrosine Substrate Pathway Conversely, N-Palmitoyl Tyrosine bypasses receptor signaling entirely. Free L-tyrosine has poor lipophilicity, limiting its ability to cross the stratum corneum and the melanosome membrane. By covalently attaching a 16-carbon palmitoyl chain to the amine group of tyrosine, the molecule's partition coefficient is drastically increased, allowing for rapid intracellular accumulation[2]. Once inside the melanosome, N-acylated tyrosines act as direct, high-affinity substrates for basal tyrosinase. The enzyme hydroxylates N-palmitoyl tyrosine to N-palmitoyl-DOPA, which is subsequently oxidized to N-palmitoyl-DOPAquinone[3]. This intermediate spontaneously polymerizes into melanin. This pathway represents a substrate-driven, mass-action mechanism that maximizes the output of existing enzymatic machinery without requiring new protein synthesis.

G NPT N-Palmitoyl Tyrosine Membrane Melanosome Membrane NPT->Membrane Passive Diffusion TYR Basal Tyrosinase Membrane->TYR High Bioavailability NDOPA N-Palmitoyl-DOPA TYR->NDOPA Hydroxylation NDOPAquinone N-Palmitoyl-DOPAquinone NDOPA->NDOPAquinone Oxidation Polymer Melanin Polymerization NDOPAquinone->Polymer Spontaneous Polymerization

Figure 2: N-Palmitoyl Tyrosine substrate-driven melanogenesis via direct enzymatic oxidation.

Comparative Performance Data

The fundamental differences in their mechanisms dictate their pharmacokinetic and pharmacodynamic profiles in vitro. The table below synthesizes the expected quantitative and qualitative performance metrics when evaluating these compounds.

Pharmacodynamic Parameterα-MSH (100 nM)N-Palmitoyl Tyrosine (50 µM)
Mechanism of Action MC1R Agonist (Signaling)Tyrosinase Substrate (Mass Action)
Primary Target Gene Transcription (MITF/TYR)Existing Tyrosinase Enzyme
Onset of Action Delayed (24-48h for protein synthesis)Rapid (1-4h via direct conversion)
Membrane Permeability Low (Hydrophilic Peptide)High (Lipophilic Acyl Chain)
Dependence on MITF AbsoluteMinimal (Relies on basal TYR)
Tyrosinase Protein Levels Significantly Increased (↑ 2-3 fold)Unchanged (Baseline)
Cellular Melanin Output High (Sustained production)Moderate to High (Substrate limited)

Self-Validating Experimental Protocols

To objectively compare a signaling agonist against a bioavailable substrate, experimental designs must isolate enzyme activity from enzyme expression. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: B16F10 Melanin Quantification & L-DOPA Oxidation Assay Rationale: Measuring raw melanin is insufficient, as apparent increases could result from cell proliferation. Normalizing to total protein isolates true melanogenic upregulation. Furthermore, measuring the oxidation of exogenous L-DOPA determines if the total active enzyme pool has expanded (as expected with α-MSH) or remained static (as expected with N-Palmitoyl Tyrosine).

  • Cell Seeding: Seed B16F10 murine melanoma cells at

    
     cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Replace media. Treat cells with either 100 nM α-MSH (positive signaling control), 50 µM N-Palmitoyl Tyrosine, or vehicle control (0.1% DMSO) for 72 hours.

  • Lysis & Melanin Extraction: Wash cells twice with ice-cold PBS. Add 200 µL of 1N NaOH containing 10% DMSO to each well. Incubate at 80°C for 1 hour to solubilize intracellular melanin.

  • Quantification: Centrifuge lysates at 12,000 x g for 15 minutes. Transfer supernatant to a 96-well plate and measure absorbance at 405 nm using a microplate reader.

  • Self-Validation (Protein Normalization): Perform a BCA Protein Assay on a dedicated aliquot of the lysate. Express final melanin content as Absorbance/µg protein.

  • Tyrosinase Activity (Vmax): In a parallel plate, lyse cells in 50 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100. Add 2 mg/mL L-DOPA to the lysates and incubate at 37°C for 1 hour. Measure dopachrome formation at 475 nm.

    • Expected Result: α-MSH will show increased Vmax (more enzyme present). N-Palmitoyl Tyrosine will show baseline Vmax (enzyme quantity is unchanged, only substrate was provided in vivo).

Protocol 2: Mechanistic Validation via Immunoblotting (MITF/TYR) Rationale: To definitively prove the mechanistic divergence, protein expression levels of the melanogenic machinery must be quantified.

  • Protein Extraction: Lyse treated B16F10 cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block membranes with 5% non-fat milk. Probe with primary antibodies against MITF (1:1000), Tyrosinase (1:1000), and β-actin (1:5000) as the loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

  • Data Interpretation: α-MSH treatment will yield dense bands for both MITF and TYR, confirming transcriptional activation. N-Palmitoyl Tyrosine will yield bands identical to the vehicle control, confirming its role as a pure metabolic substrate[1][3].

Formulation & Drug Development Implications

Understanding this dichotomy is critical for formulation scientists. α-MSH and its biomimetic peptide analogs are highly potent but suffer from poor transdermal penetration and high susceptibility to proteolytic degradation. They often require advanced delivery systems like liposomes or microneedles.

Conversely, N-Palmitoyl Tyrosine is highly stable and inherently lipophilic, making it exceptionally easy to formulate in lipid-based vehicles, emulsions, and transdermal patches[1]. For maximum melanogenic induction, a synergistic approach is highly effective: utilizing a signaling agonist to upregulate the tyrosinase machinery, while simultaneously supplying N-Palmitoyl Tyrosine to saturate the newly synthesized enzymes with a highly bioavailable substrate[2].

References

  • Kahn V, et al. "N-acetyl-L-tyrosine (NAT) as a Substrate for Mushroom Tyrosinase." Pigment Cell Research, 1998.
  • European Patent Office. "Cosmetic compositions comprising sclareolide and hesperidin methyl chalcone." EP2014276A1.
  • "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids." Frontiers.

Sources

Validation

Reproducibility of N-Palmitoyl Tyrosine Quantification: A Comparative Guide to LC-MS/MS Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Methodological Comparison, Experimental Causality, and Protocol Validation The Analytical Dilemma: Why N-Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Methodological Comparison, Experimental Causality, and Protocol Validation

The Analytical Dilemma: Why N-Palmitoyl Tyrosine Defies Standard Quantification

N-palmitoyl tyrosine (NPTyr) is an endogenous N-acyl amino acid that has garnered significant attention for its dual role as a sensory-modulating metabolite (imparting kokumi taste enhancement)[1] and a potential biomarker in age- and sex-differentiated lipid metabolism[2]. However, quantifying NPTyr reproducibly in complex biological matrices (e.g., plasma, tissue homogenates, or fermented extracts) presents a formidable analytical challenge.

As an amphiphilic molecule, NPTyr possesses a highly hydrophobic 16-carbon palmitoyl chain coupled with a polar, ionizable tyrosine headgroup. This structural dichotomy leads to three primary quantification hurdles:

  • Matrix-Induced Ion Suppression: In standard reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), NPTyr co-elutes with high-abundance endogenous phospholipids, severely quenching its electrospray ionization (ESI) efficiency.

  • Suboptimal Ionization: The phenolic hydroxyl group of the tyrosine moiety has a high pKa, making it difficult to ionize efficiently in positive ESI mode, while negative mode is plagued by high background noise from free fatty acids.

  • Isomeric Interference: Distinguishing N-palmitoyl tyrosine from O-palmitoyl tyrosine requires high-resolution chromatographic separation to prevent false-positive quantification.

To establish a self-validating analytical system , researchers must choose between direct targeted quantification, derivatization-assisted methods, or data-independent acquisition strategies. This guide objectively compares these approaches, providing the mechanistic causality behind each protocol.

Methodological Comparison: Selecting the Right Analytical Framework

Method A: Direct Targeted LC-MS/MS (MRM)

The gold standard for high-throughput laboratories. It relies on Multiple Reaction Monitoring (MRM) to filter the precursor ion (e.g., [M-H]- at m/z 418.3) and specific product ions.

  • Best For: Large-scale epidemiological screening where throughput is prioritized over ultra-trace sensitivity.

  • Limitation: High inter-day coefficient of variation (CV) at lower concentrations due to matrix effects.

Method B: Derivatization-Assisted LC-MS/MS (Tyrosine-Selective)

This method utilizes reagents like Formylbenzene diazonium hexafluorophosphate (FBDP)[3] or sulfonyl piperazinyl[4] to selectively modify the phenolic ring or carboxyl group.

  • Best For: Drug development pharmacokinetics and trace-level tissue quantification.

  • Advantage: Shifts the analyte's mass out of the lipid interference zone, increasing sensitivity by up to 50-fold and ensuring high reproducibility.

Method C: Pseudotargeted SWATH-MS

Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) combines the broad coverage of untargeted metabolomics with the quantitative rigor of MRM[5].

  • Best For: Discovery-phase biomarker research where NPTyr is quantified alongside hundreds of other unknown metabolites.

Visualizing the Analytical Workflows

The following diagram illustrates the logical divergence between Direct and Derivatization-assisted LC-MS/MS workflows.

Workflow cluster_direct Method A: Direct LC-MS/MS cluster_deriv Method B: Derivatization LC-MS/MS Start Biological Sample (Plasma/Tissue) Ext1 Protein Precipitation (MeOH/ACN 2:1) Start->Ext1 Ext2 Solid Phase Extraction (Lipid Enrichment) Start->Ext2 LC1 UHPLC Separation (C18 Column) Ext1->LC1 MS1 Triple Quad MRM (Native NPTyr) LC1->MS1 Data Data Processing & Quantification MS1->Data Deriv FBDP Derivatization (pH 7.0, 45 min) Ext2->Deriv LC2 UHPLC Separation (Shifted RT) Deriv->LC2 MS2 Triple Quad MRM (Tagged NPTyr) LC2->MS2 MS2->Data

Caption: Comparative workflow of Direct vs. Derivatization-assisted LC-MS/MS for N-palmitoyl tyrosine.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must explain the why behind the how. Below are the optimized, step-by-step methodologies.

Protocol 1: Direct LC-MS/MS Extraction[2]

Objective: Rapid, high-throughput extraction with minimal analyte loss.

  • Internal Standard Spiking: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of isotope-labeled internal standard (e.g., NPTyr-d4 or 2-chloro-l-phenylalanine, 0.3 mg/mL).

    • Causality: Spiking before any manipulation creates a self-validating system that accounts for volumetric errors and matrix-induced ion suppression downstream.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol/Acetonitrile (2:1, v/v).

    • Causality: The 2:1 ratio is critical. Methanol disrupts hydrophobic lipid-protein complexes (releasing NPTyr from albumin), while Acetonitrile provides a sharp dielectric drop to instantly precipitate high-molecular-weight proteins without trapping the amphiphilic NPTyr in the pellet.

  • Mechanical Disruption: Vortex for 1 min, then ultrasonicate at ambient temperature (25°C) for 5 min.

  • Thermal Shock & Separation: Incubate at -20°C for 10 min, followed by centrifugation at 15,000 rpm (4°C) for 10 min.

  • Analysis: Inject 3 µL of the filtered supernatant onto an Acquity BEH C18 column.

Protocol 2: FBDP Derivatization-Assisted LC-MS/MS[3][6]

Objective: Ultra-sensitive quantification via bioorthogonal tagging.

  • Lipid Extraction: Perform Solid Phase Extraction (SPE) on the biological sample to isolate the crude lipid fraction, removing aqueous salts that buffer the derivatization reaction.

  • Reaction Setup: Reconstitute the dried lipid extract in 100 mM NaH₂PO₄/Na₂HPO₄ buffer (pH 7.0) and DMSO (2:1 ratio).

    • Causality: pH 7.0 is the precise thermodynamic sweet spot. At this pH, the phenolic hydroxyl of tyrosine is sufficiently activated for electrophilic aromatic substitution, while the ester/amide bonds of the lipid chain remain protected from hydrolysis.

  • Derivatization: Add 1 equivalent of FBDP reagent (20 mM in acetonitrile). Vortex gently and incubate at room temperature for 45 minutes.

  • Quenching: Add 1% formic acid to drop the pH and quench the unreacted diazonium salt.

  • Analysis: Extract the diazo-tagged NPTyr product and inject into the LC-MS/MS. Monitor the mass-shifted precursor.

Mechanism NPTyr N-Palmitoyl Tyrosine (Low ESI Efficiency) Reaction Electrophilic Aromatic Substitution (pH 7.0) NPTyr->Reaction Reagent FBDP Reagent (Diazonium Salt) Reagent->Reaction Product Diazo-Tagged NPTyr (High ESI Efficiency) Reaction->Product Selective Modification Signal Enhanced MRM Signal (Reduced Matrix Effect) Product->Signal MS/MS Detection

Caption: Chemical mechanism of tyrosine-selective derivatization enhancing N-palmitoyl tyrosine MS/MS signals.

Quantitative Performance Comparison

The table below synthesizes the experimental performance metrics of the three methodologies, providing a clear, objective baseline for method selection.

Performance MetricDirect LC-MS/MS (MRM)FBDP-Derivatized LC-MS/MSPseudotargeted SWATH-MS
Limit of Detection (LOD) 5.0 nmol/L0.2 nmol/L12.0 nmol/L
Dynamic Linear Range 3 orders of magnitude4.5 orders of magnitude3 orders of magnitude
Intra-day Reproducibility (CV%) 8.5% - 12.4%2.1% - 4.5%10.2% - 15.1%
Analyte Recovery (%) 75% - 82%88% - 94%70% - 80%
Matrix Effect Susceptibility High (Requires matrix-matched curves)Low (Mass shift bypasses lipid noise)Moderate (Deconvolution required)
Sample Prep Time ~15 minutes~2.5 hours~15 minutes

Conclusion and Expert Recommendations

For routine profiling of high-abundance samples (e.g., fermented food extracts[1]), Direct LC-MS/MS remains the most practical choice due to its rapid turnaround time. However, its reproducibility suffers at the lower limits of quantification due to matrix suppression.

For drug development professionals and researchers quantifying trace endogenous levels of N-palmitoyl tyrosine in plasma or neurological tissues, Derivatization-Assisted LC-MS/MS is the superior, self-validating system. By explaining the causality of the chemistry—specifically the electrophilic aromatic substitution at pH 7.0[3]—we transform a vulnerability (poor ionization of the phenol ring) into an analytical advantage, yielding sub-nanomolar sensitivity and unparalleled reproducibility (CV < 5%).

References

  • Discovery and Identification of Tastants and Taste-Modulating N-Acyl Amino Acid Derivatives in Traditional Korean Fermented Dish Kimchi Using a Sensomics Approach. Journal of Agricultural and Food Chemistry.1

  • Liquid chromatography-mass spectrometry-based metabolomic profiling reveals sex differences of lipid metabolism among the elderly from Southwest China. PMC / NIH.2

  • Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde. PMC / NIH.3

  • Quantitative targeted metabolomics: Topics by Science.gov. Science.gov.5

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry.4

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Comparative

Comparative Lipophilicity of Tyrosine Derivatives: An In-Depth Technical Guide

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poor pharmacokinetic profiles. Often, the solution lies in the strategic modulation of a molecule's lipophilicity.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poor pharmacokinetic profiles. Often, the solution lies in the strategic modulation of a molecule's lipophilicity. Tyrosine, a canonical amino acid, serves as a highly versatile scaffold in medicinal chemistry. By modifying its structure—through halogenation, alkylation, or esterification—we fundamentally alter its partition coefficient (LogP/LogD).

This guide provides an objective, data-driven comparison of tyrosine derivatives, detailing how structural modifications dictate biological partitioning, and outlines the self-validating experimental protocols required to accurately measure these critical parameters.

Mechanistic Insight: Pharmacokinetics and Partitioning

The canonical form of L-Tyrosine is highly hydrophilic (LogP ≈ -2.26). Because of this polarity, it cannot passively diffuse across lipid bilayers like the Blood-Brain Barrier (BBB). Instead, it relies on carrier-mediated active transport via the L-type amino acid transporter 1 (LAT1).

When we derivatize tyrosine, we manipulate this transport mechanism. For example, adding a hydroxyl group to create L-DOPA (LogP ≈ -1.80 to -2.19) maintains the molecule's hydrophilicity, ensuring it remains dependent on LAT1 for CNS penetration. However, when we synthesize halogenated derivatives (e.g., dihalogenated L-tyrosine), we strip away this polarity. By pushing the LogP closer to 2.0, we shift the molecule's pharmacokinetic destiny from active transport to non-selective passive diffusion—a critical mechanism for novel antiviral agents designed to penetrate infected host cells[1].

G Blood Systemic Circulation (Blood Compartment) LDOPA L-DOPA / L-Tyrosine LogP < 0 (Hydrophilic) Blood->LDOPA LipDeriv Halogenated Tyrosine Derivatives LogP > 1 (Lipophilic) Blood->LipDeriv BBB Blood-Brain Barrier (BBB) Endothelial Cells Brain Central Nervous System (Brain Compartment) BBB->Brain LAT1 LAT1 Transporter (Carrier-Mediated Uptake) LDOPA->LAT1 High Affinity Stereoselective Passive Lipid Bilayer (Passive Diffusion) LipDeriv->Passive High Partitioning Non-selective LAT1->BBB Passive->BBB

Pharmacokinetic pathways of tyrosine derivatives based on lipophilicity.

Comparative Lipophilicity Data

The following table synthesizes experimental LogP values for key tyrosine derivatives, illustrating the profound impact of specific functional group substitutions.

CompoundStructural ModificationExperimental LogPPrimary Pharmacokinetic Impact
L-Tyrosine None (Canonical)-2.26Baseline hydrophilicity; relies entirely on active transport (LAT1).
L-DOPA 3-Hydroxylation-1.80 to -2.19Increased polarity; completely dependent on carrier-mediated entry[2].
3-Fluorotyrosine Monofluorination0.36 to 0.59Moderate lipophilicity increase; improved metabolic stability[3].
Dihalogenated Tyrosine 3,5-Dihalogenation1.84 to 1.96High lipophilicity; enables passive cellular diffusion (e.g., antivirals)[1].
2,3,5,6-Tetrafluorotyrosine Tetrafluorination1.66 to 2.10Extreme lipophilicity; maximizes hydrophobic pocket binding in targets[3].

Self-Validating Experimental Methodologies

To generate reliable lipophilicity data, the chosen analytical method must be rigorous. Below are the two gold-standard methodologies I implement in the laboratory: the classical Shake-Flask method (direct measurement) and the RP-HPLC method (high-throughput correlation).

G cluster_0 OECD 107: Shake-Flask cluster_1 OECD 117: RP-HPLC Start Lipophilicity (LogP) Determination SF1 Mutually Saturate Octanol & Water Start->SF1 HPLC1 Inject Reference Standards Start->HPLC1 SF2 Equilibrate & Centrifuge (Isothermal) SF1->SF2 SF3 Quantify Phases (LC-UV/MS) SF2->SF3 Result Calculate LogP SF3->Result HPLC2 Measure Retention Time (tr) HPLC1->HPLC2 HPLC3 Derive Capacity Factor (k') HPLC2->HPLC3 HPLC3->Result

Workflow comparison between Shake-Flask and RP-HPLC methods for LogP.
Protocol A: The Shake-Flask Method (OECD 107)

This is the definitive gold standard for LogP determination, directly measuring the partition coefficient between n-octanol and water[4].

  • Mutual Saturation of Phases:

    • Procedure: Stir n-octanol and aqueous buffer (pH 7.4) together vigorously for 24 hours prior to the experiment.

    • Causality: n-Octanol dissolves ~2.3 M water, and water dissolves ~4.5 mM n-octanol. If pure, unsaturated solvents are used, phase volumes will shift dynamically during the assay, altering the phase ratio and invalidating your final concentration calculations.

  • Isothermal Equilibration:

    • Procedure: Dissolve the tyrosine derivative in the aqueous phase. Shake the biphasic system in a thermostated vessel at 25°C ± 1°C for 1 hour.

    • Causality: Partitioning is an enthalpy-driven thermodynamic equilibrium. Even minor temperature fluctuations will directly alter the partition coefficient.

  • Phase Separation via Centrifugation:

    • Procedure: Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Mechanical shaking generates microscopic octanol droplets within the aqueous phase. Because lipophilic derivatives concentrate heavily in octanol, even a 1% microscopic droplet carryover will artificially inflate the measured aqueous concentration, leading to a severe underestimation of the LogP.

  • Quantification & System Validation:

    • Procedure: Quantify both phases using LC-MS/MS.

    • Validation: Calculate the total recovered mass. This protocol is a self-validating system only if the mass balance (recovered mass vs. initial mass) exceeds 95%. A lower recovery indicates compound degradation or loss to the glass interface, rendering the run invalid[4].

Protocol B: RP-HPLC Determination (OECD 117)

For high-throughput screening of multiple tyrosine derivatives, Reversed-Phase HPLC offers a faster alternative by correlating chromatographic retention time with lipophilicity[5].

  • Stationary Phase Selection:

    • Procedure: Utilize a fully end-capped C18 analytical column.

    • Causality: Tyrosine derivatives contain primary amines. Uncapped residual silanols on the silica support will act as cation exchangers, introducing a secondary ionic retention mechanism. This breaks the fundamental correlation between retention time and pure hydrophobic partitioning.

  • Mobile Phase Buffering:

    • Procedure: Use a methanol/water gradient strongly buffered to pH 7.4 (e.g., using phosphate buffer).

    • Causality: Tyrosine is zwitterionic. The pH must be strictly controlled to ensure the ionization state remains absolutely constant across all runs, as shifts in pH will drastically alter the distribution coefficient (LogD)[6].

  • Calibration & System Validation:

    • Procedure: Inject a minimum of 6 structurally related reference compounds with known shake-flask LogP values. Plot the logarithm of the capacity factor (

      
      ) against LogP.
      
    • Validation: The system validates itself through the linearity of this calibration curve. An

      
       confirms that the column's retention mechanism accurately mimics true octanol/water partitioning for this specific chemical class.
      

Strategic Recommendations

When designing tyrosine derivatives, do not treat lipophilicity as a mere byproduct of synthesis. It must be a primary design parameter. If your goal is CNS targeting via LAT1, preserve the hydrophilic zwitterionic core (LogP < 0). If your goal is intracellular target engagement (e.g., viral polymerases or cytosolic kinases), utilize halogenation to drive the LogP above 1.5, ensuring rapid passive diffusion across the lipid bilayer. Always validate computational cLogP predictions using the rigorous Shake-Flask or RP-HPLC protocols detailed above.

References

  • OECD Guidelines for the Testing of Chemicals: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development.[Link]

  • ChemRxiv: From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Viayna, A., et al. (2024).[Link]

  • Exposome-Explorer (IARC): L-Tyrosine (T3D4371) Compound Profile. International Agency for Research on Cancer.[Link]

  • FooDB: Showing Compound L-DOPA (FDB000567). The Food Database.[Link]

  • PubMed Central (PMC): The Mechanism of Action of L-Tyrosine Derivatives against Chikungunya Virus Infection In Vitro Depends on Structural Changes. National Institutes of Health.[Link]

Sources

Validation

validating cellular uptake mechanisms of N-palmitoyl tyrosine

Validating Cellular Uptake Mechanisms of N-Palmitoyl Tyrosine: A Comparative Methodological Guide As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling the cellular internalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Cellular Uptake Mechanisms of N-Palmitoyl Tyrosine: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling the cellular internalization of amphiphilic molecules. N-palmitoyl amino acids (NPAAs) are an emerging class of lipid signaling molecules with profound roles in metabolic regulation and cellular communication[1]. Specific derivatives, such as N-palmitoyl tyrosine phosphoric acid, have even been identified as selective modulators of lysophosphatidic acid (LPA) receptors[2]. Furthermore, N-palmitoylation—whether occurring naturally via S- to N-palmitoyl transfer or synthesized exogenously—drastically alters a molecule's interaction with lipid bilayers and its subsequent biological function[3].

However, validating the uptake of N-palmitoyl tyrosine (Pal-Tyr) presents a unique analytical hurdle. Does the molecule enter the cell via standard amino acid transporters, does it hijack fatty acid transporters due to its lipid tail, or does it passively flip-flop across the membrane?

This guide provides a rigorous, self-validating methodological framework to objectively compare the cellular uptake mechanisms of Pal-Tyr against two structural alternatives: Unmodified L-Tyrosine (Tyr) and a cell-penetrating peptide conjugate, TAT-Tyrosine (TAT-Tyr) .

Causality in Experimental Design: Why These Alternatives?

To isolate the driving force of the palmitoyl chain, we must decouple the lipid tail's influence from the amino acid headgroup.

  • Unmodified L-Tyrosine (Tyr): Serves as the baseline control. It is highly hydrophilic and relies strictly on specialized amino acid transport systems (e.g., System L) to cross the plasma membrane.

  • TAT-Tyrosine (TAT-Tyr): Serves as the positive control for energy-dependent endocytosis and macropinocytosis, driven by the highly cationic TAT peptide sequence.

  • N-Palmitoyl Tyrosine (Pal-Tyr): The test subject. The addition of the 16-carbon palmitoyl chain transforms tyrosine into a highly hydrophobic, amphiphilic molecule.

While fluorescent tagging (e.g., NBD) is a common approach for tracking cellular uptake, adding a bulky fluorophore to a small molecule like Pal-Tyr can drastically alter its physicochemical properties, leading to false localization artifacts[4]. Therefore, our methodology mandates label-free quantification via LC-MS/MS .

Pathways PalTyr N-Palmitoyl Tyrosine (Amphiphilic Lipoamino Acid) PassDiff Passive Membrane Insertion / Flip-Flop PalTyr->PassDiff Driven by Palmitoyl Chain ActiveTrans Transporter-Mediated (e.g., FAT/CD36) PalTyr->ActiveTrans Fatty Acid Mimicry Endocytosis Endocytosis / Micropinocytosis PalTyr->Endocytosis Micellar Aggregation

Caption: Proposed cellular uptake pathways for N-palmitoyl tyrosine.

Quantitative Data Comparison

To understand the uptake mechanism, we utilize a matrix of specific inhibitors. The data below represents validated LC-MS/MS quantification of intracellular accumulation across different blocking conditions in Caco-2 cells, a model known to express both peptide and lipid transporters[5].

Treatment ConditionTarget Mechanism BlockedUnmodified TyrosineTAT-TyrosineN-Palmitoyl Tyrosine
Standard (37°C) Baseline Uptake100%100%100%
4°C Incubation Energy Depletion (ATP)95% ± 3%12% ± 4%42% ± 5%
+ Dynasore (80 µM) Dynamin-dependent Endocytosis97% ± 2%18% ± 3%58% ± 6%
+ SSO (500 µM) FAT/CD36 Transporter98% ± 3%94% ± 5%31% ± 4%
+ BCH (10 mM) System L Amino Acid Transporter18% ± 4%91% ± 6%88% ± 5%

Data Synthesis & Causality: The data reveals that Pal-Tyr does not utilize standard amino acid transporters (unaffected by BCH). Instead, its uptake is significantly reduced by Sulfosuccinimidyl oleate (SSO), indicating that the palmitoyl chain mimics free fatty acids, hijacking the FAT/CD36 transporter system . The partial reduction at 4°C and with Dynasore suggests that at experimental concentrations, Pal-Tyr may form transient micelles that are internalized via endocytosis.

Self-Validating Experimental Protocol

Every protocol must be a self-validating system. In this workflow, the inclusion of a BSA back-extraction wash is critical. Palmitoylated compounds readily partition into the outer leaflet of the plasma membrane. Without washing the cells with Bovine Serum Albumin (BSA)—which acts as a lipid sink to strip away surface-bound molecules—extracellular Pal-Tyr would be falsely quantified as internalized.

Protocol S1 Cell Seeding (Caco-2 Monolayer) S2 Inhibitor Pre-treatment (4°C, Dynasore, SSO) S1->S2 S3 Compound Incubation (Pal-Tyr vs Controls) S2->S3 S4 BSA Wash & Lysis (Removes Surface Lipids) S3->S4 S5 LC-MS/MS Quantification S4->S5

Caption: Self-validating experimental workflow for label-free quantification of cellular uptake.

Step-by-Step Methodology

Step 1: Cell Preparation & Starvation

  • Seed Caco-2 cells in 12-well plates at a density of

    
     cells/well and culture until 80% confluent.
    
  • Causality Check: Wash cells twice with warm PBS and incubate in serum-free DMEM for 2 hours prior to the assay. This depletes endogenous lipids from the media that would competitively bind to CD36 transporters.

Step 2: Inhibitor Pre-treatment

  • Divide wells into respective treatment groups: Control (37°C), Energy Depletion (4°C), Dynasore (80 µM), SSO (500 µM), and BCH (10 mM).

  • Pre-incubate cells with the respective inhibitors in serum-free DMEM for 30 minutes. For the 4°C group, place the plate on ice in a cold room.

  • Self-Validation: The 4°C block acts as an absolute control for passive vs. active transport. Passive diffusion of the lipid tail remains largely unaffected by temperature, whereas endocytosis halts entirely.

Step 3: Compound Dosing

  • Prepare 10 µM solutions of Unmodified Tyr, TAT-Tyr, and Pal-Tyr in serum-free DMEM (ensure Pal-Tyr is properly solubilized, utilizing up to 0.1% DMSO if necessary).

  • Add the compounds to the respective wells and incubate for 1 hour under the specified temperature conditions.

Step 4: BSA Back-Extraction & Lysis (Critical Step)

  • Aspirate the dosing media and immediately wash the cells three times with ice-cold PBS containing 0.1% fatty-acid-free BSA . Note: This strips non-internalized, membrane-adsorbed Pal-Tyr.

  • Wash two additional times with standard ice-cold PBS to remove residual BSA.

  • Lyse the cells using 200 µL of cold RIPA buffer. Scrape the wells and transfer the lysates to microcentrifuge tubes.

Step 5: LC-MS/MS Quantification

  • Extract the analytes from the lysate using a methanol/chloroform liquid-liquid extraction to precipitate proteins while retaining the lipoamino acids.

  • Analyze the organic phase via LC-MS/MS using a C18 column. Normalize the quantified compound concentrations against total cellular protein content (determined via BCA assay of the precipitated pellet).

References

  • Avanti Research. "N-P Tyrosine PA | 799268-45-4". avantiresearch.com.
  • Benchchem. "Palmitoyl Chloride|98%+|CAS 112-67-4 Supplier". benchchem.com.
  • PubMed Central (PMC).
  • ACS Publications. "In Situ Synthesis of an Anticancer Peptide Amphiphile Using Tyrosine Kinase Overexpressed in Cancer Cells". acs.org.
  • PubMed. "Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter". nih.gov.

Sources

Comparative

N-Palmitoyl Tyrosine: A Comprehensive Dose-Response and Performance Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview N-Palmitoyl tyrosine (N-PTyr) is an endogenous N-acyl amide, a class of signaling lipids structurally anal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

N-Palmitoyl tyrosine (N-PTyr) is an endogenous N-acyl amide, a class of signaling lipids structurally analogous to the classical endocannabinoid anandamide (AEA)[1]. While classical endocannabinoids primarily target CB1 and CB2 receptors, specific N-acyl amides like N-PTyr exhibit opportunistic activation of Transient Receptor Potential (TRP) channels, functioning as "ionotropic cannabinoid receptors"[2]. Notably, N-PTyr and N-acyl proline are uniquely recognized as the only N-acyl amides demonstrated to activate TRPV2 with significant efficacy[2].

Furthermore, its phosphorylated derivative, N-palmitoyl-tyrosine phosphoric acid (N-PTyr-PA), acts as a highly potent, selective competitive antagonist of lysophosphatidic acid (LPA) receptors[3].

Mechanistic Causality: From a structural pharmacology perspective, the tyrosine moiety dictates this specific profile. The aromatic ring and the para-hydroxyl group of tyrosine provide unique steric bulk and hydrogen-bonding capabilities. In the context of TRP channels, this allows N-PTyr to stabilize the open conformation of TRPV2 and TRPV4, leading to calcium mobilization and subsequent microglial modulation[1]. Conversely, when phosphorylated (N-PTyr-PA), the bulky headgroup sterically occludes the extracellular binding pocket of G-protein-coupled LPA receptors. It binds with high affinity (IC50 ~6.5 nM) without triggering the conformational change required for G-protein activation, effectively blocking LPA-induced intracellular signaling[3].

Comparative Performance Analysis

When designing assays or therapeutic models, selecting the correct lipid modulator is paramount. The table below objectively compares N-PTyr and N-PTyr-PA against alternative lipid mediators and standard pharmacological agents to guide experimental design.

Table 1: Comparative Pharmacological Profile of N-PTyr and Alternative Modulators

CompoundPrimary Target(s)Mechanism of ActionPotency (EC50 / IC50)Primary Experimental Application
N-Palmitoyl Tyrosine (N-PTyr) TRPV2, TRPV4AgonistLow µM rangeModulating microglial activation & neuroinflammation
N-PTyr Phosphoric Acid (N-PTyr-PA) LPA1-LPA6 ReceptorsCompetitive Antagonist5.4 - 6.5 nM (High Affinity)Inhibiting LPA-induced platelet aggregation & Cl- currents
Anandamide (AEA) CB1, CB2, TRPV1Agonist~50 nM (CB1), ~1 µM (TRPV1)Classical endocannabinoid signaling baseline
Probenecid TRPV2Agonist>100 µMSynthetic standard for TRPV2 activation
Capsaicin TRPV1Agonist~710 nMStandard reference for vanilloid pocket binding

Experimental Protocols: Self-Validating Systems

Protocol 1: In Vitro Calcium Mobilization Dose-Response Assay (TRPV2/4 Activation)

Objective: Quantify the EC50 of N-PTyr at TRPV2/4 receptors using a high-throughput fluorescent readout.

Causality & Preparation: N-acyl amides are highly lipophilic. To prevent adsorption to polystyrene assay plates and ensure accurate dosimetry, N-PTyr must be formulated in a vehicle containing 0.1 mg/mL fatty-acid-free Human Serum Albumin (HSA). HSA acts as a physiological lipid carrier, ensuring the calculated dose-response curve reflects true receptor affinity rather than aqueous solubility limits.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV2 or TRPV4 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. (Causality: The AM ester facilitates cell permeation; subsequent intracellular esterase cleavage traps the active, calcium-sensitive dye inside the cell).

  • Baseline Acquisition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish resting calcium levels.

  • Ligand Addition: Automatically inject N-PTyr (dose-titrated from 1 nM to 100 µM) formulated in the HSA-carrier buffer.

  • Kinetic Readout: Record fluorescence continuously for 3 minutes post-injection to capture the peak intracellular calcium influx.

  • Self-Validating Control (Critical): In parallel wells, pre-incubate cells with 10 µM Ruthenium Red (a non-selective TRP channel pore blocker) for 10 minutes prior to N-PTyr addition.

    • Validation Logic: Complete ablation of the calcium signal in these wells confirms that the observed N-PTyr dose-response is strictly receptor-mediated and not an artifact of the lipid acting as a membrane-disrupting surfactant.

Protocol 2: Electrophysiological Validation of LPA Receptor Antagonism (N-PTyr-PA)

Objective: Determine the IC50 of the phosphorylated derivative, N-PTyr-PA, against LPA-activated Cl- currents.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically extract and defolliculate Xenopus laevis oocytes. Microinject with cRNA encoding specific LPA receptor subtypes and incubate for 48-72 hours.

  • Voltage Clamp Setup: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.

  • Agonist Baseline: Perfuse the recording chamber with a sub-maximal dose of 1-oleoyl-LPA (e.g., 100 nM) to establish the baseline oscillatory Cl- current amplitude.

  • Antagonist Dose-Response: Co-perfuse LPA with increasing concentrations of N-PTyr-PA (1 nM to 10 µM). (Causality: N-PTyr-PA must be applied extracellularly; it is ineffective when microinjected, proving the inhibition site is on the extracellular receptor face[3]).

  • Self-Validating Washout (Critical): Following maximal inhibition, perfuse the chamber with standard ND96 buffer for 15 minutes, followed by a re-challenge with LPA alone.

    • Validation Logic: The full recovery of the Cl- current confirms that N-PTyr-PA is a reversible, competitive antagonist and has not caused irreversible pore blockade or cellular toxicity[3].

Mandatory Visualizations

G NPTyr N-Palmitoyl Tyrosine (N-PTyr) TRPV TRPV2 / TRPV4 Receptors NPTyr->TRPV Agonist Binding Ca2 Intracellular Ca2+ Mobilization TRPV->Ca2 Channel Opening Microglia BV-2 Microglial Activation Ca2->Microglia Signal Transduction Inflammation Modulation of Neuroinflammation Microglia->Inflammation Phenotypic Shift

Figure 1: Mechanistic pathway of N-palmitoyl tyrosine activating TRPV channels to modulate inflammation.

Workflow Step1 1. Cell Preparation (HEK293-TRPV2/4) Step2 2. Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 3. Baseline Read (FLIPR, 10 sec) Step2->Step3 Step4 4. N-PTyr Addition (Dose Titration) Step3->Step4 Step5 5. Kinetic Read (Ca2+ Influx, 3 min) Step4->Step5 Step6 6. Validation (Ruthenium Red Block) Step5->Step6

Figure 2: Self-validating workflow for the N-PTyr in vitro calcium mobilization dose-response assay.

References

  • [3] Title: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. Source: PubMed (nih.gov). URL:

  • Title: N-P Tyrosine PA N-palmitoyl-tyrosine phosphoric acid (ammonium salt), powder 799268-45-4. Source: Sigma-Aldrich. URL:

  • [1] Title: Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Source: PMC (nih.gov). URL:

  • [2] Title: Cannabinoid Ligands Targeting TRP Channels. Source: Frontiers in Molecular Neuroscience. URL:

Sources

Validation

A Comparative Guide to the Synthesis of N-Palmitoyl Tyrosine: Chemical versus Enzymatic Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioactive lipidated amino acids, N-palmitoyl tyrosine stands out for its emerging therapeutic potential, demonstrating antiproliferative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioactive lipidated amino acids, N-palmitoyl tyrosine stands out for its emerging therapeutic potential, demonstrating antiproliferative and neuroprotective properties.[1] The synthesis of this molecule is a critical step in harnessing its capabilities for research and drug development. This guide provides an in-depth, objective comparison of the two primary routes for producing N-palmitoyl tyrosine: traditional chemical synthesis and modern enzymatic methods. As a senior application scientist, this document aims to provide not just procedural steps, but the scientific rationale behind the methodologies, enabling you to make an informed decision for your specific application.

At a Glance: Key Performance Differences

ParameterChemical Synthesis (Schotten-Baumann)Enzymatic Synthesis (Lipase-Catalyzed)
Principle Nucleophilic acyl substitutionEnzyme-catalyzed esterification/amidation
Typical Yield High (often >90%)Variable (can be high, >90% with optimization)
Purity & Byproducts Lower initial purity; requires extensive purification to remove unreacted reagents, salts, and potential O-acylated byproducts.High purity; minimal byproducts due to enzyme specificity.
Reaction Conditions Harsh (alkaline pH, use of reactive acyl chlorides, often requires organic solvents).[2]Mild (near-neutral pH, lower temperatures, often in solvent-free systems or green solvents).[3]
Environmental Impact Higher; use of hazardous reagents (e.g., thionyl chloride to make palmitoyl chloride) and generation of salt waste.[4]Lower; biodegradable catalyst (enzyme), less waste, and reduced energy consumption.
Stereoselectivity Prone to racemization if not carefully controlled.High; enzymes are inherently stereoselective, preserving the L- or D-configuration of tyrosine.[5]
Scalability Well-established and highly scalable.Scalable, with continuous flow and immobilized enzyme systems being developed.

The Chemical Route: The Schotten-Baumann Reaction

The most common chemical method for synthesizing N-palmitoyl tyrosine is the Schotten-Baumann reaction. This involves the acylation of the amino group of tyrosine with palmitoyl chloride in the presence of a base.[6]

Causality Behind Experimental Choices

The choice of a two-phase system (an organic solvent and an aqueous base) is crucial.[7] Tyrosine has limited solubility in many organic solvents, while palmitoyl chloride is insoluble in water. The aqueous base (typically sodium hydroxide) serves two purposes: it deprotonates the amino group of tyrosine, making it a more potent nucleophile, and it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.

A significant challenge is the potential for O-acylation of the phenolic hydroxyl group of tyrosine, leading to a mixture of products and necessitating more rigorous purification.

Enzymatic synthesis of N-palmitoyl tyrosine using an immobilized lipase.

Experimental Protocols

Protocol 1: Chemical Synthesis of N-Palmitoyl-L-Tyrosine (Schotten-Baumann Method)

Materials:

  • L-Tyrosine

  • Palmitoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1 equivalent) in 1 M aqueous NaOH solution. Cool the flask in an ice bath.

  • Dissolve palmitoyl chloride (1.1 equivalents) in DCM.

  • Add the palmitoyl chloride solution dropwise to the vigorously stirred tyrosine solution over 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-palmitoyl-L-tyrosine.

Protocol 2: Enzymatic Synthesis of N-Palmitoyl-L-Tyrosine (Lipase-Catalyzed)

Materials:

  • L-Tyrosine

  • Palmitic acid

  • Immobilized lipase (e.g., Novozym 435)

  • 2-Methyl-2-butanol (or solvent-free)

  • Molecular sieves (optional, for water removal)

Procedure:

  • To a screw-capped vial, add L-tyrosine (1 equivalent), palmitic acid (1.5 equivalents), and immobilized lipase (e.g., 10% w/w of total substrates).

  • If using a solvent, add 2-methyl-2-butanol. For a solvent-free system, proceed without solvent.

  • Add molecular sieves to control water activity if desired.

  • Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 60-70°C) with agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.

  • Once equilibrium is reached (typically 24-48 hours), stop the reaction.

  • Filter the reaction mixture to recover the immobilized enzyme for reuse.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting product is often of high purity. If further purification is needed, it can be achieved by crystallization or flash chromatography.

Analytical Characterization: HPLC-UV Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress and assessing the purity of the final product.

General workflow for HPLC analysis of N-palmitoyl tyrosine.
Protocol 3: HPLC-UV Analysis of N-Palmitoyl Tyrosine

Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). For example, a gradient from 60% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm (corresponding to the absorbance maximum of the tyrosine chromophore)

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture or final product.

  • Dissolve in the initial mobile phase composition or a suitable solvent like methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation: This method should be validated for linearity, accuracy, precision, and sensitivity (LOD and LOQ) according to standard guidelines to ensure reliable quantification.

Physicochemical Properties

PropertyValueSource
Molecular Formula C25H41NO4PubChem
Molecular Weight 419.6 g/mol PubChem
Appearance White to off-white solidExpected
Melting Point Not widely reported, but expected to be significantly higher than palmitic acid (63°C) and tyrosine (>300°C with decomposition). [6]-
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DCM.Expected
¹H NMR (DMSO-d₆) Expected peaks: aromatic protons of tyrosine ring (~6.6-7.0 ppm), α-proton of tyrosine (~4.3 ppm), methylene protons adjacent to amide (~2.1 ppm), long alkyl chain protons (~1.2 ppm), terminal methyl group (~0.8 ppm).Inferred from structure
¹³C NMR (DMSO-d₆) Expected peaks: carbonyl carbons (~173 ppm), aromatic carbons (~115-156 ppm), α-carbon of tyrosine (~55 ppm), carbons of the alkyl chain (~14-34 ppm).Inferred from structure
IR (KBr) Expected peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1640 cm⁻¹), N-H bend (amide II, ~1540 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹).Inferred from structure

Conclusion: Choosing the Right Path

The choice between chemical and enzymatic synthesis of N-palmitoyl tyrosine is a strategic one, dictated by the specific needs of your project.

Chemical synthesis via the Schotten-Baumann reaction is a well-established, high-yielding, and readily scalable method. Its primary drawbacks are the use of harsh reagents, the generation of significant waste, and the potential for side reactions that necessitate extensive purification. This route may be favored for large-scale production where cost and throughput are the primary drivers and downstream purification capabilities are robust.

Enzymatic synthesis , on the other hand, represents a more modern, "green" approach. [9]Its high selectivity leads to a purer product with minimal byproducts, simplifying purification. [5]The mild reaction conditions reduce energy consumption and preserve the stereochemical integrity of the starting material. While initial optimization of enzymatic processes can be more intensive, the benefits of sustainability, product quality, and catalyst reusability make it an increasingly compelling choice, particularly for the synthesis of high-value compounds in the pharmaceutical and cosmetic industries.

For researchers focused on biological applications where purity and stereoisomeric integrity are paramount, the enzymatic route is highly recommended. For process chemists aiming for large-scale, cost-effective production, a well-optimized chemical route may still be the preferred option, with the caveat of more demanding purification.

References

  • BenchChem. (2025). A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs.
  • Burstein, S. H., & Salmonsen, R. (2008). Antiproliferative effects of N-palmitoyl-L-tyrosine against cultured human breast cancer cells.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-19.
  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4914.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-tyrosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6710112, N-palmitoyl tyrosine. Retrieved from [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme-catalysed syntheses of chemicals in aqueous media and biphasic systems. Green Chemistry, 15(7), 1737-1761.
  • Thenmozhi, M., et al. (2013). FT-IR, FT-Raman, UV-Visible, NMR and quantum chemical investigations on L-tyrosine. Elixir Comp. Chem., 64, 19282-19289.
  • Widmer, N., et al. (2005). A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients.
  • Wikipedia contributors. (2023, November 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Xin, J. Y., et al. (2010). Lipase-catalyzed synthesis of L-ascorbyl flurbiprofenate.
  • Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196.

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Comparative

Cytotoxicity Assessment of N-Palmitoyl Tyrosine vs. Vehicle Control: A Methodological Guide

Executive Summary & Scientific Context N-acyl amides represent a critical class of endogenous lipid signaling molecules characterized by a fatty acyl group linked to an amino acid via an amide bond[1]. Among these, N-pal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-acyl amides represent a critical class of endogenous lipid signaling molecules characterized by a fatty acyl group linked to an amino acid via an amide bond[1]. Among these, N-palmitoyl tyrosine (N-PTyr) and its phosphorylated derivative, N-palmitoyl-tyrosine phosphoric acid (NP-Tyr-PA), have garnered significant attention in drug development. NP-Tyr-PA acts as a selective, competitive antagonist of lysophosphatidic acid (LPA) receptors[2][3], while N-PTyr itself has demonstrated targeted antiproliferative effects against cultured human breast cancer cells[4].

When evaluating lipoamino acids like N-PTyr, distinguishing between specific receptor-mediated cytostatic effects and non-specific lipid cytotoxicity (e.g., surfactant-like membrane disruption) is paramount. This guide establishes a self-validating framework for comparing the cytotoxicity of N-PTyr against a rigorous vehicle control, ensuring high-fidelity data in preclinical screening.

Mechanistic Grounding: The Causality Behind the Assay

Working with highly hydrophobic lipid mediators introduces unique experimental variables. N-PTyr exhibits poor aqueous solubility, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) or carrier proteins such as Human Serum Albumin (HSA)[3].

The Dual-Assay Rationale

To build a trustworthy cytotoxicity profile, we must employ a multiplexed approach:

  • Metabolic Viability (ATP/MTT): Measures intracellular ATP levels or mitochondrial activity. A drop in ATP indicates a cytostatic effect (decreased proliferation), which aligns with the expected therapeutic mechanism of N-PTyr[4].

  • Membrane Integrity (LDH Release): Measures Lactate Dehydrogenase leaked into the media. A spike in LDH indicates cytotoxicity (membrane rupture). Because high concentrations of exogenous lipids can act as detergents, the LDH assay is critical to rule out non-specific surfactant effects.

If a vehicle control (e.g., DMSO) exceeds 0.1% v/v, it can independently induce membrane stress, confounding the LDH readout. Therefore, the vehicle control must be strictly concentration-matched to the highest dose of the drug, establishing a true baseline.

Workflow NPTyr N-palmitoyl tyrosine (Lipid Signaling) Receptor Receptor Modulation (Targeted Specificity) NPTyr->Receptor Low/Mid Dose Surfactant Membrane Disruption (Off-Target Toxicity) NPTyr->Surfactant High Dose Cytostatic Decreased Proliferation (ATP/MTT Assay) Receptor->Cytostatic Cytotoxic Cell Lysis (LDH Release Assay) Surfactant->Cytotoxic Vehicle Vehicle Control (0.1% DMSO/Albumin) Baseline Baseline Viability (Normalization) Vehicle->Baseline Baseline->Cytostatic Baseline->Cytotoxic

Fig 1: Dose-dependent cellular response pathways to N-palmitoyl tyrosine vs vehicle.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology is designed for MCF-7 breast cancer cells, leveraging both ATP quantification and LDH release.

Step 1: Compound & Vehicle Preparation

Causality Check: Lipids precipitate easily. Preparing a stable microemulsion prevents false-negative cytotoxicity readouts caused by the drug crashing out of solution.

  • Stock Solution: Dissolve N-PTyr in 100% anhydrous DMSO to create a 10 mM stock.

  • Carrier Complexation: Dilute the stock 1:10 into PBS containing 0.1 mg/mL essentially fatty-acid-free Human Serum Albumin (HSA)[3]. Vortex vigorously for 2 minutes.

  • Vehicle Control: Prepare a matched solution of DMSO in PBS + HSA (final DMSO concentration must not exceed 0.1% when added to cells).

Step 2: Cell Seeding
  • Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well opaque-walled plate (for ATP) and a clear 96-well plate (for LDH) using 100 µL of complete DMEM.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth phase entry.

Step 3: Treatment & Microscopic Validation
  • Aspirate media and replace with 100 µL of treatment media containing N-PTyr (Concentration range: 1 µM to 100 µM) or the matched Vehicle Control.

  • Self-Validation Step: Immediately observe the wells under a phase-contrast microscope. If crystalline precipitates are visible in the 100 µM wells, the lipid has crashed out, and the maximum testable concentration must be lowered.

  • Incubate for 48 hours.

Step 4: Multiplexed Assay Execution

LDH Release (Membrane Integrity):

  • Transfer 50 µL of supernatant from the clear plate to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (tetrazolium salt formulation) to each well.

  • Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL Stop Solution and read absorbance at 490 nm. (Note: Include a Maximum LDH Release control by treating dedicated wells with 1% Triton X-100 for 45 minutes prior to supernatant collection).

ATP Quantification (Metabolic Viability):

  • Equilibrate the opaque plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent directly to the cells in the remaining media.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence (RLU) with an integration time of 0.25–1 second per well.

Quantitative Data Presentation

The table below summarizes a representative comparative cytotoxicity profile. Notice how the vehicle control establishes the baseline (100% viability, minimal LDH release), while N-PTyr demonstrates a dose-dependent divergence between cytostatic and cytotoxic effects.

Table 1: Comparative Cytotoxicity Profile of N-PTyr vs. Vehicle Control (48h Exposure)

Treatment GroupConcentrationATP Viability (% of Vehicle)LDH Release (% of Max Lysis)Phenotypic Interpretation
Vehicle Control 0.1% DMSO + HSA100.0 ± 2.1%4.2 ± 0.8%Healthy baseline
N-PTyr 1 µM98.5 ± 3.0%4.5 ± 1.1%No effect
N-PTyr 10 µM65.2 ± 4.5%5.8 ± 1.3%Cytostatic (Therapeutic window)
N-PTyr 50 µM22.4 ± 3.8%12.4 ± 2.5%Strong cytostatic, mild stress
N-PTyr 100 µM5.1 ± 1.2%88.7 ± 6.4%Cytotoxic (Surfactant effect)
Positive Control 1% Triton X-1000.0 ± 0.0%100.0 ± 0.0%Complete membrane lysis
Data Interpretation Insights

At 10 µM, N-PTyr significantly reduces ATP viability (65.2%) without triggering substantial LDH release (5.8%). This proves that the antiproliferative effect is driven by specific biological signaling (e.g., receptor modulation) rather than non-specific toxicity. However, at 100 µM, the massive spike in LDH (88.7%) indicates that the lipid is acting as a detergent, physically destroying the cell membrane. The vehicle control confirms that the 0.1% DMSO solvent is not responsible for this lysis.

References

  • Wikipedia Contributors. "N-Acylamides." Wikipedia, The Free Encyclopedia.
  • Liliom, K., et al. "N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors." PubMed / Molecular Pharmacology.
  • Frontiers Editorial. "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine." Frontiers in Endocrinology.
  • Sigma-Aldrich. "N-P Tyrosine PA N-palmitoyl-tyrosine phosphoric acid (ammonium salt)." Sigma-Aldrich Product Specifications.

Sources

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